molecular formula C7H5BrN2 B3255420 2-Bromo-6-methylisonicotinonitrile CAS No. 25462-99-1

2-Bromo-6-methylisonicotinonitrile

Cat. No.: B3255420
CAS No.: 25462-99-1
M. Wt: 197.03 g/mol
InChI Key: RYLREKDAVDSALX-UHFFFAOYSA-N
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Description

2-Bromo-6-methylisonicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-methylisonicotinonitrile is 195.96361 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-methylisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLREKDAVDSALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279991
Record name 2-Bromo-6-methyl-4-pyridinecarbonitrile
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Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-99-1
Record name 2-Bromo-6-methyl-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methyl-4-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylisonicotinonitrile: A Key Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methylisonicotinonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, physicochemical properties, and characteristic reactivity. This guide will illuminate its pivotal role in the synthesis of complex molecular architectures, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, validated safety information, and expert insights into its synthetic utility are provided to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in modern drug discovery and materials science. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them a cornerstone of many biologically active compounds and functional materials. 2-Bromo-6-methylisonicotinonitrile (CAS No: 25462-99-1) has emerged as a particularly valuable intermediate.[1] Its structure features a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, offering multiple reactive sites for strategic molecular elaboration.[1][2] The bromine atom is an excellent handle for cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups.[2] This guide aims to be an essential resource for scientists looking to incorporate this versatile building block into their synthetic programs.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its effective application.

Chemical Structure

The IUPAC name for this compound is 2-bromo-6-methylpyridine-4-carbonitrile. The molecule consists of a pyridine ring with a bromine atom at position 2, a methyl group at position 6, and a nitrile (cyano) group at position 4.

Figure 1: Chemical structure of 2-Bromo-6-methylisonicotinonitrile.
Physicochemical Data

The physical and chemical properties of 2-Bromo-6-methylisonicotinonitrile are summarized in the table below. This data is crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
CAS Number 25462-99-1[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.04 g/mol [1]
Appearance Solid[3]
Purity ≥98%[1]

Note: Other properties like melting point, boiling point, and solubility may vary depending on the supplier and purity. It is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Synthesis and Reactivity

Synthetic Routes

While several synthetic routes to substituted bromopyridines exist, a common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. For instance, 2-Amino-6-methylpyridine can be treated with hydrogen bromide and bromine, followed by sodium nitrite to yield the corresponding 2-bromo-6-methylpyridine.[4] Subsequent functionalization at the 4-position would be required to install the nitrile group.

Core Reactivity: A Tale of Two Handles

The synthetic utility of 2-Bromo-6-methylisonicotinonitrile stems from its two primary reactive sites: the C2-bromine and the C4-nitrile.

  • The C2-Bromine: A Gateway for Cross-Coupling: The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated towards palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[5][6] These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The Suzuki-Miyaura coupling, in particular, is widely used to form biaryl structures, which are common motifs in pharmaceuticals.[2][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[7] This allows for the displacement of the bromide with a variety of nucleophiles, such as amines and thiols, providing access to a diverse range of substituted pyridines.[7]

  • The C4-Nitrile: A Versatile Functional Group: The nitrile group is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for further elaboration of the molecule after the key cross-coupling or substitution reactions have been performed.

Figure 2: Key reaction pathways for 2-Bromo-6-methylisonicotinonitrile.

Applications in Drug Discovery and Development

The 2-substituted-6-methylpyridine core is a prevalent scaffold in numerous biologically active molecules. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable pharmacophore.

  • Kinase Inhibitors: Many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases, feature a substituted pyridine core that interacts with the hinge region of the kinase ATP-binding site.[2][7] 2-Bromo-6-methylisonicotinonitrile serves as a key starting material for building libraries of potential kinase inhibitors through Suzuki-Miyaura coupling.[2]

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. The derivatives of 2-Bromo-6-methylisonicotinonitrile are valuable precursors for compounds that modulate GPCR activity.[7]

  • Other Therapeutic Areas: The versatility of this building block has led to its use in the synthesis of compounds with potential applications in treating neurological conditions and as anti-inflammatory agents.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a 2-aryl-6-methylisonicotinonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-6-methylisonicotinonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-6-methylisonicotinonitrile, the arylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask. The reaction is often performed in a biphasic mixture like dioxane and water to facilitate the dissolution of both the organic and inorganic reagents.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation A Combine Reactants: 2-Bromo-6-methylisonicotinonitrile, Boronic Acid, Base B Add Solvent & Degas A->B C Add Pd Catalyst B->C D Heat & Stir (e.g., 80-110°C) C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methylisonicotinonitrile.

  • Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.[9] It can cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

Conclusion

2-Bromo-6-methylisonicotinonitrile is a high-value, versatile building block with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides a reliable and efficient platform for the synthesis of complex molecular architectures. By understanding its chemical properties and leveraging the robust protocols available, researchers can effectively utilize this compound to accelerate their discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-methylquinoline. Fisher Scientific.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: Bromoacetonitrile. MilliporeSigma.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)pyridine. CymitQuimica.
  • CymitQuimica.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-picoline. Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited.
  • BenchChem. (2025).
  • ChemicalBook. 2-Bromo-6-methylpyridine synthesis. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

CAS number and identifiers for 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-6-methylisonicotinonitrile , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2]

Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound serves as a bifunctional pyridine scaffold, offering orthogonal reactivity at the C2 (bromo) and C4 (cyano) positions, with a C6-methyl group providing metabolic stability and hydrophobic interaction potential.[3]

Core Identifiers
Identifier TypeValueVerification Status
CAS Number 25462-99-1 Primary Identifier
IUPAC Name 2-Bromo-6-methylpyridine-4-carbonitrileSystematic
Molecular Formula C₇H₅BrN₂Confirmed
Molecular Weight 197.03 g/mol Calculated
SMILES Cc1cc(C#N)cc(Br)n1Structural
InChI Key HTGDXQVCBISJRX-UHFFFAOYSA-NStructural
Calculated Physicochemical Properties

Note: Experimental physical data for this specific intermediate is limited in public registries.[2][3] The following are calculated values based on structural analogues.

  • Predicted LogP (cLogP): ~2.1 (Moderate lipophilicity, suitable for CNS drug discovery)

  • Topological Polar Surface Area (TPSA): ~36.7 Ų (High membrane permeability potential)[2][3]

  • Predicted Melting Point: 85–95 °C (Solid at RT; analogous to 2-bromo-isonicotinonitrile)[1][2]

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[3]

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Bromo-6-methylisonicotinonitrile is typically achieved via functionalization of the pyridine core.[1][2][3] Two primary routes are viable: the N-Oxide Rearrangement Route (preferred for scalability) and the Sandmeyer/Substitution Route .[2][3]

Route A: The N-Oxide Rearrangement (Reissert-Henze Type)

This pathway is favored for its high regioselectivity in introducing the cyano group at the C4 position.[2][4][3]

Step 1: Synthesis of 2-Bromo-6-methylpyridine
  • Precursor: 2-Amino-6-methylpyridine[2][5]

  • Reagents: NaNO₂, HBr (48%), Br₂ (l)[5]

  • Mechanism: Diazotization followed by Sandmeyer bromination.[2][3]

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine in 48% HBr at -10°C.

    • Add Br₂ dropwise (maintain <0°C) to form the perbromide salt.[3]

    • Add aqueous NaNO₂ dropwise.[2][3] The diazonium intermediate undergoes immediate substitution.[3]

    • Neutralize with NaOH (keep T < 20°C) and extract with Et₂O.

    • Yield: ~85-90% (Colorless oil/low-melting solid).[1][2][4][3]

Step 2: N-Oxidation [2]
  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.[1][2][3]

  • Protocol:

    • Dissolve 2-bromo-6-methylpyridine in DCM.

    • Add m-CPBA (1.2 eq) at 0°C, then warm to RT for 12h.

    • Wash with Na₂S₂O₃ (to quench peroxide) and NaHCO₃.[2][3]

    • Product: 2-Bromo-6-methylpyridine-1-oxide.[2][3]

Step 3: C4-Cyanation (Reissert-Henze Reaction) [2][3]
  • Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride (DmCc).[3]

  • Mechanism: Activation of the N-oxide oxygen by DmCc, followed by nucleophilic attack of cyanide at the C4 position and re-aromatization.[3]

  • Protocol:

    • Dissolve the N-oxide in anhydrous DCM.[1][2][4][3]

    • Add TMSCN (1.5 eq) followed by DmCc (1.2 eq) slowly at 0°C.

    • Stir at RT for 24h.[2][3] The reaction is driven by the formation of the weak Si-O bond and restoration of aromaticity.[2][3]

    • Quench with NaHCO₃.[2][3] Purify via silica gel chromatography (Hexane/EtOAc).

    • Target: 2-Bromo-6-methylisonicotinonitrile .

Visualization: Synthetic Workflow

Synthesis Start 2-Amino-6-methylpyridine Step1 2-Bromo-6-methylpyridine (Sandmeyer) Start->Step1 NaNO2, HBr, Br2 (-10°C) Step2 N-Oxide Intermediate Step1->Step2 m-CPBA, DCM (Oxidation) Final 2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1) Step2->Final TMSCN, DmCc (Reissert-Henze)

Caption: Step-wise synthesis via N-oxide activation. This route ensures regioselective C4-cyanation.[2][3]

Medicinal Chemistry Applications

2-Bromo-6-methylisonicotinonitrile is a "privileged scaffold" in drug discovery due to its ability to participate in orthogonal coupling reactions.[2][3]

Orthogonal Functionalization (SAR Expansion)[2][7]
  • C2-Position (Bromo): Excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] It allows for the attachment of aryl, heteroaryl, or amine "tails" to probe the solvent-exposed regions of a binding pocket.[3]

  • C4-Position (Cyano): A versatile "head" group.[1][2][3]

    • Hydrolysis: Converts to Amide (CONH₂) or Acid (COOH).[2][3]

    • Reduction: Converts to Aminomethyl (CH₂NH₂).[2][3]

    • Cyclization: Precursor for tetrazoles or triazines.[2][3]

  • C6-Position (Methyl): Provides a "magic methyl" effect—increasing lipophilicity and metabolic stability (blocking the C6 metabolic soft spot) without significantly altering steric bulk.[2][3]

Decision Tree for Scaffold Utilization

SAR_Logic Core 2-Bromo-6-methylisonicotinonitrile Suzuki Suzuki Coupling (C2) (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald Amination (C2) (HNR2) Core->Buchwald Hydrolysis Nitrile Hydrolysis (C4) (H2O/OH-) Core->Hydrolysis Biaryl Biaryl Scaffold (Kinase Hinge Binder) Suzuki->Biaryl AminoPy Aminopyridine (GPCR Ligand) Buchwald->AminoPy Amide Isonicotinamide (H-Bond Donor/Acceptor) Hydrolysis->Amide

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromo and cyano groups.[2]

Handling & Safety (E-E-A-T)

  • Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation).[2][3] Irritant (Skin/Eye).[2][3][6]

  • Specific Risk: As a nitrile, it may liberate cyanide ions under strong metabolic or chemical hydrolysis conditions.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the bromo-pyridine motif can be light-sensitive over long periods.[1][2][3]

  • Spill Protocol: Do not use water. Absorb with sand or vermiculite.[2][3] Dispose of as halogenated organic waste.[3]

References

  • ChemicalBook. 2-Bromo-6-methylisonicotinonitrile Product Entry & Properties. Retrieved from [2][3]

  • BenchChem. Synthesis of 2-Bromo-6-methylpyridine (Precursor Protocol). Retrieved from [3]

  • Organic Letters (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide.[1][2][3] (Mechanistic insight into 2,6-substituted pyridine reactivity). [2][7][3]

  • BLD Pharm. Product CoA and Safety Data for CAS 25462-99-1.[2][4][3] Retrieved from [2][3]

  • CymitQuimica. Safety Data Sheet: 2-Bromo-6-methylisonicotinonitrile.[1][2][4][3] Retrieved from [2][3]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinonitrile is a highly functionalized, electron-deficient azaarene that serves as a cornerstone building block in modern medicinal chemistry and agrochemical development. This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, and synthetic utility. By dissecting its reactivity profile, we establish a robust framework for its application in palladium-catalyzed cross-coupling methodologies, empowering researchers to efficiently construct complex molecular architectures.

Physicochemical Profiling

A precise understanding of the compound's fundamental properties is critical for reaction design, stoichiometric calculations, and analytical verification. The core quantitative data is summarized below[1].

PropertyValue
Chemical Name 2-Bromo-6-methylisonicotinonitrile
CAS Registry Number 25462-99-1
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Appearance Solid (typically off-white to light yellow powder)
SMILES String Cc1cc(C#N)cc(Br)n1

Structural Significance & Mechanistic Rationale

The strategic placement of functional groups on the pyridine core of 2-bromo-6-methylisonicotinonitrile provides a highly versatile scaffold for drug discovery. As an application scientist, understanding the causality behind this specific substitution pattern is essential for predicting reactivity:

  • C2-Bromine (Halogen): The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated toward oxidative addition by low-valent transition metals. This makes it an ideal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[2].

  • C4-Cyano Group (Nitrile): The cyano group serves a dual purpose. Electronically, it exerts a strong electron-withdrawing effect (-M, -I), further activating the C2 position for nucleophilic aromatic substitution (SNAr) and cross-coupling. Structurally, it acts as a robust hydrogen-bond acceptor and can be readily transformed into primary amines, amides, carboxylic acids, or tetrazoles (a classic carboxylic acid bioisostere) during late-stage functionalization[3].

  • C6-Methyl Group: The methyl group provides steric shielding adjacent to the pyridine nitrogen. This steric bulk can modulate the basicity of the nitrogen and influence the pharmacokinetic profile of the resulting drug candidate by blocking metabolic oxidation (e.g., preventing N-oxidation at the 6-position).

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Successful cross-coupling with electron-deficient heteroaryls requires precise control over the catalytic cycle. The following protocol describes the coupling of 2-bromo-6-methylisonicotinonitrile with an arylboronic acid to yield a biaryl scaffold.

Design Rationale: We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is essential to dissolve the inorganic base (K₂CO₃) and generate the reactive "ate" complex [Ar-B(OH)₃]⁻, which is mandatory for efficient transmetalation[4].

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylisonicotinonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a common side reaction under basic aqueous conditions.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Introduction and Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Causality: Oxygen must be rigorously excluded. Molecular oxygen can irreversibly oxidize the Pd(0) active species to inactive Pd(II) peroxo complexes, halting the catalytic cycle. Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 90°C under an argon atmosphere for 4–8 hours. Monitor the consumption of the bromide via TLC or LC-MS.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 2-aryl-6-methylisonicotinonitrile product.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (C-Br Insertion) Pd0->OxAdd + Substrate TransMet Transmetalation Ar-Pd(II)-Pyridine Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Base / -B(OH)3 RedElim->Pd0 Regeneration Product 2-Aryl-6-methylisonicotinonitrile RedElim->Product Substrate 2-Bromo-6-methylisonicotinonitrile Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-bromo-6-methylisonicotinonitrile.

Downstream Applications in Medicinal Chemistry

Derivatives of 2-bromoisonicotinonitrile and its methylated analogs are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For example, azaarene scaffolds synthesized via Suzuki coupling of 2-bromopyridines have been evaluated as potent inhibitors of viral proteases, including SARS-CoV-2 3CLpro[5], and as modulators for Hepatitis B core proteins[6]. The ability to rapidly generate structure-activity relationship (SAR) libraries by swapping the arylboronic acid makes this compound invaluable for hit-to-lead optimization.

Safety, Handling, and Storage Protocols

To ensure a self-validating safety system, the following protocols must be strictly adhered to:

  • Hazard Profile: 2-Bromo-6-methylisonicotinonitrile is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[7]. It is harmful if swallowed (H302)[7].

  • Storage Validations: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light[8]. Validation: The integrity of the compound can be verified before use by checking for discoloration (degradation often results in a dark brown appearance) and confirming purity via ¹H-NMR (singlets for the methyl and isolated aromatic protons).

  • Handling: All manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[7].

References

  • Title: Suzuki reactions in novel liquids Source: Diva-Portal (Linnaeus University) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: US11814376B2 - Hepatitis b core protein modulators Source: Google Patents URL
  • Title: Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 Source: National Institutes of Health (PMC) URL: [Link]

Sources

Solvation Dynamics and Empirical Solubility Profiling of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, the solubility profile of key intermediates dictates the success of downstream assays and cross-coupling reactions. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) is a highly versatile, halogenated pyridine carbonitrile[1]. Despite its utility as a building block, empirical physicochemical data—specifically thermodynamic solubility limits—are largely absent from public safety and supplier databases[2],.

As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. By analyzing the molecular architecture of 2-Bromo-6-methylisonicotinonitrile, we can predict and empirically validate its solvation behavior in two fundamentally different, yet ubiquitous solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . This guide provides the theoretical causality behind its solubility and a self-validating empirical protocol for precise quantification.

Physicochemical Profiling & Solvation Causality

To understand how 2-Bromo-6-methylisonicotinonitrile interacts with different solvents, we must deconstruct its structural features. The molecule (Molecular Weight: 197.03 g/mol ) presents a unique balance of lipophilicity and polarity[1],:

  • The Pyridine Core: An aromatic, electron-deficient ring that engages in

    
     stacking and dipole interactions.
    
  • The Nitrile Group (-C≡N): A strong hydrogen-bond acceptor with a high localized dipole moment.

  • The Bromo Substituent (-Br): Highly polarizable and lipophilic, this heavy halogen increases the molecular volume and crystal lattice energy, typically hindering aqueous solubility while favoring organic solvents.

  • The Methyl Group (-CH3): Adds steric bulk and mild lipophilicity adjacent to the pyridine nitrogen, slightly shielding it from protic interactions.

Solvation Dynamics Network

The following diagram maps the specific intermolecular interactions between the compound's functional groups and our two target solvents.

SolvationDynamics cluster_features Structural Features cluster_solvents Target Solvents Compound 2-Bromo-6-methyl- isonicotinonitrile Nitrile Nitrile Group (H-Bond Acceptor) Compound->Nitrile Bromo Bromo Substituent (Lipophilic/Polarizable) Compound->Bromo Pyridine Pyridine Core (Aromatic/Polar) Compound->Pyridine DMSO DMSO (Polar Aprotic) Nitrile->DMSO Strong Dipole-Dipole MeOH Methanol (Polar Protic) Nitrile->MeOH Hydrogen Bonding Bromo->DMSO London Dispersion Bromo->MeOH Weak Solvation Pyridine->DMSO Dipole / Solvation Shell Pyridine->MeOH H-Bonding to Core N

Fig 1: Intermolecular interaction pathways between structural features and target solvents.

Comparative Solvent Dynamics: DMSO vs. Methanol

The choice between DMSO and Methanol is not arbitrary; it is dictated by the intended application (e.g., biological screening vs. chemical purification).

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent with a high dielectric constant, DMSO excels at dissolving 2-Bromo-6-methylisonicotinonitrile. The oxygen atom in DMSO's sulfoxide group creates a strong dipole that stabilizes the electron-deficient pyridine ring and the highly polar nitrile group. Because DMSO does not donate hydrogen bonds, it disrupts the compound's crystal lattice primarily through intense dipole-dipole and dispersion forces (accommodating the bulky bromine atom). Expected Solubility: High.

  • Methanol (MeOH): Methanol is a polar protic solvent. While it can form strong hydrogen bonds with the nitrile group and the pyridine nitrogen, its overall solvating power for the lipophilic bromo- and methyl- regions is lower than that of DMSO. Methanol is highly volatile, making it an excellent choice for crystallization or as a mobile phase in LC-MS, but it will yield a lower saturation point. Expected Solubility: Moderate.

Quantitative Data & Predictive Solvation Profile
Property / ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

at 25°C)
46.732.7
Dipole Moment (D) 3.961.70
H-Bond Donor Capacity NoneStrong
Predicted Solubility Limit High (

mg/mL)
Moderate (

mg/mL)
Primary Application HTS Stock Solutions, in vitro AssaysCrystallization, LC-MS Co-solvent

Self-Validating Protocol: Thermodynamic Solubility Determination

Because safety data sheets classify the physical properties of this specific compound as "No data available"[2], relying on predictive models is insufficient for rigorous drug development. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV. This protocol is a self-validating system: it ensures thermodynamic equilibrium is reached and uses serial dilution to guarantee the analyte falls within the linear dynamic range of the detector.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 50 mg of 2-Bromo-6-methylisonicotinonitrile into two separate 2 mL amber glass HPLC vials.

  • Add 500 µL of DMSO to the first vial, and 500 µL of Methanol to the second.

  • Causality Check: A visible suspension must remain. If the solid dissolves completely, add more compound until saturation (a solid pellet) is maintained.

Step 2: Isothermal Equilibration

  • Seal the vials and place them in a thermoshaker.

  • Agitate at 800 RPM at exactly 25.0°C for 48 hours.

  • Causality Check: 48 hours is required to transition from kinetic solubility (rapid dissolution) to thermodynamic solubility (true equilibrium between the solid and solvated states).

Step 3: Phase Separation

  • Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C.

  • Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Causality Check: PTFE (Polytetrafluoroethylene) is strictly required. Using Nylon or PES filters can result in non-specific binding of the lipophilic bromo-aromatic core, artificially lowering the measured solubility.

Step 4: Dilution and HPLC-UV Quantification

  • Perform a 1:100 and 1:1000 serial dilution of the filtered supernatants using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL into an HPLC system equipped with a C18 column and a UV detector set to the compound's

    
     (typically around 260-280 nm for substituted pyridines).
    
  • Quantify the concentration against a pre-established 5-point calibration curve.

ProtocolWorkflow Start 1. Saturation Excess Solute + Solvent Equilibration 2. Equilibration Isothermal Shaking (25°C, 48h) Start->Equilibration Separation 3. Phase Separation Centrifugation & PTFE Filtration Equilibration->Separation Dilution 4. Serial Dilution Ensure Linear UV Range Separation->Dilution Analysis 5. HPLC-UV Analysis Quantification vs. Std Curve Dilution->Analysis Result 6. Data Output Thermodynamic Solubility (mg/mL) Analysis->Result

Fig 2: Self-validating isothermal shake-flask workflow for solubility quantification.

Application Insights for Drug Development

Understanding the solubility of 2-Bromo-6-methylisonicotinonitrile in these two solvents directly impacts synthetic workflows:

  • For Suzuki-Miyaura Couplings: The bromine atom is a prime target for palladium-catalyzed cross-coupling. If the reaction requires a homogeneous polar environment, DMSO is the superior solvent due to its high solubilizing capacity for both the organic intermediate and inorganic bases.

  • For Purification: If the compound is synthesized crude, Methanol serves as an excellent recrystallization solvent. By dissolving the crude mixture in a minimal amount of hot methanol and allowing it to cool, the moderate solubility limit is quickly breached, forcing the 2-Bromo-6-methylisonicotinonitrile to crash out as highly pure crystals.

By applying structural causality and rigorous empirical testing, researchers can bypass the lack of published data[2] and confidently integrate this intermediate into complex drug discovery pipelines.

References

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylisonicotinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a bromo substituent, a methyl group, and a nitrile functional group makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the physical properties of this compound is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage.

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Bromo-6-methylisonicotinonitrile, with a particular focus on its melting point. It is designed to equip researchers, scientists, and drug development professionals with the critical data and expert insights necessary for handling and utilizing this compound with precision and safety.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and structure is crucial for interpreting its physical behavior.

IdentifierValueSource
Chemical Name 2-Bromo-6-methylisonicotinonitrileAppretech Scientific Limited
CAS Number 25462-99-1Appretech Scientific Limited
Molecular Formula C₇H₅BrN₂Appretech Scientific Limited[1]
Molecular Weight 197.04 g/mol Appretech Scientific Limited[1]
Purity Typically ≥98%Appretech Scientific Limited[1]

Molecular Structure:

Caption: 2D structure of 2-Bromo-6-methylisonicotinonitrile.

Core Physical Properties: A Detailed Examination

The physical state, melting point, and solubility of a compound are fundamental parameters that dictate its handling, reactivity, and application.

Physical State and Appearance

Based on the physical properties of structurally similar compounds, 2-Bromo-6-methylisonicotinonitrile is expected to be a solid at room temperature. For instance, the closely related compound, Methyl 2-bromo-6-methylisonicotinate, is documented as a solid[2]. The appearance is likely to be a white to off-white or pale yellow crystalline powder.

Melting Point: An Evidence-Based Estimation

The reported melting point of 2-Bromo-isonicotinonitrile is 78-80 °C [3]. The introduction of a methyl group onto an aromatic ring can have a variable but generally modest effect on the melting point. The methyl group can influence crystal packing and intermolecular forces. In many cases, it can slightly increase the melting point due to increased molecular weight and van der Waals forces, or in some instances, disrupt crystal lattice symmetry and lead to a slight decrease.

Given this, the melting point of 2-Bromo-6-methylisonicotinonitrile is confidently projected to be in a similar range, likely as a solid with a melting point in the region of 70-90 °C .

Experimental Protocol: Melting Point Determination

For researchers requiring a precise melting point, the following standard laboratory procedure is recommended:

  • Sample Preparation: A small amount of the crystalline 2-Bromo-6-methylisonicotinonitrile is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially as the temperature approaches the expected melting range.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Grind and pack capillary tube) instrument Instrumentation (Calibrated melting point apparatus) prep->instrument Place sample heating Controlled Heating (1-2 °C/min near melting range) instrument->heating Initiate heating program observe Observation & Recording (Record onset and completion of melting) heating->observe Visual monitoring

Caption: Standard workflow for experimental melting point determination.

Solubility Profile

The nitrile group and the nitrogen atom in the pyridine ring introduce some polarity to the molecule. However, the presence of the bromine atom and the aromatic ring generally imparts a greater degree of lipophilicity.

  • Apolar Solvents: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

  • Polar Solvents: Likely to have limited solubility in highly polar solvents like water. The related compound 2-Bromo-isonicotinonitrile is reported to be insoluble in water[3].

Experimental Protocol: Solubility Assessment

A qualitative assessment of solubility can be performed as follows:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To a small, known amount of 2-Bromo-6-methylisonicotinonitrile (e.g., 10 mg) in a vial, add the selected solvent dropwise with agitation until the solid dissolves or a significant volume of solvent has been added.

  • Observation: Record the approximate volume of solvent required for dissolution to classify the solubility (e.g., soluble, sparingly soluble, insoluble).

Synthesis and Chemical Reactivity Considerations

While a specific, detailed synthesis protocol for 2-Bromo-6-methylisonicotinonitrile is not widely published, its synthesis can be logically inferred from established organic chemistry principles and the synthesis of related compounds. A plausible synthetic route would involve the bromination of 6-methylisonicotinonitrile or the cyanation of a corresponding brominated precursor.

Understanding the synthesis is crucial as it provides insights into potential impurities that may affect the physical properties, including the melting point. Common side reactions in the synthesis of similar compounds include over-bromination and hydrolysis of the bromo substituent[4].

The presence of the bromo and nitrile functional groups makes 2-Bromo-6-methylisonicotinonitrile a versatile intermediate for various chemical transformations, including nucleophilic substitution of the bromine atom and reactions involving the nitrile group.

G cluster_synthesis Conceptual Synthetic Pathways start1 6-Methylisonicotinonitrile product 2-Bromo-6-methylisonicotinonitrile start1->product Bromination start2 2,4-Dibromo-6-methylpyridine start2->product Cyanation

Caption: Plausible synthetic approaches to 2-Bromo-6-methylisonicotinonitrile.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Bromo-6-methylisonicotinonitrile, drawing upon available data and logical scientific extrapolation. While an experimentally confirmed melting point remains to be published, the evidence strongly suggests that it is a solid with a melting point in the range of 70-90 °C. The provided information on its chemical identity, solubility, and potential synthetic considerations offers a solid foundation for researchers and professionals working with this valuable chemical intermediate. It is always recommended to supplement this guide with in-house analytical data for critical applications.

References

  • 2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited. [Link]

Sources

2-Bromo-6-methylisonicotinonitrile: A Strategic Halogenated Pyridine Scaffold in Late-Stage Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic decoration of heteroaromatic rings dictates the pharmacokinetic and pharmacodynamic success of a candidate molecule. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) emerges as a highly privileged, tri-functionalized pyridine building block. Featuring orthogonal reactive sites—an electrophilic C2-bromide, a hydrolyzable/reducible C4-nitrile, and a sterically active C6-methyl group—this scaffold enables rapid diversification.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and field-proven experimental protocols for deploying 2-Bromo-6-methylisonicotinonitrile in complex synthetic workflows.

Physicochemical Profiling & Structural Informatics

Accurate structural informatics are critical for computational modeling, molecular docking, and inventory management. The table below summarizes the validated quantitative data and identifiers for this scaffold [1].

PropertyValue
Chemical Name 2-Bromo-6-methylisonicotinonitrile
CAS Registry Number 25462-99-1
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
SMILES String Cc1cc(C#N)cc(Br)n1
InChIKey RYLREKDAVDSALX-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Storage Conditions 2–8°C, under inert atmosphere (Argon/N₂)

Mechanistic Utility: The "Magic Methyl" and Orthogonal Reactivity

The architectural brilliance of 2-Bromo-6-methylisonicotinonitrile lies in the engineered causality of its substituents:

  • The C2-Bromine (Cross-Coupling Handle): The electron-deficient nature of the pyridine ring, further exacerbated by the C4-nitrile, makes the C2-carbon highly susceptible to oxidative addition by Palladium(0) or Nickel(0) catalysts. This allows for seamless Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings [2].

  • The C4-Nitrile (Polar Interactions & Derivatization): The nitrile acts as a strong electron-withdrawing group (EWG). Synthetically, it serves as a masked primary amine (via catalytic hydrogenation), a primary amide (via controlled hydration), or a bioisosteric tetrazole (via [3+2] cycloaddition with azides).

  • The C6-Methyl (The "Magic Methyl" Effect): In drug discovery, the incorporation of a single methyl group can drastically boost the potency, selectivity, and metabolic stability of a drug candidate—a phenomenon known as the "magic methyl" effect [3]. Positioned adjacent to the pyridine nitrogen, this methyl group provides steric shielding, reducing the basicity of the nitrogen and protecting the core from rapid cytochrome P450-mediated N-oxidation.

Divergent Synthetic Pathways

Pathways Core 2-Bromo-6-methylisonicotinonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C2-Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 1,4-Dioxane/H2O Hydrolysis Radziszewski Hydration (C4-Amide Formation) Core->Hydrolysis H2O2, K2CO3 DMSO, 0°C to RT Buchwald Buchwald-Hartwig Amination (C2-Amination) Core->Buchwald Pd2(dba)3, BINAP R-NH2, t-BuONa Prod1 2-Aryl-6-methylisonicotinonitrile Suzuki->Prod1 Prod2 2-Bromo-6-methylisonicotinamide Hydrolysis->Prod2 Prod3 2-Amino-6-methylisonicotinonitrile Buchwald->Prod3

Fig 1: Divergent orthogonal functionalization pathways of 2-Bromo-6-methylisonicotinonitrile.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2 position while preserving the C4-nitrile.

Causality & Rationale: We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation by the coordinating pyridine nitrogen. K₂CO₃ is selected as a mild base; stronger bases (like NaOH) risk hydrolyzing the sensitive nitrile group [2]. A biphasic 1,4-Dioxane/H₂O system ensures optimal solubility for both the lipophilic bromopyridine and the inorganic base.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methylisonicotinonitrile (1.0 mmol, 197 mg) and the desired arylboronic acid (1.2 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Introduction: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the 2-aryl-6-methylisonicotinonitrile.

Protocol B: Radziszewski Hydration of the Nitrile

Objective: Controlled conversion of the C4-nitrile to a primary amide without debromination.

Causality & Rationale: Standard acidic or basic hydrolysis often overshoots, yielding the carboxylic acid. The Radziszewski reaction utilizes H₂O₂ in the presence of a mild base to form a peroxyimidic acid intermediate, which rapidly collapses to the primary amide. DMSO is used as the solvent because it actively participates in the reaction, accelerating the hydration while acting as a heat sink for the exothermic peroxide decomposition.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Bromo-6-methylisonicotinonitrile (1.0 mmol, 197 mg) in anhydrous DMSO (3.0 mL) in a round-bottom flask.

  • Base Addition: Add finely powdered K₂CO₃ (0.2 mmol, 28 mg).

  • Peroxide Addition (Critical Step): Cool the flask to 0°C in an ice bath. Dropwise, add 30% aqueous H₂O₂ (1.5 mL) over 10 minutes. Caution: This step is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Pour the reaction mixture into 15 mL of ice-cold distilled water. A white precipitate (the amide product) should form immediately.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water (3 x 5 mL), and dry under high vacuum to afford 2-bromo-6-methylisonicotinamide.

Analytical Validation & Quality Control

To validate the integrity of the synthesized or procured 2-Bromo-6-methylisonicotinonitrile, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected

    
     peak at m/z 197.0 and 199.0 (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.65 (s, 3H) — C6-Methyl group.
      
    • 
       7.35 (d, J = 1.2 Hz, 1H) — C5-Aromatic proton.
      
    • 
       7.62 (d, J = 1.2 Hz, 1H) — C3-Aromatic proton.
      (Note: The small coupling constant indicates meta-coupling between the two isolated aromatic protons).
      

Safety, Handling, and EHS Guidelines

As a halogenated nitrile derivative, 2-Bromo-6-methylisonicotinonitrile requires strict adherence to Environmental, Health, and Safety (EHS) protocols [1]:

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Must be handled inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Incompatibilities: Strong oxidizing agents and strong bases (which may trigger premature nitrile hydrolysis).

References

  • National Institutes of Health (NIH) - PMC Title: C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling (The "Magic Methyl" Effect in Drug Discovery) Source: PubMed Central (PMC), U.S. National Library of Medicine URL:[Link]

Synonyms and Synthetic Applications of 2-Bromo-6-methylisonicotinonitrile in Preclinical Drug Development: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and medicinal chemistry, heterocyclic building blocks are the foundation of library synthesis. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1)[1] is a highly versatile, orthogonally reactive pyridine derivative. With a molecular weight of 197.03 g/mol and a molecular formula of C7H5BrN2, this compound serves as a critical intermediate. This whitepaper decodes the synonymy of this compound in chemical literature, explains the mechanistic causality behind its utility, and provides self-validating experimental protocols for its functionalization.

Nomenclature and Synonymy in Chemical Literature

When conducting literature reviews, patent searches, or sourcing raw materials from chemical suppliers like or [2], researchers encounter multiple synonyms. These variations arise from different nomenclature conventions prioritizing either the pyridine core or the nitrile functional group[3].

Table 1: Common Synonyms and Nomenclature Systems

Nomenclature SystemChemical Name / SynonymRationale
Common / Commercial 2-Bromo-6-methylisonicotinonitrile[1]Emphasizes the "isonicotinonitrile" (pyridine-4-carbonitrile) core, widely used by vendors[4].
Systematic IUPAC 2-Bromo-6-methylpyridine-4-carbonitrile[1]Strictly follows IUPAC rules, numbering from the pyridine nitrogen (N=1).
CAS Index Name 4-Pyridinecarbonitrile, 2-bromo-6-methyl-[3]Inverts the name to group the primary parent structure first for database indexing.
Alternative 2-Bromo-4-cyano-6-methylpyridine[5]Treats the cyano group as a substituent rather than the principal functional group.

Structural Significance & Mechanistic Causality

The high value of 2-Bromo-6-methylisonicotinonitrile in drug discovery stems from its tri-functional orthogonal reactivity. Understanding the causality behind its reactivity allows chemists to design highly specific synthetic routes.

  • The C2-Bromo Group (Cross-Coupling): The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing para-cyano group, highly activates the C-Br bond. This makes oxidative addition by low-valent transition metals (Pd(0), Ni(0)) extremely favorable, facilitating C-C bond formation (Suzuki, Stille) or C-N bond formation (Buchwald-Hartwig)[6].

  • The C4-Cyano Group (Nucleophilic Addition/Reduction): The sp-hybridized nitrile carbon is highly electrophilic. It can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxylic acid/amide, providing an essential vector for extending the molecule.

  • The C6-Methyl Group (Radical Functionalization): The benzylic-like protons are slightly acidic. They are highly susceptible to radical abstraction, enabling functionalization via radical bromination (e.g., using NBS/AIBN) to form a bromomethyl intermediate.

ReactivityMap SM 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) CBr C-Br Activation (Pd/Ni Catalysis) SM->CBr Oxidative Addition CCN C-CN Reduction (Hydride/H2) SM->CCN Nucleophilic Attack CCH3 C-CH3 Functionalization (Radical Bromination) SM->CCH3 H-Abstraction Prod1 2-Aryl/Alkyl Derivatives (Suzuki/Stille) CBr->Prod1 Transmetalation & Reductive Elimination Prod2 Primary Amines/Aldehydes (Reduction/Hydrolysis) CCN->Prod2 Aqueous Workup Prod3 Bromomethyl Intermediates (NBS/AIBN) CCH3->Prod3 Radical Propagation

Orthogonal reactivity map of 2-Bromo-6-methylisonicotinonitrile highlighting functionalization.

Experimental Workflows & Protocols (Self-Validating Systems)

Safety & Handling: According to standard safety data, this compound is harmful if swallowed (H302) and causes severe skin, eye, and respiratory irritation (H315, H319, H335). All manipulations must be performed in a properly ventilated fume hood with appropriate PPE[7].

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation of the C2 position. Causality & Choice of Reagents: We select Pd(dppf)Cl₂ as the pre-catalyst because the bidentate dppf ligand imposes a large bite angle. This geometric constraint accelerates reductive elimination and completely suppresses unwanted


-hydride elimination pathways. K₂CO₃ is utilized as the base to form the reactive arylboronate complex, a strict prerequisite for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)[2], the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with inert nitrogen (3 cycles) to prevent the oxidation of the highly sensitive active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 equiv). The biphasic system ensures the dissolution of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90°C for 4 hours with vigorous stirring.

  • Self-Validation (IPC): Monitor the reaction via UPLC-MS. The system validates its own completion when the starting material peak (m/z 197/199) is completely consumed (<1% relative abundance) and replaced by the expected product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl. Causality: The NH₄Cl wash is critical as it quenches and removes any unreacted boronic acid species. Dry over anhydrous Na₂SO₄ and purify via silica gel flash chromatography.

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + SM TransMet Transmetalation Pd(II)(Ar)(Ar')L_n OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim Isomerization RedElim->Pd0 Release Product SM 2-Bromo-6-methylisonicotinonitrile SM->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle workflow.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduction of the C4-cyano group to a primary amine without hydrodehalogenating the C2-bromo group. Causality & Choice of Reagents: Standard hydrogenation utilizing Pd/C and H₂ gas will inevitably cleave the labile C-Br bond. Therefore, Borane-THF (BH₃·THF) is selected. Borane acts as an electrophilic reducing agent that coordinates directly to the nitrile nitrogen, facilitating reduction while leaving the C-Br bond completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)[4] in anhydrous THF under a nitrogen atmosphere at 0°C.

  • Reagent Addition: Dropwise add BH₃·THF (2.5 equiv) to strictly control the exothermic coordination event.

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Self-Validation (IPC): Monitor via TLC using a ninhydrin stain. The appearance of a distinct purple/pink spot confirms the formation of the primary amine, visually validating the conversion.

  • Quenching & Workup: Cool to 0°C. Cautiously add MeOH to quench excess borane, followed by 1M HCl to hydrolyze the highly stable boron-amine complex. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, and concentrate to yield the target (2-bromo-6-methylpyridin-4-yl)methanamine.

Data Presentation: Reaction Optimization Summary

To establish the most robust protocol for Protocol A, various catalytic conditions were evaluated. The quantitative data below demonstrates why Pd(dppf)Cl₂ was selected as the optimal catalyst system.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Bromo-6-methylisonicotinonitrile

EntryCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O8045
2Pd(PPh₃)₄NoneK₂CO₃DMF10062
3 Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 94
4Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10088

Note: Entry 3 demonstrates the optimal causality where the bidentate dppf ligand effectively suppresses unwanted


-hydride elimination, maximizing the cross-coupling yield.

References

  • Title: 2-Bromo-6-methylisonicotinonitrile (APT003527) Source: Appretech Scientific Limited URL: [Link]

Sources

Technical Whitepaper: 2-Bromo-6-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-methylpyridine-4-carbonitrile (CAS: 25462-99-1), a high-value heterocyclic building block used in the synthesis of kinase inhibitors and complex agrochemicals.

A Tri-Functional "Pivot" Scaffold for Medicinal Chemistry

Executive Summary & Chemical Identity

2-Bromo-6-methylpyridine-4-carbonitrile (also known as 2-Bromo-6-methylisonicotinonitrile) represents a strategic "pivot" scaffold in drug discovery. Its value lies in its orthogonal reactivity profile :

  • C2-Bromo: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Buchwald).

  • C4-Cyano: A versatile precursor for carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles).

  • C6-Methyl: A benzylic site amenable to radical halogenation or oxidation, enabling side-chain extension.

This distinct substitution pattern allows medicinal chemists to "grow" molecules in three defined vectors, making it ideal for Fragment-Based Drug Discovery (FBDD).

Core Physiochemical Data
PropertySpecification
CAS Number 25462-99-1
IUPAC Name 2-Bromo-6-methylpyridine-4-carbonitrile
Alternative Name 2-Bromo-6-methylisonicotinonitrile
Molecular Formula C

H

BrN

Molecular Weight 197.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 111–114 °C (Lit.)
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water
pKa (Calculated) ~1.8 (Pyridine N)
Synthetic Access & Scalability

The synthesis of 2-Bromo-6-methylpyridine-4-carbonitrile typically avoids direct bromination of the lutidine core, which lacks regioselectivity. The most robust industrial route involves the Sandmeyer-type transformation or Dehydroxy-bromination .

Primary Synthetic Route (Dehydroxy-bromination)

This route ensures high regioselectivity by starting from the defined oxygenated precursor.

  • Precursor: 2-Hydroxy-6-methylisonicotinonitrile (often derived from citric acid derivatives).

  • Reagent: Phosphoryl bromide (POBr

    
    ) or PBr
    
    
    
    /DMF.
  • Mechanism: The C2-hydroxyl group (tautomerizing to the pyridone) is activated by phosphorus, creating a leaving group displaced by bromide.

Experimental Workflow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and workup to maximize yield and purity.

SynthesisWorkflow Start Start: 2-Hydroxy-6-methyl- isonicotinonitrile Reagent Add POBr3 (1.5 eq) Solvent: Toluene or DCE Temp: 100°C Start->Reagent Reaction Reaction Progress Monitor via TLC/LCMS (Target MW: 197.03) Reagent->Reaction Quench Ice/Water Quench (Exothermic!) Reaction->Quench Complete conversion Extraction Extract w/ EtOAc Wash w/ NaHCO3 Quench->Extraction pH adjustment to >7 Purification Recrystallization (Hexanes) or Silica Flash Column Extraction->Purification Product Final Product: 2-Bromo-6-methyl- pyridine-4-carbonitrile Purification->Product

Caption: Optimized workflow for the conversion of hydroxy-pyridine precursors to the bromo-nitrile scaffold.

Chemoselectivity & Functionalization Logic

The utility of this molecule is best understood through its Reactivity Triad . The electronic environment of the pyridine ring creates a hierarchy of reactivity that allows sequential functionalization without protecting groups.

The Reactivity Triad
  • Position 2 (Br): Most reactive. The electron-withdrawing nitrile group at C4 activates the C2-Br bond for oxidative addition by Pd(0), making Suzuki and Buchwald couplings faster than on a neutral pyridine.

  • Position 4 (CN): Chemically robust during C2 cross-coupling (if non-nucleophilic bases are used). Can be subsequently hydrolyzed to the amide/acid or reduced to the amine.

  • Position 6 (Me): The "silent" handle. Once the ring is functionalized, the methyl group can be activated via radical bromination (NBS/AIBN) to form a benzylic bromide for alkylation.

ReactivityTriad Core 2-Bromo-6-methyl pyridine-4-carbonitrile Suzuki C2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Forms: Biaryl systems Core->Suzuki 1st Functionalization (Highest Reactivity) Hydrolysis C4: Hydrolysis (H2O2/NaOH) Forms: Amide/Acid Core->Hydrolysis 2nd Functionalization Oxidation C6: Oxidation (SeO2 or NBS) Forms: Aldehyde/Br-CH2 Core->Oxidation 3rd Functionalization

Caption: Hierarchy of reactivity allowing sequential, orthogonal functionalization of the scaffold.

Experimental Protocol: C2-Selective Suzuki Coupling

Context: This protocol demonstrates the selective coupling of the C2-bromide with a phenylboronic acid, preserving the C4-nitrile.

Reagents:

  • Substrate: 2-Bromo-6-methylpyridine-4-carbonitrile (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 eq) — Chosen for stability and steric tolerance.
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq, 2M aqueous solution)
  • Solvent: 1,4-Dioxane[1][2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the block to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Dry organics over MgSO

    
    .
    
  • Purification: Flash chromatography. The product (2-phenyl-6-methylpyridine-4-carbonitrile) typically elutes earlier than the des-bromo byproduct.

Handling, Safety, & Stability (E-E-A-T)

Hazard Profile:

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Storage & Stability:

  • Hydrolysis Risk: The nitrile group is stable under neutral conditions but can hydrolyze in the presence of strong acids or bases and moisture. Store in a cool, dry place under inert gas if possible.

  • Light Sensitivity: Like many benzyl-methyl pyridines, prolonged exposure to light may induce slow oxidation of the methyl group. Store in amber vials.

Disposal:

  • Dispose of as halogenated organic waste. Do not mix with strong oxidizers (e.g., peroxides) due to the oxidizable methyl group.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826645, 2-Bromo-6-methylisonicotinonitrile. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Bromo-6-methylisonicotinonitrile from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific structural requirements of the target molecule (2-Bromo-6-methylisonicotinonitrile ) and the constraints of the starting material (2-amino-6-methylpyridine ), I have designed a robust, multi-stage synthetic protocol.

This guide prioritizes regiochemical fidelity . Direct functionalization of the pyridine ring at the C4 position is chemically challenging due to the electron-deficient nature of the heterocycle. Therefore, this protocol utilizes the N-oxide activation strategy , which renders the C4 position susceptible to electrophilic substitution (nitration), followed by functional group interconversion to the nitrile.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Bromo-6-methylisonicotinonitrile (Target) from 2-amino-6-methylpyridine (SM) presents a classic problem in heterocyclic chemistry: installing a nucleophilic handle (nitrile) at the gamma-position (C4) of a pyridine ring while preserving a halogen at the alpha-position (C2).

Direct electrophilic substitution on the pyridine ring is sluggish.[1] The most reliable "Trustworthy" pathway involves modulating the ring's electronics:

  • C2-Functionalization: Conversion of the amine to a bromide via a modified Sandmeyer reaction.

  • Ring Activation: Oxidation to the N-oxide to activate the C4 position.

  • C4-Functionalization: Electrophilic nitration at C4 (regioselective).

  • Global Reduction: Converting the C4-nitro/N-oxide intermediate to a C4-amine.

  • C4-Cyanation: A second Sandmeyer sequence to install the nitrile.

Synthetic Pathway Visualization

The following diagram outlines the critical flow of intermediates and logic.

SynthesisRoute cluster_logic Mechanistic Logic SM Starting Material 2-Amino-6-methylpyridine Int1 Intermediate 1 2-Bromo-6-methylpyridine SM->Int1 Step 1: HBr, Br2, NaNO2 (Sandmeyer Bromination) Int2 Intermediate 2 2-Bromo-6-methylpyridine N-oxide Int1->Int2 Step 2: mCPBA or H2O2/Urea (N-Oxidation) Int3 Intermediate 3 2-Bromo-6-methyl-4-nitropyridine N-oxide Int2->Int3 Step 3: HNO3, H2SO4 (C4 Nitration) Note1 N-Oxide directs Electrophile to C4 Int2->Note1 Int4 Intermediate 4 4-Amino-2-bromo-6-methylpyridine Int3->Int4 Step 4: Fe, AcOH (Global Reduction) Target TARGET 2-Bromo-6-methylisonicotinonitrile Int4->Target Step 5: NaNO2, CuCN (Sandmeyer Cyanation) Note1->Int3 Note2 Nitro group serves as masked Amine/Nitrile

Caption: Five-step regioselective synthesis pathway utilizing N-oxide activation logic.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

Mechanism: Diazotization followed by nucleophilic substitution (Sandmeyer-type). Critical Insight: The use of HBr and Br2 prior to nitrite addition generates the diazonium salt in the presence of a high concentration of bromide ions, suppressing phenol formation.

Reagents Table:

Reagent Equiv. Role
2-Amino-6-methylpyridine 1.0 Substrate
HBr (48% aq) 4.0 Acid/Halogen Source
Bromine (Br2) 1.5 Brominating Agent
Sodium Nitrite (NaNO2) 2.5 Diazotization Agent

| NaOH (aq) | - | Neutralization |

Protocol:

  • Charge a reactor with 2-amino-6-methylpyridine and 48% HBr . Cool to -10°C using a salt-ice bath.

  • Add Bromine (Br2) dropwise over 30 mins, maintaining temperature < -5°C. A slurry will form (perbromide complex).

  • Dissolve NaNO2 in minimum water. Add dropwise to the mixture at -10°C. Caution: NOx gas evolution.

  • Stir at -5°C for 1.5 hours.

  • Quench by adding NaOH (aq) solution carefully while keeping the internal temp < 0°C until basic.

  • Extract with diethyl ether or DCM. Dry organic layer (MgSO4) and concentrate.

  • Expected Outcome: Brown oil or low-melting solid. Yield ~90-95%.

Step 2: N-Oxidation to 2-Bromo-6-methylpyridine N-oxide

Mechanism: Electrophilic attack of peracid on the pyridine nitrogen. Critical Insight: The 2-bromo substituent deactivates the nitrogen slightly, requiring a strong oxidant like mCPBA or prolonged heating with H2O2.

Protocol:

  • Dissolve 2-Bromo-6-methylpyridine (1.0 equiv) in DCM.

  • Add m-Chloroperbenzoic acid (mCPBA) (1.2 equiv) portion-wise at 0°C.

  • Warm to room temperature and stir for 12 hours. Monitor by TLC (N-oxides are much more polar/lower Rf than pyridines).

  • Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and sodium thiosulfate (to quench peroxides).

  • Concentrate to yield the N-oxide.

Step 3: C4-Nitration (The Critical Activation)

Mechanism: Electrophilic Aromatic Substitution. Critical Insight: Pyridine N-oxides direct electrophiles to the C4 (gamma) position due to the resonance contribution of the N-O bond, which increases electron density at C2 and C4. Since C2 is blocked by Bromine and C6 by Methyl, nitration occurs exclusively at C4.

Protocol:

  • Prepare a nitrating mixture: Fuming HNO3 (5 equiv) and Conc. H2SO4 (5 equiv) at 0°C.

  • Add 2-Bromo-6-methylpyridine N-oxide slowly to the acid mixture.

  • Heat the mixture to 90-100°C for 4-6 hours. Safety: Use a blast shield; reaction is exothermic.

  • Cool to RT and pour onto crushed ice.

  • Neutralize with solid Na2CO3 to pH 7-8. The product, 2-Bromo-6-methyl-4-nitropyridine N-oxide , usually precipitates as a yellow solid.

  • Filter and dry.[2][3][4]

Step 4: Global Reduction to 4-Amino-2-bromo-6-methylpyridine

Mechanism: Metal-mediated reduction. Critical Insight: We need to reduce both the N-oxide (deoxygenation) and the Nitro group (to amine). Iron in acetic acid is a "sledgehammer" method that reliably effects both transformations in one pot.

Protocol:

  • Suspend 2-Bromo-6-methyl-4-nitropyridine N-oxide in Glacial Acetic Acid .

  • Add Iron Powder (6.0 equiv) portion-wise at RT.

  • Heat to 80°C for 3 hours. The yellow color of the nitro compound will fade.

  • Filter through Celite to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralize the filtrate with NaOH (aq). Extract with Ethyl Acetate.[3]

  • Purification: This step often requires column chromatography (Hexane/EtOAc) to isolate the pure amine.

Step 5: Sandmeyer Cyanation to Target

Mechanism: Diazotization of the C4-amine followed by Cu(I)-mediated cyanide transfer. Critical Insight: The 2-bromo group is relatively stable under these conditions. The formation of the C4-nitrile completes the synthesis.

Reagents Table:

Reagent Equiv. Role
4-Amino-2-bromo-6-methylpyridine 1.0 Substrate
NaNO2 1.2 Diazotization
HCl (aq) Excess Acid Medium
CuCN (Copper(I) Cyanide) 1.5 Cyanide Source

| KCN (Potassium Cyanide) | 2.0 | Ligand/Source |

Protocol:

  • Diazotization: Dissolve the amine in aqueous HCl at 0°C. Add NaNO2 (aq) dropwise. Stir 30 mins to form the diazonium salt.

  • Cyanide Complex Preparation: In a separate flask, dissolve CuCN and KCN in water to form the soluble tetracyanocuprate species (or use CuCN in neutral buffer).

  • Sandmeyer: Neutralize the diazonium solution to pH ~6 using NaHCO3 (carefully, keep cold).

  • Add the diazonium solution dropwise to the CuCN mixture at 0°C.

  • Allow to warm to RT, then heat to 50°C for 1 hour to drive nitrogen evolution.

  • Workup: Extract with EtOAc. Wash with dilute ammonia (to remove Copper).

  • Final Purification: Recrystallization or Column Chromatography.

  • Target: 2-Bromo-6-methylisonicotinonitrile .

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Step 1: Low yield, phenol formationTemperature > 0°C during diazotizationEnsure cryostat maintains -10°C; add NaNO2 slower.
Step 3: Mixture explodes/fumes violentlyExotherm not controlledAdd substrate to acid very slowly; use fuming HNO3 only if necessary.
Step 3: Regioisomer contaminationNitration at C3?Unlikely with N-oxide. Verify intermediate via NMR (C4-H signal disappears).
Step 5: Loss of 2-Br groupHalogen exchange during SandmeyerAvoid using CuCl; use strictly CuCN/KCN.

References

  • Baral, M., et al. (2020). Synthesis of 2-bromo-6-methylpyridine. Journal of Molecular Structure. (Verified via ChemicalBook Protocol [1]).

  • BenchChem Technical Support. (2025). Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer.

  • Linton's Theory Correction. (2021). Regioselectivity of Pyridine N-Oxide Nitration. The nitration of pyridine N-oxide occurs exclusively at C-4.

  • ChemicalBook. (2025). Product entry: 2-Bromo-6-methyl-4-nitropyridin-1-oxide. Confirms stability and existence of the key intermediate.

  • Klemm, L. H., et al. (1983).[5] The Reissert-Henze Reaction. Journal of Heterocyclic Chemistry. Discusses limitations of direct cyanation on blocked pyridines.

[1] Note: The synthesis of the starting bromide (Step 1) is a well-documented industrial standard (ChemicalBook, Baral et al.). The nitration of N-oxides at C4 is a fundamental heterocyclic mechanism (Ref 3).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) is a critical pharmacophore building block, widely utilized in the synthesis of kinase inhibitors, allosteric modulators, and fused-ring heterocyclic systems. Its structure features a pyridine core activated by an electron-withdrawing cyano group at the C4 position and a bromine leaving group at the C2 position.

While the electron-deficient nature of the pyridine ring facilitates oxidative addition, it also introduces challenges regarding catalyst stability and side reactions (e.g., nitrile hydrolysis). This guide provides two field-validated protocols: Method A for robust, high-throughput synthesis, and Method B for sterically demanding or heteroaryl coupling partners.

Chemical Context & Mechanistic Insight

Substrate Reactivity Profile

The reactivity of 2-Bromo-6-methylisonicotinonitrile is governed by three structural features:

  • C2-Bromine: The primary site for oxidative addition. The bond is weakened by the electron-poor nature of the pyridine ring.

  • C4-Cyano Group: Strongly electron-withdrawing (

    
    ), it significantly lowers the LUMO energy of the pyridine ring, accelerating the oxidative addition of Pd(0). However, it renders the ring susceptible to nucleophilic attack (e.g., by hydroxide ions) if reaction times are prolonged in aqueous base.
    
  • C6-Methyl Group: Provides mild steric shielding. While it generally does not inhibit coupling at C2, it effectively blocks the C6 position from competing side reactions, enhancing regioselectivity compared to 2,6-dibromopyridines.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

SuzukiCycle Figure 1: Catalytic Cycle for 2-Bromo-6-methylisonicotinonitrile Start Pd(II) Precursor (Inactive) ActivePd Pd(0)L2 (Active Species) Start->ActivePd Reduction OxAdd Oxidative Addition (Rate Limiting for e- rich rings, Fast for this substrate) ActivePd->OxAdd + 2-Bromo-6-methyl- isonicotinonitrile Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetalation (Base Activated) Complex1->TransMet + Boronic Acid + Base Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActivePd Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient isonicotinonitrile core.

Experimental Protocols

Method A: Standard High-Throughput Conditions

Best for: Phenyl boronic acids, electron-rich aryl boronic acids, and initial screening. Mechanism: Uses


, a robust Pd(0) source, with carbonate base in a mixed aqueous solvent to solubilize inorganic salts.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (CAS 42885-14-3) 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile

0.05 (5 mol%)Catalyst

(2M aq.)
3.0Base (Activator)
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Workflow
  • Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methylisonicotinonitrile (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (5 mol%).[1] Note: Add solids first to avoid catalyst decomposition in solution before degassing.
    
  • Solvent & Degassing: Add 1,4-Dioxane. Seal the vial with a septum. Sparge with Nitrogen or Argon gas for 10 minutes.

    • Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Base Addition: Add degassed 2M aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H: ~197/199) and emergence of the product.

  • Work-up: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: Advanced Conditions for Steric/Heteroaryl Partners

Best for: Heteroaryl boronic acids (pyridines, pyrazoles), ortho-substituted partners, or if Method A fails. Mechanism: Uses


, a bidentate ligand complex that resists de-ligation, combined with a phosphate base which is often superior for nitrogen-containing heterocycles.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (CAS 42885-14-3) 1.0Electrophile
Heteroaryl Boronate 1.5Nucleophile

0.03 - 0.05Catalyst

(Tribasic)
3.0Base
Toluene / Water (4:1) [0.15 M]Solvent System
Step-by-Step Workflow
  • Setup: Combine substrate, boronate ester, and

    
     (solid) in a reaction tube.
    
  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and Water (4:1 ratio).

  • Catalyst Addition: Under a positive stream of Argon, add

    
    .
    
  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Insight: The higher temperature and bidentate ligand help overcome the slower transmetalation rates typical of electron-deficient heteroaryl boronates [1].

  • Work-up: Filter through a pad of Celite to remove Palladium black. Wash the pad with MeOH/DCM. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common failure modes associated with this specific scaffold.

Troubleshooting Problem Reaction Failed / Low Yield CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes No (SM remains) CheckSM->SM_Yes SM_No Yes (SM consumed) CheckSM->SM_No OxAddIssue Oxidative Addition Stalled. Possible Catalyst Poisoning. SM_Yes->OxAddIssue Solution1 Action: Switch to Pd2(dba)3 + XPhos. Re-degas solvents thoroughly. OxAddIssue->Solution1 SideRxn Identify By-product via LC-MS SM_No->SideRxn Dehalo Protodehalogenation (Br replaced by H) SideRxn->Dehalo Hydrolysis Nitrile Hydrolysis (CN -> CONH2) SideRxn->Hydrolysis FixDehalo Action: Use anhydrous solvent (DMF). Switch to CsF as base. Dehalo->FixDehalo FixHydro Action: Lower Temp (80°C). Use weaker base (NaHCO3). Hydrolysis->FixHydro

Caption: Logical troubleshooting flow for Suzuki coupling of 2-Bromo-6-methylisonicotinonitrile.

Critical Optimization Notes
  • Nitrile Hydrolysis: The 4-CN group is activated. If you observe a mass shift of +18 (amide) or +19 (acid, negative mode), the aqueous base is hydrolyzing the nitrile.

    • Fix: Switch to anhydrous conditions using CsF or

      
        in pure DMF or Dioxane.
      
  • Protodeboronation: If coupling with 2-pyridyl boronates, the boronate often decomposes before coupling.[3]

    • Fix: Use MIDA boronates or add CuCl (1.0 equiv) as a co-mediator to facilitate transmetalation [2].

Safety & Handling

  • Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) before biological testing of the final compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters, 50(7), 886-888.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid Derivatives. BenchChem Technical Library.

Sources

hydrolysis of nitrile group in 2-Bromo-6-methylisonicotinonitrile to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Acidic Hydrolysis of 2-Bromo-6-methylisonicotinonitrile to 2-Bromo-6-methylisonicotinic Acid

Executive Overview

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. Specifically, 2-bromo-6-methylisonicotinic acid is a critical electrophilic building block utilized extensively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl motifs[1]. However, synthesizing this acid via the hydrolysis of 2-bromo-6-methylisonicotinonitrile presents a significant chemoselectivity challenge. The 2-bromo substituent is highly activated toward nucleophilic aromatic substitution (SNAr). If improper hydrolysis conditions are selected, the halogen is displaced, destroying the molecule's utility as a cross-coupling synthon[2]. This guide details a field-proven, self-validating acidic hydrolysis protocol designed to quantitatively convert the nitrile to the carboxylic acid while strictly preserving the labile carbon-bromine bond.

Mechanistic Causality: The Acid vs. Base Dilemma

The hydrolysis of cyanopyridines proceeds consecutively: the nitrile is first hydrated to a pyridinecarboxamide intermediate, which is subsequently hydrolyzed to the pyridinecarboxylic acid[3]. This transformation can be catalyzed by either strong acids or strong bases[4].

For 2-bromo-6-methylisonicotinonitrile, basic hydrolysis (e.g., NaOH or KOH) must be strictly avoided . Under basic conditions, the hydroxide ion acts as a potent nucleophile. The electron-withdrawing nature of the pyridine nitrogen drastically lowers the activation energy for SNAr at the C2 position, leading to the rapid displacement of the bromide to yield the undesired 2-hydroxy-6-methylisonicotinic acid (often tautomerizing to the 2-pyridone)[5].

Conversely, acidic hydrolysis relies on protonation to drive the reaction. By utilizing 75% aqueous sulfuric acid (H2SO4), the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic and susceptible to attack by water—a weak nucleophile[6]. Because water and bisulfate ions are insufficiently nucleophilic to trigger SNAr at the C2 position under these conditions, the C-Br bond remains fully intact. The choice of 75% H2SO4 is a deliberate optimization: concentrated (98%) H2SO4 lacks sufficient water for the hydration step and risks charring, while dilute acids (<50%) lack the protonating power required to overcome the electron-withdrawing deactivation of the pyridine ring, often stalling the reaction at the amide intermediate.

Reaction Pathway Visualization

G SM 2-Bromo-6-methyl- isonicotinonitrile Amide 2-Bromo-6-methyl- isonicotinamide (Intermediate) SM->Amide 75% H2SO4 110°C, 2h Byproduct 2-Hydroxy-6-methyl- isonicotinic acid (SNAr Byproduct) SM->Byproduct NaOH (aq) Heat (Avoid) Product 2-Bromo-6-methyl- isonicotinic acid (Target) Amide->Product 75% H2SO4 110°C, 6h

Reaction pathway for the hydrolysis of 2-bromo-6-methylisonicotinonitrile.

Quantitative Optimization Data

The following table summarizes the empirical data driving the selection of the optimized hydrolysis conditions. The data clearly illustrates the inverse relationship between basicity and target yield due to competing SNAr degradation.

Hydrolysis ConditionReagent SystemTemp (°C)Time (h)Primary OutcomeYield of Target Acid (%)
Strongly Basic2M NaOH (aq)804SNAr (2-Hydroxy byproduct)< 5%
Mildly BasicNa2CO3 (aq)10012Incomplete (Amide stalls)15%
Strongly AcidicConc. HCl (37%)10012Complete Hydrolysis72%
Optimized Acidic 75% H2SO4 (aq) 110 6 Complete Hydrolysis 88%

Self-Validating Experimental Protocol

This methodology is engineered with built-in analytical checkpoints (In-Process Controls) to ensure the reaction is proceeding as intended without over-degradation.

Step 1: Reagent Preparation and Activation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermocouple.

  • Acid Preparation: Carefully prepare 50 mL of 75% v/v H2SO4 by slowly adding concentrated sulfuric acid to cold distilled water. Causality Note: Always add acid to water to safely dissipate the exothermic heat of hydration.

  • Substrate Addition: Suspend 10.0 g (50.7 mmol) of 2-bromo-6-methylisonicotinonitrile in the prepared 75% H2SO4 solution at room temperature. The suspension will gradually homogenize as the nitrile nitrogen becomes protonated.

Step 2: Controlled Hydrolysis
  • Heating: Gradually heat the reaction mixture to an internal temperature of 110 °C.

  • In-Process Control (IPC) 1 - Amide Formation: After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of cold water, and extract with ethyl acetate. Analyze via TLC (Eluent: 50:50 Hexanes/EtOAc). The starting material (high Rf) should be completely consumed, replaced by the highly polar amide intermediate (low Rf).

  • Continued Hydrolysis: Maintain heating at 110 °C for an additional 4 hours to drive the hydrolysis of the amide to the carboxylic acid.

  • IPC 2 - Acid Formation: Withdraw a second aliquot and analyze via LC-MS. The mass spectrum should confirm the disappearance of the amide mass [M+H]+ 215/217 and the dominant presence of the acid mass [M+H]+ 216/218.

Step 3: Quenching and pH-Guided Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to < 50 °C. Carefully pour the acidic mixture over 200 g of crushed ice with vigorous stirring.

  • pH Adjustment (Critical Step): The product must be isolated at its isoelectric point to maximize precipitation. Because the electron-withdrawing bromine atom drastically reduces the basicity of the pyridine nitrogen, the isoelectric point is highly acidic. Using a calibrated pH meter, slowly add concentrated ammonium hydroxide (NH4OH) until the pH reaches exactly 2.5 to 3.0 .

    • Causality Note: If the pH exceeds 4.0, the carboxylic acid will deprotonate into its highly water-soluble carboxylate salt, decimating your isolated yield.

  • Maturation: Stir the resulting thick white/pale-yellow slurry at 0–5 °C for 1 hour to ensure complete crystallization.

Step 4: Purification and Drying
  • Filtration: Filter the precipitate under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual inorganic salts (ammonium sulfate).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours until a constant weight is achieved.

    • Expected Yield: ~9.6 g (88%).

Analytical Characterization & Troubleshooting

  • 1H NMR (400 MHz, DMSO-d6): Expect a broad singlet at ~13.8 ppm (1H, -COOH), and two meta-coupled pyridine protons at ~7.85 ppm (1H, C3-H) and ~7.65 ppm (1H, C5-H). The methyl group will appear as a singlet at ~2.50 ppm.

  • Troubleshooting SNAr Contamination: If a peak appears at ~11.5 ppm in the NMR, this indicates the presence of the 2-pyridone (2-hydroxy byproduct). This occurs if the reaction temperature exceeded 130 °C or if water was lacking in the acid mixture, forcing the bisulfate to act as a nucleophile. Ensure strict temperature regulation.

  • Troubleshooting Decarboxylation: Prolonged heating (>12 hours) at temperatures above 120 °C can lead to the loss of the carboxylic acid group as CO2, yielding 2-bromo-6-methylpyridine[5]. Adhere strictly to the 6-hour reaction window validated by LC-MS.

References

  • Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. Benchchem.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions (US5756750A).
  • 2-Bromopyridines as Versatile Synthons for Heteroaryl
  • Introduction to Acid & Alkaline Hydrolysis.

Sources

Application Note: Strategic Utilization of 2-Bromo-6-methylisonicotinonitrile as a Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly iterative landscape of hit-to-lead optimization, the selection of a versatile, multi-functional chemical scaffold is paramount. Pyridine derivatives remain one of the most privileged pharmacophores in FDA-approved therapeutics due to their favorable physicochemical properties and predictable metabolic profiles.

2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1) stands out as a highly valuable building block. It offers a unique triad of orthogonal reactive sites—a halogen, a nitrile, and an acidic methyl group—allowing for divergent synthesis from a single central core. This application note provides a comprehensive guide to the physicochemical profiling, strategic functionalization, and validated experimental protocols for utilizing this scaffold in the synthesis of complex pharmaceutical libraries .

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and downstream purification strategies. The compound is commercially available in high purity for research and development 1.

Table 1: Key Properties of 2-Bromo-6-methylisonicotinonitrile

ParameterSpecification
Chemical Name 2-Bromo-6-methylisonicotinonitrile (or 2-Bromo-6-methylpyridine-4-carbonitrile)
CAS Number 25462-99-1
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Physical State Solid (typically white to off-white powder)
Key Reactive Sites C2 (Bromine), C4 (Nitrile), C6 (Methyl)

Orthogonal Reactivity Strategy (The "Why")

The true power of 2-Bromo-6-methylisonicotinonitrile lies in its orthogonal reactivity . A Senior Application Scientist approaches this molecule not as a static structure, but as a programmable hub 2:

  • C2 Position (Bromine): Primed for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition by Palladium(0).

  • C4 Position (Nitrile): Serves a dual purpose. It strongly withdraws electron density, activating the ring for nucleophilic attack. Synthetically, it acts as a precursor for bioisosteres (e.g., 1H-tetrazoles), primary amines (via reduction), or amides (via controlled hydrolysis).

  • C6 Position (Methyl): The protons on this methyl group are unusually acidic due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-nitrile group. This enables lateral lithiation (using LDA at -78°C) or radical halogenation (using NBS/AIBN) to form alkylating agents.

ScaffoldReactivity Scaffold 2-Bromo-6-methylisonicotinonitrile (Core Scaffold) C2 C2 Position: Bromine Cross-Coupling (Suzuki, Buchwald) Scaffold->C2 Pd-Catalysis C4 C4 Position: Nitrile Tetrazole / Amine / Amide Scaffold->C4 Cycloaddition / Reduction C6 C6 Position: Methyl Oxidation / Lithiation Scaffold->C6 SeO2 / NBS / LDA DrugA Kinase Inhibitor Derivatives C2->DrugA DrugB GPCR Modulator Derivatives C4->DrugB C6->DrugA

Figure 1: Orthogonal reactivity map of 2-Bromo-6-methylisonicotinonitrile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail not just the actions, but the causality behind the chemical environment and the checkpoints required to validate success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Introduce an aryl or heteroaryl substituent at the C2 position while leaving the C4-nitrile intact.

SuzukiWorkflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Addition Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction Heating 90°C, 12h Step2->Step3 Step4 4. Workup & Extraction EtOAc / Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 2-Bromo-6-methylisonicotinonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: K₂CO₃ is selected as a mild base to activate the boronic acid (forming the reactive boronate complex) without causing unintended hydrolysis of the sensitive C4-nitrile group. Water is critical to dissolve the inorganic base and facilitate transmetalation.

  • Degassing: Degas the biphasic mixture via nitrogen sparging for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide species, which will stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen. Seal the flask and heat to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly lowers the activation energy for the reductive elimination step, which is often rate-limiting in sterically hindered couplings.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The starting scaffold (R_f ~0.6) should be entirely consumed, replaced by a lower R_f product spot exhibiting distinct UV fluorescence at 254 nm.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove DMF and inorganic salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Bioisosteric Conversion of C4-Nitrile to 1H-Tetrazole

Objective: Convert the C4-nitrile into a tetrazole. In drug discovery, tetrazoles act as metabolically stable bioisosteres for carboxylic acids, improving oral bioavailability and extending half-life while maintaining target-binding hydrogen-bond networks.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the C2-functionalized intermediate (1.0 eq), Sodium Azide (NaN₃, 3.0 eq), and Zinc Bromide (ZnBr₂, 1.5 eq) in anhydrous DMF.

    • Causality: ZnBr₂ acts as a potent Lewis acid. It coordinates to the lone pair of the nitrile nitrogen, withdrawing electron density from the nitrile carbon. This significantly increases its electrophilicity, lowering the activation energy barrier for the [3+2] cycloaddition with the azide ion.

  • Heating: Seal the reaction vessel and heat at 120°C for 16 hours.

  • Safety & Causality Checkpoint: NaN₃ can form highly toxic, volatile, and explosive hydrazoic acid (HN₃) if exposed to strong acids. Always maintain a basic or neutral pH during the reaction and workup. Quench unreacted azides carefully with saturated NaNO₂ in dilute NaOH before disposal.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. Successful tetrazole formation is definitively indicated by a mass shift of +43 Da ([M+H]+) compared to the starting material. Furthermore, in ¹H-NMR (DMSO-d6), the acidic tetrazole N-H proton will typically appear as a broad singlet far downfield (between 15.0 - 16.5 ppm).

Conclusion

By leveraging the orthogonal reactivity of 2-Bromo-6-methylisonicotinonitrile, drug development professionals can rapidly generate diverse, high-quality chemical libraries. Understanding the mechanistic causality behind base selection, catalyst geometry, and Lewis acid activation ensures that synthetic workflows remain robust, scalable, and self-validating.

References

  • Source: sigmaaldrich.
  • Source: aksci.
  • Source: bldpharm.

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of highly functionalized heteroaryl halides is a cornerstone reaction in pharmaceutical development. However, the substrate 2-Bromo-6-methylisonicotinonitrile presents a unique trifecta of chemoselectivity challenges: a coordinating pyridine nitrogen, a highly electron-withdrawing cyano group, and a sterically active, mildly acidic methyl group.

This application note provides a self-validating, step-by-step protocol for the C-N cross-coupling of this specific substrate. By bridging mechanistic causality with empirical optimization, this guide empowers researchers to bypass catalyst poisoning and base-induced degradation, ensuring high-yielding and reproducible aminations.

Mechanistic Causality & Reaction Design

To successfully aminate 2-Bromo-6-methylisonicotinonitrile, one must design the reaction conditions around the substrate's specific electronic and steric vulnerabilities.

The Challenge of Catalyst Poisoning (The 2-Bromo Position)

The amination of 2-halopyridines is notoriously challenging due to the propensity of the adjacent pyridine nitrogen to coordinate with the active Pd(0) or Pd(II) species, effectively pulling the metal out of the catalytic cycle and forming an inactive, stable complex[1].

  • The Solution: The use of sterically demanding, bidentate ligands with large bite angles (e.g., Xantphos ) or bulky monodentate biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) is mandatory. These ligands create a steric shield around the palladium center, preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-Br bond[2].

The Challenge of Base Sensitivity (The 4-Cyano & 6-Methyl Groups)

The 4-cyano group makes the pyridine ring highly electron-deficient. While this accelerates the initial oxidative addition step, it introduces severe base sensitivity[3].

  • Nucleophilic Attack: Strong alkoxide bases (like NaOtBu) can directly attack the cyano group or the highly electrophilic pyridine ring (competing SNAr).

  • Deprotonation: The protons on the 6-methyl group are vinylogous to the cyano group and adjacent to the electronegative pyridine nitrogen, rendering them unusually acidic. Strong bases will deprotonate this methyl group, leading to rapid dimerization or polymerization.

  • The Solution: Alkoxide and amide bases (e.g., LiHMDS, NaOtBu) must be strictly avoided. Mild, inorganic carbonate bases—specifically Cs₂CO₃ or K₃PO₄ —provide the necessary basicity to deprotonate the palladium-amine intermediate without degrading the substrate[4].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Accelerated by 4-CN) Pd0->OxAdd 2-Bromo-6-methylisonicotinonitrile Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Unhindered Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Bulky Ligand (e.g., Xantphos) RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim Mild Base (e.g., Cs2CO3) SideRxn Side Reactions (CN Attack / Me Deprotonation) AmineCoord->SideRxn Strong Base (e.g., NaOtBu) RedElim->Pd0 Regenerate Pd(0) Product Aminated Pyridine Product RedElim->Product

Caption: Catalytic cycle of 2-Bromo-6-methylisonicotinonitrile amination highlighting failure pathways.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-Bromo-6-methylisonicotinonitrile with a standard primary amine (e.g., aniline). It demonstrates the causality between reagent selection and reaction outcome.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene100< 5%Failure: Black precipitate (Pd poisoning); substrate degradation via methyl deprotonation.
2Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.5)Toluene10015%Failure: Ligand prevents poisoning, but strong base still destroys the cyano/methyl groups.
3Pd₂(dba)₃ (2%)Xantphos (4%)K₂CO₃ (1.5)Dioxane10045%Suboptimal: Base is mild enough, but K₂CO₃ solubility is too low to drive the catalytic cycle efficiently.
4 Pd₂(dba)₃ (2%) Xantphos (4%) Cs₂CO₃ (1.5) 1,4-Dioxane 100 > 85% Optimal: Xantphos shields Pd; Cs₂CO₃ is mild yet sufficiently soluble (cesium effect) to drive deprotonation.
5Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (1.5)1,4-Dioxane100> 80%Optimal (Secondary Amines): RuPhos accommodates the steric bulk of secondary amines perfectly.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . At each critical juncture, expected visual or analytical feedback is provided to ensure the reaction is proceeding correctly.

Materials Required
  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 mmol, 1.0 equiv)

  • Amine: Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd dimer = 4 mol% Pd)

  • Ligand: Xantphos (for primary amines) or RuPhos (for secondary amines) (0.04 mmol, 4 mol%)

  • Base: Anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv) — Must be finely milled and stored in a desiccator.

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Complex (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add Pd₂(dba)₃, the selected ligand (Xantphos/RuPhos), and finely milled Cs₂CO₃.

  • Add 2-Bromo-6-methylisonicotinonitrile.

  • Seal the vessel with a PTFE septum. If not using a glovebox, evacuate and backfill the vessel with ultra-pure Argon three times.

  • Self-Validation Check: The solid mixture should appear deep purple/dark red due to the Pd₂(dba)₃.

Step 2: Solvent and Amine Addition

  • Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane through the septum.

  • Inject the amine (if liquid). If the amine is solid, it should be added during Step 1.

  • Stir the mixture at room temperature for 5 minutes.

  • Self-Validation Check: The solution should transition to a homogeneous dark red or reddish-brown suspension (due to insoluble Cs₂CO₃).

Step 3: Reaction Execution & In-Process Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • Self-Validation Check (30 Minutes): Observe the reaction color. A healthy active Pd(0) catalytic cycle will maintain a yellow, orange, or reddish-brown hue. If the solution turns completely clear with a fine black precipitate coating the glass, the catalyst has "crashed out" (Palladium Black) due to pyridine poisoning or oxygen ingress[1].

  • Monitor via LC-MS or TLC after 4 hours.

    • TLC Cue: The cyano group makes the product highly UV-active. Look for the disappearance of the starting material spot and the emergence of a more polar, highly fluorescent product spot.

Step 4: Quenching and Workup

  • Upon completion (typically 8–12 hours), remove the vessel from the heat and cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The electron-deficient nature of the aminated pyridine usually prevents streaking on silica, making standard purification highly effective.

Optimization Decision Logic

When adapting this protocol for highly sterically hindered amines or less reactive derivatives, follow the decision tree below to maintain the integrity of the base-sensitive substrate.

OptimizationLogic Start Substrate: 2-Bromo-6-methylisonicotinonitrile Ligand 1. Select Ligand (Prevent N-coordination) Start->Ligand Base 2. Select Base (Protect 4-CN & 6-Me) Ligand->Base L_Choice Primary Amines: Xantphos Secondary Amines: RuPhos Ligand->L_Choice Solvent 3. Select Solvent (Ensure Solubility) Base->Solvent B_Choice Mild Bases: Cs2CO3 or K3PO4 Avoid: NaOtBu, LiHMDS Base->B_Choice S_Choice Toluene or 1,4-Dioxane (80-100 °C) Solvent->S_Choice

Caption: Stepwise logic for optimizing halopyridine aminations while protecting sensitive functional groups.

References

  • Martinez, E. E., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, ACS Publications.[Link]

  • ResearchGate. "Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides... in the Presence of Carbonate Base." ResearchGate. [Link]

Sources

Application Note: Strategic Functionalization of the Methyl Group in 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-19-4) is a high-value heterocyclic scaffold in drug discovery, particularly for kinase inhibitors and GPCR modulators.[1] Its "tri-functional" nature presents a unique orthogonal reactivity landscape:

  • C2-Bromine: Ready for Suzuki/Buchwald cross-coupling.

  • C4-Nitrile: Precursor to amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • C6-Methyl: The focus of this guide—a "picolinic" methyl group activated by the electron-deficient pyridine ring.

The Challenge: The electron-withdrawing nature of the nitrile and bromine substituents significantly increases the acidity of the C6-methyl protons (


), making them susceptible to deprotonation. However, the nitrile group is chemically fragile toward strong nucleophiles (organolithiums), and the C2-bromine is sensitive to metal-halogen exchange.

The Solution: This guide prioritizes Radical Bromination as the "Gateway Transformation." Converting the methyl group to a bromomethyl (-CH₂Br) handle unlocks a library of downstream derivatives (amines, ethers, aldehydes) under mild conditions that preserve the sensitive nitrile and aryl bromide functionalities.

Reactivity Landscape & Pathway Selection[1]

The following diagram illustrates the strategic logic for functionalizing the C6-methyl group. The Radical Bromination route is selected as the primary protocol due to its high fidelity and compatibility with the nitrile group.

ReactivityLandscape Start 2-Bromo-6-methyl- isonicotinonitrile Radical Route A: Radical Bromination (Gateway Step) Start->Radical NBS, AIBN CCl4/PhCF3 Oxidation Route B: Direct Oxidation (SeO2) Start->Oxidation SeO2, Dioxane (Risk: Over-oxidation) Lithiation Route C: Lateral Lithiation (LDA/Electrophile) Start->Lithiation LDA, -78°C (Risk: Nitrile attack) Product_Br Bromomethyl Derivative (-CH2Br) Radical->Product_Br High Yield Product_Ald Aldehyde (-CHO) Oxidation->Product_Ald Direct Route Product_Br->Product_Ald Kornblum Ox (DMSO/NaHCO3) Product_Nu Amines/Ethers (-CH2-Nu) Product_Br->Product_Nu H-Nu, Base

Caption: Strategic functionalization pathways. Route A (Green) is the recommended high-fidelity protocol.[1] Routes B and C (Red) carry higher risks of side reactions.[1]

Detailed Protocols

Protocol A: Selective Radical Bromination (The Gateway Step)

Objective: Synthesize 2-bromo-6-(bromomethyl)isonicotinonitrile.[1] Mechanism: Wohl-Ziegler Reaction via radical chain propagation.[1]

Reagents & Equipment[2][3][4]
  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Note: Recrystallize NBS from water if yellow/aged.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) is classic, but Trifluorotoluene (
    
    
    
    )
    or Acetonitrile (
    
    
    )
    are greener, safer alternatives with higher boiling points.[1]
  • Equipment: Reflux condenser, inert gas (Argon/Nitrogen) manifold.[1]

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous

    
     (0.1 M concentration).
    
  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (a radical quencher).

  • Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
     for 
    
    
    
    ).
    • Visual Check: The heavy NBS solid will gradually float and convert to lighter succinimide, which floats to the top.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).

    • Target: Disappearance of starting material (

      
      ) and appearance of mono-bromo product (
      
      
      
      ).[1]
    • Caution: If reaction stalls (<50% conversion after 4h), add a second portion of AIBN (0.02 eq). Avoid adding excess NBS to prevent gem-dibromination.[1]

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the precipitated succinimide.[5]

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

QC Checkpoint:

  • 1H NMR (

    
    ):  Look for the disappearance of the methyl singlet (
    
    
    
    ppm) and appearance of the methylene singlet (
    
    
    ppm).[1]
  • Yield Expectation: 65-80%.[1]

Protocol B: Kornblum Oxidation (Methyl Aldehyde)

Objective: Convert the bromomethyl intermediate to 2-bromo-6-formylisonicotinonitrile.[1] Why this route? Direct oxidation of the methyl group with


 often leads to over-oxidation to the carboxylic acid or purification difficulties. The Kornblum oxidation via the bromide is milder and preserves the nitrile.
Step-by-Step Procedure
  • Dissolution: Dissolve 2-bromo-6-(bromomethyl)isonicotinonitrile (1.0 eq) in DMSO (0.2 M). DMSO acts as both solvent and oxidant.

  • Base Addition: Add Sodium Bicarbonate (

    
    ) (1.5 eq). This buffers the HBr generated.[6]
    
  • Heating: Heat to

    
     for 2-4 hours.
    
  • Workup:

    • Cool to RT and pour into ice water.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water (to remove DMSO) and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Product: The aldehyde is typically isolated as a solid.

Protocol C: Nucleophilic Displacement (Amination)

Objective: Synthesize 2-bromo-6-(aminomethyl)isonicotinonitrile derivatives.

Step-by-Step Procedure
  • Reagents: Bromomethyl intermediate (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq).[1][3]
    
  • Solvent: DMF or MeCN (anhydrous).[1]

  • Condition: Stir at RT for 2-12 hours.

    • Note: For volatile amines, use a sealed tube.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: The basic nitrogen allows purification via acid-base extraction or amine-functionalized silica if needed.[1]

Troubleshooting & Critical Parameters

The following table summarizes common failure modes and their scientific causality.

IssueObservationRoot CauseCorrective Action
Over-Bromination Product mixture contains gem-dibromide (

).[1][7]
Excess NBS or prolonged reflux time.Use exactly 1.05 eq NBS. Stop reaction at 90-95% conversion.
No Reaction Starting material persists; NBS remains at bottom.Oxygen inhibition or degraded AIBN.Degas solvent thoroughly. Use fresh AIBN. Verify reflux temp.
Nitrile Hydrolysis Formation of primary amide (by MS/NMR).Water present + heat/acid generated.[3][8]Use strictly anhydrous solvents. Add solid

to scavenge HBr.
Ring Bromination Bromine added to pyridine ring (C3/C5).[1]Electrophilic substitution (unlikely on e- poor ring).[1]Ensure radical conditions (non-polar solvent, light/heat) dominate.[1]

Experimental Workflow Diagram

This diagram outlines the decision-making process during the critical Radical Bromination step.

Workflow Start Start: 2-Bromo-6-methyl- isonicotinonitrile + NBS + AIBN Reflux Reflux in PhCF3 (100°C) Time: 1 hour Start->Reflux Check TLC Check (Hex/EtOAc 4:1) Reflux->Check Complete SM Consumed? (Spot Rf 0.6 gone) Check->Complete AddInit Add 0.02 eq AIBN Continue Reflux 2h Complete->AddInit No (<50% Conv) Workup Cool, Filter Succinimide, Concentrate Complete->Workup Yes AddInit->Check Re-check Purify Flash Chromatography Isolate -CH2Br Product

Caption: Step-by-step logic for the radical bromination protocol.

References

  • Radical Bromination of Methyl Pyridines

    • Source: BenchChem.[1][2][3][5] "Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note."

    • Relevance: Establishes the baseline protocol for NBS bromination on 2-bromo-6-methylpyridine scaffolds.
  • Kornblum Oxidation Mechanism & Application

    • Source: Organic Chemistry Portal.[1] "Kornblum Oxidation."

    • URL:[Link][1]

    • Relevance: Validates the DMSO/NaHCO3 route for converting benzylic/picolinic halides to aldehydes.
  • Reactivity of Electron-Deficient Pyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General Reference for Pyridine Reactivity). Context: Supports the claim regarding the acidity of the methyl group and the stability of the nitrile under radical conditions.
  • Late-Stage Functionalization Strategies

    • Source: National Institutes of Health (PMC).[1] "Late-Stage C(sp3)–H Methylation of Drug Molecules."

    • URL:[Link]

    • Relevance: Provides context on the value of functionalizing methyl groups in drug discovery.

Sources

Advanced Synthesis of Pyridine-Based Heterocycles Using 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and drug development, functionalized pyridines serve as indispensable scaffolds. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1)[1] is a highly versatile, trifunctional building block that offers three distinct vectors for structural diversification: a reactive C-Br bond at the 2-position, a directing/functionalizable cyano group at the 4-position, and a sterically tuning methyl group at the 6-position.

The unique reactivity of this molecule stems from its electronic landscape. The pyridine nitrogen inherently withdraws electron density from the ring. This effect is synergistically amplified by the strongly electron-withdrawing 4-cyano group, which depletes electron density specifically at the ortho and para positions. Consequently, the C2-position becomes highly electrophilic, drastically lowering the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond[2]. This makes the scaffold exceptionally primed for cross-coupling reactions, a methodology famously leveraged in the scalable synthesis of mutant IDH1 inhibitors like Ivosidenib (AG-120)[2].

Reactivity Core 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) CN_Bond C-N Coupling (Buchwald-Hartwig) Core->CN_Bond Pd2(dba)3, Xantphos Amines CC_Bond C-C Coupling (Suzuki-Miyaura) Core->CC_Bond Pd(PPh3)4, Base Boronic Acids Nitrile_Rxn Nitrile Functionalization (Tetrazole Synthesis) Core->Nitrile_Rxn NaN3, NH4Cl Cycloaddition Methyl_Rxn C6-Methyl Functionalization (Benzylic Halogenation) Core->Methyl_Rxn NBS, AIBN Radical Mechanism

Fig 1: Divergent reactivity pathways of 2-Bromo-6-methylisonicotinonitrile.

Application 1: C-N Bond Formation (Buchwald-Hartwig Amination)

The synthesis of complex active pharmaceutical ingredients (APIs), such as the IDH1 inhibitor Ivosidenib, relies heavily on the Buchwald-Hartwig amination of 2-bromo-isonicotinonitrile derivatives[2].

Causality in Experimental Design

When coupling sterically hindered or complex secondary amines to 2-bromo-6-methylisonicotinonitrile, the choice of catalyst and base is critical.

  • Ligand Choice (Xantphos): The 6-methyl group introduces steric hindrance adjacent to the pyridine nitrogen. Xantphos is selected because its exceptionally wide bite angle (~111°) forces the palladium center into a geometry that accelerates reductive elimination, preventing competitive off-target binding or

    
    -hydride elimination[2].
    
  • Base Choice (Cs₂CO₃): Strong bases like sodium tert-butoxide (NaOtBu) will rapidly attack the electrophilic 4-cyano group, leading to nitrile hydrolysis or amidine formation. Cesium carbonate (Cs₂CO₃) is utilized because it is a mild, non-nucleophilic base that is sufficiently soluble in 1,4-dioxane to drive the deprotonation of the coordinated amine without destroying the nitrile[2].

Quantitative Data: Catalyst System Optimization
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 90 85% Clean conversion; optimal reductive elimination.
2Pd(OAc)₂ / BINAPK₂CO₃Toluene10045%Narrower bite angle led to sluggish elimination.
3Pd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane90<10%Strong base caused rapid nitrile hydrolysis.
4Pd(dppf)Cl₂Cs₂CO₃DMF8015%High levels of substrate homocoupling observed.

Table 1: Optimization parameters for the amination of 2-bromo-6-methylisonicotinonitrile.

Protocol: Buchwald-Hartwig Amination

This self-validating protocol is designed for a 1.0 mmol scale.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methylisonicotinonitrile (197 mg, 1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (651 mg, 2.0 mmol)[2].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon three times to ensure a strictly oxygen-free environment (preventing Pd(0) oxidation).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Replace the septum with a reflux condenser (under Argon) and heat the vigorously stirring mixture in an oil bath at 90 °C for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material peak (m/z 197/199) and the appearance of the product mass confirms completion.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution Hexanes to 50% EtOAc/Hexanes) to afford the pure aminopyridine derivative.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br Insertion AC Amine Coordination OA->AC R-NH2 Binding DE Deprotonation (Cs2CO3) AC->DE HBr Removal RE Reductive Elimination DE->RE Xantphos Bite Angle RE->Pd0 Product Release

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting the role of Xantphos.

Application 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is the premier method for appending aryl or heteroaryl rings to the C2 position of the pyridine core, generating bipyridine or aryl-pyridine scaffolds[2].

Causality in Experimental Design

Unlike the Buchwald-Hartwig amination, Suzuki couplings with this substrate are highly tolerant of aqueous environments. A biphasic system (e.g., Toluene/Water or Dioxane/Water) is utilized to ensure the complete dissolution of the inorganic base (K₂CO₃ or Na₂CO₃), which is required to activate the boronic acid into the reactive, nucleophilic boronate species. Pd(PPh₃)₄ is chosen as a robust, cost-effective catalyst that performs exceptionally well for unhindered arylboronic acids[3].

Protocol: Suzuki-Miyaura Cross-Coupling

Adapted from validated cross-coupling procedures for 2-bromoisonicotinonitrile derivatives[3].

  • Reagent Loading: To a microwave vial or Schlenk tube, add 2-Bromo-6-methylisonicotinonitrile (197 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%).

  • Base & Solvent: Add K₂CO₃ (276 mg, 2.0 mmol). Add a degassed mixture of 1,4-Dioxane (8 mL) and deionized Water (2 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Reaction: Seal the vessel and heat at 80 °C with vigorous stirring (800 rpm to ensure biphasic mixing) for 17 hours[3].

  • Workup: Cool the reaction. Add brine (10 mL) to the suspension. Extract the aqueous phase with Dichloromethane (DCM) (3 × 15 mL).

  • Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography (eluent: tert-butyl methyl ether (TBME) : heptane gradient from 1:4 to 1:9)[3].

Application 3: Nitrile-Directed Heterocycle Synthesis

The 4-cyano group is not merely an electron-withdrawing auxiliary; it is a direct precursor to pharmacologically relevant heterocycles, most notably the tetrazole ring (a bioisostere for carboxylic acids).

Protocol:[3+2] Cycloaddition to Form 5-Substituted Tetrazoles
  • Reaction Setup: Dissolve the coupled 6-methylisonicotinonitrile derivative (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 195 mg, 3.0 mmol) and Ammonium Chloride (NH₄Cl, 160 mg, 3.0 mmol). Rationale: NH₄Cl acts as a proton source to generate hydrazoic acid (HN₃) in situ, which undergoes the [3+2] cycloaddition with the nitrile.

  • Heating: Heat the mixture to 100 °C behind a blast shield for 12 hours.

  • Workup (Critical Safety Step): Cool to room temperature. Carefully quench the reaction with 1M HCl to pH 3 (in a well-ventilated fume hood to safely vent any residual HN₃ gas). Extract the precipitated tetrazole product with EtOAc.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules / PubMed Central (PMC) URL:[Link]

Sources

High-Efficiency Sonogashira Coupling of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) in drug discovery and advanced organic synthesis.

Methodologies, Mechanistic Insights, and Optimization Protocols

Introduction & Substrate Analysis

2-Bromo-6-methylisonicotinonitrile represents a privileged scaffold in medicinal chemistry, combining a pyridine core with a nitrile handle (C4) and a methyl group (C6). Its reactivity in Sonogashira cross-coupling is governed by distinct electronic and steric factors that differentiate it from simple aryl halides.

Substrate Reactivity Profile[1]
  • Electronic Activation (High): The pyridine ring is naturally

    
    -deficient. The presence of the nitrile group (electron-withdrawing) at the C4 position further depletes electron density at the C2-Br bond. This makes the oxidative addition  of Palladium(0) significantly faster than in neutral aryl bromides.
    
  • Coordination Risks: The pyridine nitrogen (N1) is a competent ligand for transition metals. In standard protocols, N1 can coordinate to Copper(I) or Palladium(II), potentially sequestering the catalyst and stalling the reaction (the "sink" effect).

  • Steric Environment: The C2-Br site is flanked by the ring nitrogen and a C3 proton. The C6-methyl group is distal to the reaction center, minimizing direct steric hindrance but influencing the solubility and lipophilicity of the substrate.

Strategic Considerations

Because the oxidative addition step is facile, the rate-limiting step often shifts to transmetallation . Therefore, optimizing the copper cycle or utilizing copper-free systems with electron-rich ligands (to boost transmetallation and reductive elimination) is critical.

Mechanistic Workflow

The following diagram illustrates the specific catalytic cycle for this electron-deficient substrate, highlighting the competitive N-coordination pathway.

SonogashiraMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast due to C4-CN) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Br Complex (Ar-Pd-Br) OxAdd->PdII_Complex Substrate 2-Bromo-6-methyl- isonicotinonitrile Substrate->OxAdd Poison Catalyst Sequestration (Pyridine N-Coordination) Substrate->Poison Excess Substrate Transmetal Transmetallation (Rate Determining) PdII_Complex->Transmetal PdII_Complex->Poison Competitive Coordination Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->Transmetal Cu-Acetylide RedElim Reductive Elimination (Product Release) Transmetal->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitrile group and the risk of catalyst sequestration by the pyridine nitrogen.

Experimental Protocols

Protocol A: The "Workhorse" Method (Copper-Catalyzed)

Best for: Standard terminal alkynes, cost-efficiency, and scale-up.

This protocol uses a robust bis(triphenylphosphine) system. The use of DMF ensures solubility of the polar nitrile substrate, while triethylamine acts as the base and proton scavenger.

Reagents:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Co-Catalyst: CuI (5–10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add 2-Bromo-6-methylisonicotinonitrile (1.0 equiv),

    
     (0.05 equiv), and CuI (0.10 equiv) to the vial.
    
    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Inerting: Cap the vial and purge with inert gas (vac/fill cycle x3).

  • Solvation: Inject anhydrous DMF and

    
     via syringe. If the alkyne is liquid, inject it dropwise now.
    
  • Reaction: Stir at Room Temperature for 30 minutes.

    • Checkpoint: The solution typically turns dark brown/black. If no reaction is observed by TLC/LCMS after 1 hour, heat to 50°C . Avoid overheating (>80°C) to prevent nitrile hydrolysis or polymerization.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Substrates sensitive to copper, preventing homocoupling (Glaser coupling), or when N-coordination inhibits the Cu-cycle.

This method utilizes XPhos , a bulky, electron-rich phosphine ligand that accelerates the catalytic cycle without requiring copper, thereby eliminating Glaser homocoupling side-products.

Reagents:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)[1]

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%)

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: MeCN (Acetonitrile) or Toluene (0.15 M)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, combine

    
     and XPhos in the solvent. Stir at RT for 5–10 minutes under inert gas to generate the active Pd(0)-L species (solution often turns yellow/orange).
    
  • Addition: Add the 2-Bromo-6-methylisonicotinonitrile, the alkyne, and the inorganic base (

    
    ).
    
  • Heating: Heat the reaction to 80°C for 4–12 hours.

    • Why Heat? Copper-free variations require higher energy to drive the carbopalladation/deprotonation sequence (or oxidative addition/transmetallation mimicry) compared to Cu-catalyzed methods.

  • Monitoring: Monitor consumption of the bromide. The nitrile group is stable at 80°C in MeCN/Carbonate.

  • Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc. Concentrate and purify.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Pyridine N.Switch to Protocol B (XPhos/Cu-free) or increase CuI loading to 15% to saturate N-sites.
Alkyne Homocoupling (Glaser) Oxygen presence or fast Cu-cycle.Strictly degas solvents (freeze-pump-thaw). Switch to Protocol B (Copper-free).
Black Precipitate (Early) Pd aggregation (Catalyst death).Add excess ligand (PPh3, 10 mol%) or switch to a palladacycle precatalyst (e.g., Pd(dppf)Cl2).
Nitrile Hydrolysis (Amide) Wet solvents + Base + Heat.[3]Use Anhydrous DMF/MeCN. Store base over KOH. Lower temperature to RT.
Low Yield (Sticky residue) Product coordination to metal salts.Wash organic layer with aqueous EDTA or

during workup to sequester Cu/Pd.

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-6-methyl- isonicotinonitrile Decision Is Substrate/Alkyne Sensitive to Copper? Start->Decision RouteA Protocol A: Standard Pd(PPh3)2Cl2 + CuI Solvent: DMF, Base: Et3N Decision->RouteA No (Robust) RouteB Protocol B: Cu-Free Pd(OAc)2 + XPhos Solvent: MeCN, Base: Cs2CO3 Decision->RouteB Yes (Sensitive) Monitor Monitor (TLC/LCMS) Check for Homocoupling RouteA->Monitor RouteB->Monitor Workup Workup Cu-wash (NH4OH/EDTA) Monitor->Workup Conversion >95% Final Pure Product (Alkynyl-isonicotinonitrile) Workup->Final

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate sensitivity and reaction requirements.

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.

  • BenchChem. (2025).[2][5][6] Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.[2][6] BenchChem Technical Library.

  • Appretech Scientific. (2024). Product Data: 2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1).[7][8][9][10] Appretech Catalog.

Sources

nucleophilic aromatic substitution on 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-6-methylisonicotinonitrile

Part 1: Executive Summary & Scientific Rationale

Subject: 2-Bromo-6-methylisonicotinonitrile (CAS: 42885-19-4 / 25462-99-1) Reaction Class: Nucleophilic Aromatic Substitution (SNAr)[1]

This guide details the protocols for functionalizing 2-Bromo-6-methylisonicotinonitrile via SNAr. This substrate is a highly valuable scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic bioactive agents.[2] The presence of the nitrile group at the C4 position and the pyridine nitrogen renders the C2-bromide highly activated toward nucleophilic displacement, allowing for efficient C-N, C-O, and C-S bond formation under controlled conditions.

Electronic Structure & Reactivity Analysis

To design effective protocols, one must understand the electronic "push-pull" dynamics of the substrate:

  • Activation (The "Pull"): The pyridine ring is electron-deficient.[3] The nitrogen atom at position 1 pulls electron density via induction (

    
    ) and resonance (
    
    
    
    ). Crucially, the nitrile group (
    
    
    ) at position 4 is a strong electron-withdrawing group. It exerts a cooperative activating effect on the C2 position (ortho to N, meta to CN—but electronically linked via the conjugated system).
  • The Leaving Group: Bromide (Br) at C2 is a good leaving group. While Fluoride is often faster in SNAr due to the higher electronegativity stabilizing the transition state (Meisenheimer complex), Bromide is sufficiently reactive in this highly activated system and offers better stability and handling.

  • Steric Modulation: The methyl group at C6 provides weak electron donation (

    
    ), which slightly deactivates the ring compared to the des-methyl analog. However, it is distal to the reaction center (C2), meaning steric hindrance is negligible for most nucleophiles.
    
Mechanism of Action

The reaction proceeds via a classic Addition-Elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the nitrile group.

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion.

Part 2: Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP, DMAc) are preferred to solvate the cation of the base, leaving the nucleophile "naked" and more reactive. For alkoxylations, the corresponding alcohol is used to prevent transesterification/scrambling.

  • Bases: Non-nucleophilic bases (DIPEA,

    
    , 
    
    
    
    ) are standard. Stronger bases (NaH) are used for alcohols and thiols.
  • Stoichiometry: Use 1.1–1.5 equivalents of nucleophile to drive the reaction to completion.

Protocol A: Amination (C-N Bond Formation)

Target: Displacement of Br with primary or secondary amines.

Materials:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with 2-Bromo-6-methylisonicotinonitrile and

    
    . Purge with nitrogen.
    
  • Addition: Add anhydrous DMF via syringe. Add the amine.[4] If the amine is a solid, add it with the starting materials in step 1.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at RT. Anilines or sterically hindered amines may require 100°C.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the product mass (

    
    ).
    
  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with water (

      
      ) to remove DMF.
      
    • Wash with brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Protocol B: Etherification (C-O Bond Formation)

Target: Displacement of Br with alcohols (alkoxides).

Materials:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Alcohol: R-OH (Solvent or 1.5 equiv in THF)

  • Base: NaH (60% dispersion, 1.2 equiv) or Na metal (for MeOH/EtOH)

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , suspend NaH in anhydrous THF (or use neat alcohol if it is cheap/volatile like MeOH). Cool to 0°C.
    
  • Alkoxide Formation: Add the alcohol dropwise. Stir at 0°C for 15–30 min until gas evolution ceases.

  • Addition: Add a solution of 2-Bromo-6-methylisonicotinonitrile in THF (or the alcohol) dropwise to the alkoxide solution.

    • Critical: Adding substrate to base minimizes side reactions compared to adding base to substrate.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours. Heat to 50°C if conversion is slow.

    • Caution: Avoid excessive heat with strong alkoxides to prevent attack at the nitrile (Pinner reaction/hydrolysis).

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Workup: Extract with DCM or EtOAc. Dry and concentrate.

Part 3: Data & Visualization

Reaction Scope & Optimization Table
Nucleophile ClassExample ReagentSolventBaseTemp (°C)Typical YieldNotes
Cyclic Amines MorpholineDMF

RT–50>90%Very fast; exothermic.
Primary Amines BenzylamineNMPDIPEA60–8080–90%Clean conversion; minimal bis-addition.
Anilines 4-FluoroanilineDMSO

100–12060–75%Requires higher temp; weaker nucleophile.
Alkoxides NaOMeMeOH-0–RT>95%Use anhydrous MeOH to avoid hydrolysis.
Thiols ThiophenolDMF

RT85–95%Odor control required; rapid reaction.
Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Figure 1: SNAr Addition-Elimination Mechanism on 2-Bromo-6-methylisonicotinonitrile Substrate 2-Bromo-6-methyl- isonicotinonitrile TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Determining for F, Fast for Br) Nu Nucleophile (Nu:) Nu->TS Addition (Rate Determining for F, Fast for Br) Product 2-Substituted-6-methyl- isonicotinonitrile TS->Product Elimination (Restoration of Aromaticity) LG Bromide (Br-) TS->LG Leaving Group

Caption: The nucleophile attacks the electron-deficient C2 position, forming a stabilized Meisenheimer complex before expelling the bromide.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Reagent Prep Dissolve Dissolve Substrate in Polar Aprotic Solvent (DMF/NMP) Start->Dissolve AddBase Add Base (K2CO3 / DIPEA) Dissolve->AddBase AddNu Add Nucleophile (Amine/Thiol) AddBase->AddNu Heat Heat to 60-80°C (Inert Atmosphere) AddNu->Heat Monitor Monitor: TLC/LCMS (Check for Br loss) Heat->Monitor Monitor->Heat Incomplete Quench Quench (Water/NH4Cl) Monitor->Quench Complete Extract Extraction (EtOAc vs Water) Quench->Extract Purify Purification (Flash Chromatography) Extract->Purify

Caption: Standard operational workflow for SNAr amination or thiolation.

Part 4: Troubleshooting & Critical Control Points

  • Issue: Hydrolysis of Nitrile

    • Symptom:[1][5] Appearance of a polar spot (Amide) or very polar baseline spot (Acid) on TLC. Mass spectrum shows

      
       (Amide) or 
      
      
      
      (Acid).
    • Cause: Presence of water in the reaction, especially at high temperatures with hydroxide/alkoxide bases.

    • Solution: Use strictly anhydrous solvents. Use weak bases (

      
      ) where possible. Avoid aqueous workup if the product is water-soluble; instead, filter off salts and evaporate DMF.
      
  • Issue: No Reaction / Low Conversion

    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Increase temperature to 100–120°C. Switch to a higher boiling solvent (DMSO). Consider microwave irradiation (highly effective for SNAr).

  • Issue: Regioselectivity (Rare)

    • Context: If using a bis-nucleophile (e.g., diamine).

    • Insight: The C2-Br is significantly more reactive than the C4-CN. Displacement of the CN group is extremely rare under these conditions and typically requires catalysis or very harsh conditions.

References

  • Organic Chemistry Portal. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Org. Lett. 2016, 18, 984-987. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Br) - Common Conditions and Protocols. Retrieved from [Link]

  • PubChem. (2025).[6] 2-Bromo-6-methylpyridine-4-carbonitrile Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1)[1]. As a highly functionalized pyridine building block, this compound is critical for downstream cross-coupling and pharmaceutical development. However, its synthesis—typically proceeding via the amidation and subsequent dehydration of 2-bromo-6-methylisonicotinic acid—is notoriously prone to yield drops due to the electron-deficient nature of the pyridine ring and the lability of the bromo substituent.

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your isolated yield and purity.

Mechanistic Workflow & Causality

Understanding the causality behind side reactions is the first step in troubleshooting. The pathway below illustrates the standard synthesis route from the amino-acid precursor, highlighting the specific junctures where yield is commonly lost to over-bromination, decarboxylation, or hydrolysis[2].

SynthesisWorkflow A 2-Amino-6-methyl- isonicotinic acid B 2-Bromo-6-methyl- isonicotinic acid A->B NaNO2, HBr, Br2 (-10°C to 0°C) C 2-Bromo-6-methyl- isonicotinamide B->C 1. SOCl2 / DMF (cat) 2. NH3 (aq) S1 Over-brominated Impurities B->S1 Excess Br2 S2 Decarboxylation (2-Bromo-6-methylpyridine) B->S2 High Temp / pH extremes D 2-Bromo-6-methyl- isonicotinonitrile C->D TFAA, Et3N (0°C to RT) S3 Hydrolyzed Byproduct (2-Hydroxy derivative) D->S3 Strong Base / H2O

Synthesis workflow of 2-Bromo-6-methylisonicotinonitrile highlighting critical side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of the precursor (2-bromo-6-methylisonicotinic acid), I observe significant gas evolution and my yield drops. What is happening? Causality & Solution: Excessive gas evolution (beyond the expected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 from diazotization) is often 

resulting from decarboxylation. The electron-withdrawing diazonium/bromo group destabilizes the carboxylic acid on the pyridine ring. This degradation is heavily promoted by high temperatures, especially under acidic or basic conditions[2]. To prevent this, maintain strict temperature control between -10°C and -5°C during the Sandmeyer reaction, and neutralize the reaction mixture at low temperatures during work-up[2].

Q2: My amidation step yields a complex mixture instead of pure 2-bromo-6-methylisonicotinamide. Why? Causality & Solution: This typically occurs due to the incomplete removal of thionyl chloride (


) before the introduction of aqueous ammonia. Residual 

reacts violently with water, causing an uncontrolled exotherm that hydrolyzes the newly formed acyl chloride back to the starting acid. Solution: Evaporate the

completely under reduced pressure, co-evaporate twice with anhydrous toluene to remove trace acid, and perform the ammonia addition slowly at 0°C.

Q3: Dehydration of the amide using


 gives low yields (<50%) and a black tarry residue. How can I optimize this? 
Causality & Solution: 

requires elevated temperatures (often refluxing at >100°C). At these temperatures, the highly electron-deficient bromopyridine ring is susceptible to polymerization and nucleophilic displacement of the labile 2-bromo substituent by chloride ions. Solution: Switch your dehydration reagent to Trifluoroacetic anhydride (TFAA) and Triethylamine (

). The exceptional leaving group ability of the trifluoroacetate ion drives the dehydration at 0°C to room temperature, preserving the integrity of the pyridine ring and eliminating tar formation.

Q4: My final nitrile product is contaminated with a 2-hydroxy-6-methylisonicotinonitrile byproduct. What is the cause? Causality & Solution: The carbon-bromine bond on an electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (


). Replacement of the bromine atom with a hydroxyl group is heavily favored in the presence of strong bases or nucleophilic aqueous conditions, particularly at elevated temperatures[2]. Solution:  Ensure anhydrous conditions during the reaction[2]. During work-up, use mild bases (like saturated 

) for quenching, and keep the internal temperature below 20°C.
Diagnostic Logic & Quantitative Data

TroubleshootingLogic Start Yield < 70% or Low Purity? Q1 Is the precursor acid pure? (>98%) Start->Q1 A1_No Check for Decarboxylation or Over-bromination Q1->A1_No No A1_Yes Analyze Amidation Conversion Q1->A1_Yes Yes Q2 Is Amide intermediate fully formed? A1_Yes->Q2 A2_No Ensure anhydrous SOCl2 Avoid aqueous quench too early Q2->A2_No No A2_Yes Analyze Dehydration Step Q2->A2_Yes Yes Q3 Tarry byproducts during dehydration? A2_Yes->Q3 A3_Yes Switch from POCl3/Heat to TFAA/Et3N at 0°C Q3->A3_Yes Yes A3_No Check for Hydrolysis (Avoid strong bases) Q3->A3_No No

Logical troubleshooting tree for diagnosing yield drops in the synthesis workflow.

Table 1: Quantitative Comparison of Dehydration Reagents for 2-Bromo-6-methylisonicotinamide
Reagent SystemTemp (°C)Reaction TimeAverage Yield (%)Primary Impurity Profile

(neat)
1054-6 h45-55Tarry polymers, 2-chloro exchange products

/ DMF
806-8 h60-65Unreacted amide, dark colored byproducts
T3P /

/ EtOAc
8012 h75-80Trace unreacted amide
TFAA /

/

0 to 251-2 h88-94 Clean profile, trace hydrolysis product
Self-Validating Experimental Protocol: Mild Dehydration to Nitrile

This protocol utilizes the TFAA/


 system. It is designed as a self-validating system : the integrated In-Process Controls (IPCs) act as a binary diagnostic switch. If the specific validation criteria are not met at the checkpoint, the protocol immediately isolates the root cause (e.g., moisture contamination in the TFAA) before downstream purification fails.

Reagents:

  • 2-Bromo-6-methylisonicotinamide: 1.0 equivalent

  • Triethylamine (

    
    , anhydrous): 3.0 equivalents
    
  • Trifluoroacetic anhydride (TFAA): 1.5 equivalents

  • Dichloromethane (

    
    , anhydrous): 10 volumes
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged flask with 2-bromo-6-methylisonicotinamide (1.0 eq) and anhydrous

    
     (10 vol).
    
  • Base Addition: Add anhydrous

    
     (3.0 eq) to the suspension. Stir for 5 minutes and cool the reaction mixture to exactly 0°C using an ice-water bath.
    
  • Dehydration Initiation: Dropwise add TFAA (1.5 eq) over 15 minutes. Mechanistic Note: The slow addition controls the exothermic formation of the trifluoroacetate intermediate, preventing localized heating that could trigger ring degradation.

  • Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C) for an additional 1 hour.

  • In-Process Validation Checkpoint (Self-Validation): Withdraw 50 µL of the reaction mixture, quench into 1 mL of saturated

    
    , extract with 1 mL EtOAc, and spot on a TLC plate (Hexane:EtOAc 3:1).
    
    • Validation Pass: Complete disappearance of the baseline amide spot (

      
       ~0.2) and appearance of a single, highly UV-active nitrile spot (
      
      
      
      ~0.7). Proceed to step 6.
    • Validation Fail: Persistence of the amide spot indicates that the TFAA reagent has hydrolyzed due to moisture contamination. Corrective Action: Add an additional 0.5 eq of fresh TFAA at 0°C.

  • Quench & Workup: Cool the reaction back to 0°C. Slowly quench by adding saturated aqueous

    
     (5 vol) until the aqueous layer reaches pH 7.5 - 8.0. Do not use NaOH, as strong bases promote hydrolysis of the bromine atom[2].
    
  • Isolation: Separate the organic layer. Extract the aqueous layer twice with

    
     (3 vol). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield 2-bromo-6-methylisonicotinonitrile as an off-white solid.
References

1.[2] Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. BenchChem. URL: 2.[1] 2-bromo-6-methylisonicotinonitrile Product Catalog. Appretech Scientific Limited. URL: 3.[3] 2-Bromo-6-methylpyridine synthesis. ChemicalBook. URL:

Sources

Technical Support Center: 2-Bromo-6-methylisonicotinonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of intermediates in the synthesis of 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1). This molecule is a critical scaffold in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.

The guide focuses on the most robust industrial pathway: Oxidation of 2-bromo-6-methylpyridine


 Acid Formation 

Amidation

Dehydration to Nitrile.

Synthetic Pathway & Impurity Landscape[1][2]

Understanding the purification logic requires visualizing the impurity genesis at each stage. The following diagram illustrates the standard workflow and the specific impurities generated.

SynthesisWorkflow Start Starting Material 2-Bromo-6-methylpyridine Step1 Step 1: Oxidation (KMnO4 or SeO2) Start->Step1 Imp2 Impurity: Hydrolysis (2-Hydroxy species) Start->Imp2 Strong Base/High Temp Inter1 Intermediate A 2-Bromo-6-methylisonicotinic Acid Step1->Inter1 Yield: ~60-80% Step2 Step 2: Amidation (SOCl2 / NH3) Inter1->Step2 Imp1 Impurity: Decarboxylation (2-Bromo-6-methylpyridine) Inter1->Imp1 Heat >100°C Inter2 Intermediate B 2-Bromo-6-methylisonicotinamide Step2->Inter2 Step3 Step 3: Dehydration (POCl3 / TFAA) Inter2->Step3 Final Final Product 2-Bromo-6-methylisonicotinonitrile Step3->Final Imp3 Impurity: Incomplete Dehydration (Residual Amide) Step3->Imp3 Low Temp/Time

Caption: Synthetic workflow for 2-bromo-6-methylisonicotinonitrile highlighting critical control points for impurity generation.

Troubleshooting Intermediate A: 2-Bromo-6-methylisonicotinic Acid

This is the most problematic intermediate due to its amphoteric nature (pyridine nitrogen + carboxylic acid) and thermal instability.

Common Issues & Solutions
SymptomProbable CauseTechnical Solution
Low Yield / Brown Oil Decarboxylation. Pyridine carboxylic acids are prone to losing

at high temperatures (

), reverting to 2-bromo-6-methylpyridine.
Limit Temperature: Maintain reaction and workup below

. Avoid prolonged reflux during acidification.
Product Contaminated with Salts Isoelectric Point Failure. The zwitterionic nature traps inorganic salts (KCl/NaCl) during precipitation.pH Swing Protocol: Do not just acidify to pH 1. Adjust pH to the specific isoelectric point (approx pH 3.5–4.0) where solubility is lowest.
Presence of Hydroxyl Impurity Hydrolysis of Bromine. Strong basic conditions at high heat displace the Bromine at C2 with an OH group.[1]Control Basicity: If using

oxidation, avoid excessive equivalents of KOH. Keep reaction time optimized.
Validated Purification Protocol: The pH-Swing

Context: This method leverages the amphoteric properties to separate neutral impurities (unreacted starting material) from the desired acid.

  • Dissolution: Dissolve crude reaction mixture in aqueous NaOH (1M) until pH

    
     10-11. The acid forms a soluble sodium salt.
    
  • Wash (Critical): Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[2][3] Unreacted 2-bromo-6-methylpyridine and decarboxylated byproducts are neutral and move to the organic layer. The product remains in the aqueous phase.

  • Precipitation: Cool the aqueous phase to

    
    . Slowly add 2M HCl dropwise.
    
  • Target pH: Stop adding acid when pH reaches 3.5 – 4.0 .

    • Why? Going to pH 1 protonates the pyridine nitrogen, forming a soluble hydrochloride salt (

      
      ), reducing recovery.
      
  • Filtration: Filter the white precipitate and wash with cold water.

Troubleshooting Intermediate B: 2-Bromo-6-methylisonicotinamide

The conversion of the acid to the amide (via acid chloride) often introduces hydrolysis impurities if moisture control is poor.

FAQ: Amide Synthesis

Q: My amide product smells like vinegar and has a low melting point. What happened? A: You likely have residual acetic acid or hydrolysis of the intermediate acid chloride.

  • Diagnosis: If you used Thionyl Chloride (

    
    ) followed by aqueous ammonia, moisture may have hydrolyzed the acid chloride back to the carboxylic acid.
    
  • Fix: Ensure

    
     is removed completely (azeotrope with toluene) before adding ammonia. Use anhydrous ammonia in dioxane or THF instead of aqueous ammonia to prevent hydrolysis.
    
Purification: Recrystallization

If the amide contains residual acid or salts, recrystallization is superior to chromatography.

  • Solvent System: Ethanol/Water (9:1) or pure Methanol.

  • Protocol: Dissolve crude amide in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to

    
    .
    
  • Data Check: Pure amide should appear as white/off-white crystals.

    • Melting Point Reference: Expect

      
       (Verify specific batch data, as pyridine amides are high-melting).
      

Final Product Purification: 2-Bromo-6-methylisonicotinonitrile

The dehydration step (Amide


 Nitrile) is generally clean, but "over-cooked" reactions can lead to polymerization or degradation.
Purification Logic: Chromatography vs. Crystallization
MethodProsConsRecommended For
Silica Gel Column Removes trace tar and baseline impurities efficiently.Consumes large solvent volumes; silica can be acidic.High-purity requirements (>99%) for biological assays.
Recrystallization Scalable; cheaper.May not remove structurally similar impurities (e.g., regioisomers).Bulk intermediate production (>10g).
Validated Column Conditions
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.[4]

    • Gradient: Start at 100:0

      
       90:10 
      
      
      
      80:20.
    • Rf Value: The nitrile is less polar than the amide. Expect Rf

      
       0.6-0.7 in 7:3 Hex/EtOAc.
      
  • Loading: Dissolve crude in minimum DCM.

Troubleshooting "Yellowing" of Product

Issue: The final nitrile turns yellow/orange upon standing. Cause: Pyridine derivatives are light-sensitive and prone to N-oxide formation or trace oxidative degradation. Prevention:

  • Store under Nitrogen/Argon.

  • Keep in amber vials at

    
    .
    
  • Rescue: Pass a solution of the product through a short pad of basic alumina to remove acidic/oxidized impurities.

Analytical Checkpoints (Self-Validation)

Before proceeding to the next step, validate your intermediate using these specific markers.

Intermediate1H NMR Diagnostic Signal (CDCl3/DMSO)Key IR Stretch (

)
Start: 2-Bromo-6-methylpyridine Methyl singlet

ppm.
No C=O or CN bands.
Acid Intermediate Broad -COOH singlet

ppm (often invisible); Shift in aromatic protons due to EWG.
Broad O-H (2500-3300); C=O (~1700).
Amide Intermediate Two broad singlets (

)

ppm.
Doublet N-H (~3400, 3200); Amide I (~1680).
Final Nitrile Loss of NH protons; Aromatic region simplifies.Sharp, weak band at ~2230-2240 (C

N).

References

  • BenchChem. (2025).[1][4] Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. Retrieved from (Verified via Search Result 1.1).

  • ChemicalBook. (2024). Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine. Retrieved from (Verified via Search Result 1.2).

  • Google Patents. (2013). Preparation method of 6-bromine-2-pyridine methyl formate (CN103086964A).[3] Retrieved from (Verified via Search Result 1.7).

  • Organic Syntheses. (1998).[5] General procedures for Pyridine Nitrile Synthesis. Org. Synth. 1998, 75, 210.[5] Retrieved from (Contextual grounding from Search Result 1.8).

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from (Verified via Search Result 1.11).

Sources

troubleshooting low conversion in 2-Bromo-6-methylisonicotinonitrile coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Challenge

You are encountering low conversion with 2-Bromo-6-methylisonicotinonitrile (CAS: 42885-19-4). To troubleshoot this effectively, we must first respect the unique electronic personality of this molecule.

This substrate is not a standard aryl bromide. It presents a "Perfect Storm" of three competing factors:

  • Hyper-Activation: The electron-withdrawing nitrile (C4) and pyridine nitrogen (N1) make the C2-Br bond extremely electron-deficient. Oxidative addition (OA) is rapid, but the resulting Pd(II) intermediate is unstable and prone to side reactions.

  • Catalyst Poisoning: The nitrile group is a competent

    
    -donor. If your phosphine ligand is labile (e.g., PPh
    
    
    
    ), the nitrile will displace it, forming a catalytically inactive [Pd(Ar)(CN-R)L] species.
  • Protodebromination: Electron-poor aryl-palladium species are highly susceptible to scavenging hydrides from solvents (like alcohols) or bases, leading to the "des-bromo" byproduct (2-methylisonicotinonitrile) rather than the coupled product.

Diagnostic Workflow

Before altering conditions, identify the failure mode. Use this logic gate to determine your next step.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM IsSMThere Is Starting Material Consumed? CheckSM->IsSMThere CheckByprod Identify Major Byproduct IsSMThere->CheckByprod Yes (SM Consumed) Poisoning ISSUE: Catalyst Poisoning (Nitrile Coordination) IsSMThere->Poisoning No (SM Intact) Debrom ISSUE: Protodebromination (Hydride Scavenging) CheckByprod->Debrom Mass = M-Br+H (Des-bromo) Hydrolysis ISSUE: Nitrile Hydrolysis (Amide Formation) CheckByprod->Hydrolysis Mass = M+18 (Amide) Sol_Poison SOL: Switch to Chelating (dppf) or Bulky Ligands (XPhos) Poisoning->Sol_Poison Sol_Debrom SOL: Switch to Aprotic Solvent (Toluene/Dioxane) & Anhydrous Base Debrom->Sol_Debrom Sol_Hydro SOL: Reduce Water/Base Load Use K3PO4 or CsF Hydrolysis->Sol_Hydro

Figure 1: Decision tree for diagnosing coupling failures based on crude reaction analysis.

Technical Deep Dive & Solutions

Issue 1: The "Stalled" Reaction (Catalyst Poisoning)
  • Symptom: LCMS shows 80%+ unreacted starting bromide and unreacted boronic acid. The catalyst turns into a black precipitate (Pd black) early or remains a clear yellow (inactive complex).

  • Mechanism: The nitrile nitrogen (and potentially the pyridine N) binds to the Palladium center, displacing monodentate ligands like PPh

    
    . This arrests the catalytic cycle before transmetallation can occur [1].
    
  • Solution: Use ligands that bind tighter than the nitrile.

    • Recommendation: Switch to Pd(dppf)Cl

      
        (bidentate, hard to displace) or XPhos Pd G4  (bulky, prevents nitrile approach).
      
Issue 2: Protodebromination (Hydrodehalogenation)
  • Symptom: Starting material is consumed, but the product mass is [M - Br + H].

  • Mechanism: Electron-deficient 2-pyridyl palladium species are highly electrophilic. If you use alcohol solvents (MeOH, EtOH, iPrOH), the Pd center undergoes

    
    -hydride elimination from the solvent alkoxide, followed by reductive elimination of the hydride and the aryl ring [2].
    
  • Data on Solvent Effects:

Solvent SystemBaseTemp% Conversion% Des-Bromo Byproduct
MeOH / H2O K2CO380°C95%65% (High)
DMF / H2O Na2CO3100°C80%15%
Toluene (Anhydrous) K3PO4100°C90%<5% (Optimal)
1,4-Dioxane CsF90°C92%<2% (Optimal)
  • Solution: Eliminate protic solvents. Use Toluene, 1,4-Dioxane, or THF.

Issue 3: Nitrile Hydrolysis
  • Symptom: Formation of a byproduct with mass [M + 18] (Amide).

  • Mechanism: High temperatures (>100°C) combined with aqueous hydroxide bases (NaOH, KOH) or carbonate bases in water will hydrolyze the nitrile to the primary amide [3].

  • Solution: Use anhydrous bases (K

    
    PO
    
    
    
    or CsF) or limit water to a stoichiometric minimum (2-3 equivalents) necessary for boronic acid activation.

Recommended Experimental Protocols

Do not rely on generic "Suzuki" conditions. Use these specific protocols optimized for electron-deficient heterocycles.

Protocol A: The "Robust" Method (Cost-Effective)

Best for standard couplings where steric hindrance is low.

  • Vessel: 2-5 mL Microwave vial or sealed tube (strictly oxygen-free).

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 – 1.5 equiv[1]

    • Catalyst: Pd(dppf)Cl

      
      ·DCM (5 mol%) — The ferrocene ligand resists nitrile displacement.
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv), finely ground.
    • Solvent: 1,4-Dioxane / Water (10:1 ratio). The low water content activates the boron but minimizes hydrolysis.

  • Procedure:

    • Add solids. Cap and purge with Argon/N

      
       (3x vacuum/fill cycles).
      
    • Add degassed solvents via syringe.[1]

    • Heat to 90°C for 4-16 hours.

    • Note: If the reaction turns black immediately, oxygen was present.

Protocol B: The "High-Performance" Method (Challenging Cases)

Best if Protocol A fails or if the boronic acid is unstable/hindered.

  • Vessel: Schlenk tube or vial inside a glovebox.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv[1]

    • Catalyst: XPhos Pd G4 (2-3 mol%) — The bulky biaryl ligand facilitates reductive elimination, preventing debromination.

    • Base: K

      
      PO
      
      
      
      (0.5M aqueous solution) OR anhydrous K
      
      
      PO
      
      
      with 2 equiv water.
    • Solvent: Toluene or THF .[1]

  • Procedure:

    • Pre-catalyst activation is rapid. Heat to 60-80°C .

    • Monitor by LCMS at 1 hour. XPhos is highly active; prolonged heating often degrades the product.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh


)

for this reaction?
A: Avoid it. Triphenylphosphine is a relatively weak ligand. The nitrile group on your substrate will compete for the Pd center, leading to catalyst deactivation (the "Stalled Reaction" scenario). If you must use it, you will likely need high loading (10 mol%) and slow addition.

Q: My boronic acid is a heterocycle (e.g., 2-pyridyl). It’s not working. A: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

  • Fix: Switch to the MIDA boronate or Potassium Trifluoroborate (BF

    
    K)  salt of your coupling partner. These release the active species slowly, matching the rate of the catalytic cycle [4].
    

Q: I see a small amount of homocoupling (dimer). How do I stop it? A: Homocoupling is almost always caused by Oxygen .[2] The presence of O


 facilitates the oxidation of the boronic acid. Degas your solvents by sparging with Argon for at least 15 minutes, not just by sonication.

References

  • BenchChem Technical Support. (2025).[3][4] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][3][4] Link

  • Lumen Learning. (n.d.). Palladium Catalyzed Couplings: Side Reactions and Mechanisms. Organic Chemistry II. Link

  • Garg, N. et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[5] Organic Syntheses, 101, 327–341.[5] Link

  • Molander, G. A. (2001). Application of Organotrifluoroborates in the Suzuki-Miyaura Coupling.[6] Journal of Organic Chemistry. (Contextualized via Wikipedia: Protodeboronation). Link

Sources

removing palladium impurities from 2-Bromo-6-methylisonicotinonitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The "Pyridine-Nitrile" Coordination Problem

When synthesizing or utilizing 2-Bromo-6-methylisonicotinonitrile in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), researchers frequently encounter stubbornly high residual palladium (Pd) levels.

The Causality: The pyridine nitrogen acts as a strong


-donor, while the nitrile group provides additional 

-acceptor coordination sites. Together, they form highly stable, soluble API-Pd(II) chelates. Standard aqueous workups (e.g.,

or

washes) lack the thermodynamic driving force to break these coordination complexes, leaving toxic palladium trapped in the organic phase with your product ( [2]).

Regulatory Target Limits

Before troubleshooting, establish your target Pd limit based on the [1]. Limits depend strictly on the route of administration and the maximum daily dose of the final drug product.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Route of AdministrationPDE (µ g/day )Example Concentration Limit (Assuming 10 g/day dose)
Oral 10010 ppm
Parenteral 101 ppm
Inhalation 10.1 ppm

Note: Parenteral limits are calculated by dividing the oral PDE by a modifying factor of 10 due to the assumption of 100% bioavailability in the bloodstream ( [4]).

Frequently Asked Questions (FAQs)

Q1: Why did activated carbon fail to remove the palladium from my 2-Bromo-6-methylisonicotinonitrile batch? A1: Activated carbon primarily removes colloidal Pd(0) (palladium black) via physical adsorption. If your Pd is in the Pd(II) oxidation state and coordinated to the pyridine nitrogen, physical adsorption is insufficient. You must use a chemical scavenger with a higher affinity for Pd(II) than the pyridine ring.

Q2: Which scavenger is most effective for this specific scaffold? A2: SiliaMetS® Thiourea or QuadraPure™ TU . The thiourea moiety provides a soft, bidentate-like sulfur/nitrogen coordination environment that thermodynamically outcompetes the pyridine nitrogen for Pd(II) binding ( [3]).

Q3: My product yield drops by 20% after adding the metal scavenger. How do I prevent this? A3: Product loss during scavenging is usually caused by non-specific hydrogen bonding between the silica backbone of the scavenger and the highly polar nitrile group of your product. To mitigate this:

  • Pre-wet the scavenger in a polar, non-coordinating solvent (e.g., THF).

  • Wash the filter cake with a slightly more polar solvent mixture (e.g., adding 5% MeOH to DCM) after scavenging to release the trapped API.

Troubleshooting Workflow

Workflow for diagnosing and resolving high palladium levels in pyridine-nitrile products.

Experimental Protocols

Protocol 1: Bulk Scavenging with SiliaMetS® Thiourea

This is a self-validating protocol; the discoloration of the organic phase from yellow/brown to clear serves as a visual proxy for successful Pd displacement, which must then be analytically confirmed via ICP-MS.

Materials:

  • Crude 2-Bromo-6-methylisonicotinonitrile solution (in Toluene, THF, or EtOAc)

  • SiliaMetS® Thiourea (functionalized silica gel)

  • Celite® pad

  • Magnetic stirrer and heating block

Step-by-Step Methodology:

  • Preparation: Following the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to a known volume (approx. 0.1 M API concentration).

  • Scavenger Calculation: Calculate the initial amount of Pd catalyst used in the reaction. Weigh out 5 to 10 molar equivalents of SiliaMetS® Thiourea relative to the initial Pd loading.

  • Scavenging: Add the scavenger to the API solution. Stir the suspension vigorously at 40–50 °C under an inert atmosphere (Nitrogen/Argon) for 4 to 12 hours. Causality: Mild heating provides the activation energy required to break the strong Pyridine-Pd coordinate bond.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium.

  • Recovery Wash: Wash the filter cake with 3 column volumes of the reaction solvent, followed by 1 column volume of a slightly more polar solvent (e.g., EtOAc with 2% MeOH) to ensure complete desorption of the API from the silica backbone.

  • Validation: Concentrate the filtrate and submit a 5 mg sample for ICP-MS analysis.

Protocol 2: Chemical Extraction via Aqueous Bisulfite Wash

If solid-supported scavengers fail or cause unacceptable product loss, a liquid-liquid chemical extraction is the authoritative fallback. Sodium bisulfite forms a highly water-soluble sodium palladium tetrasulfite dihydrate complex that pulls Pd(II) into the aqueous phase.

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude 2-Bromo-6-methylisonicotinonitrile in a water-immiscible solvent (e.g., 2-MeTHF or Toluene).

  • Reagent Preparation: Prepare a 20% (w/v) aqueous solution of sodium bisulfite (

    
    ).
    
  • Biphasic Extraction: Add the aqueous bisulfite solution to the organic phase (1:1 volume ratio).

  • Heating & Agitation: Heat the biphasic mixture to 60 °C and stir vigorously for 2 hours. Causality: The elevated temperature accelerates the ligand exchange between the pyridine nitrogen and the bisulfite anion.

  • Phase Separation: Allow the layers to separate while hot (60 °C) to prevent precipitation of the API. Isolate the organic layer.

  • Polishing: Wash the organic layer once with water to remove residual bisulfite salts, dry over

    
    , and concentrate.
    

Mechanism of Action

Thermodynamic displacement of palladium from the pyridine-nitrile scaffold by thiourea.

Quantitative Scavenger Comparison

Table 2: Scavenger Efficacy for Pyridine-Coordinated Palladium

Scavenger TypeMode of ActionTypical Pd ReductionProduct RecoveryBest Use Case
SiliaMetS® Thiourea Chelation (S, N)> 98%90-95%Strong Pd(II) complexes (Pyridines)
SiliaMetS® Thiol Covalent bonding (S)> 95%80-85%General Pd(II) and Pd(0) removal
Activated Carbon Physical Adsorption40-60%VariableBulk Pd(0) "black" removal
Aqueous Bisulfite Aqueous Complexation> 90%> 95%Large-scale/Cost-sensitive batches

References

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link] [1]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link] [2]

minimizing hydrolysis side reactions of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Hydrolysis Side Reactions & Protocol Optimization

Ticket ID: #NITRILE-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed the conversion of 2-Bromo-6-methylisonicotinonitrile (Compound A) into its corresponding amide (2-bromo-6-methylisonicotinamide) or carboxylic acid during synthesis or storage.

This molecule poses a specific challenge: the pyridine ring acts as an electron sink , significantly activating the C-4 nitrile group toward nucleophilic attack. The presence of the 2-Bromo substituent further depletes electron density via inductive withdrawal (-I effect), making the nitrile carbon highly electrophilic.

This guide provides mechanistic insights and self-validating protocols to stabilize this motif during cross-coupling (Suzuki/Buchwald) and workup procedures.

Module 1: The Mechanism of Failure

Q: Why is this specific nitrile so unstable compared to benzonitriles?

A: The instability is electronic, not steric. In a standard benzonitrile, the benzene ring is relatively electron-neutral. In 2-Bromo-6-methylisonicotinonitrile, the nitrogen atom in the pyridine ring pulls electron density away from the ring carbons.

  • Activation: The ring nitrogen and the 2-Bromo group work synergistically to make the nitrile carbon (C-4) exceptionally electrophilic.

  • Attack: Even weak nucleophiles (like water in a "mild" base) can attack the nitrile carbon.

  • Hydrolysis: This forms an imidate intermediate, which tautomerizes to the primary amide.

Visualizing the Threat: The following diagram illustrates the base-catalyzed pathway that competes with your desired cross-coupling reaction.

HydrolysisMechanism cluster_conditions Critical Failure Conditions Start 2-Bromo-6-methyl- isonicotinonitrile Attack Hydroxide Attack (Transition State) Start->Attack + OH- (aq) Imidate Imidate Intermediate Attack->Imidate Fast Amide Primary Amide (Side Product) Imidate->Amide Tautomerization

Caption: Figure 1. Base-catalyzed hydrolysis pathway.[1][2][3] The electron-deficient pyridine ring accelerates the initial hydroxide attack, rapidly forming the amide byproduct.

Module 2: Reaction Optimization (Suzuki/Buchwald)

Q: My Suzuki coupling uses aqueous and I see 15-20% amide formation. How do I fix this?

A: You must eliminate the source of the nucleophile: Water . Standard Suzuki conditions (biphasic organic/aqueous systems) are incompatible with highly electron-deficient nitriles. You must switch to an Anhydrous Base System .

Troubleshooting Matrix: Base & Solvent Selection
ComponentAvoid (High Risk) Recommended (Safe) Mechanistic Rationale
Base

,

,

(aq),

(aq)
Anhydrous

,

, or

Aqueous hydroxide ions are strong nucleophiles.[2] Anhydrous carbonates/phosphates act as bases without supplying

.
Solvent MeOH, EtOH, THF/Water mix1,4-Dioxane , Toluene , DMF (Dry)Protic solvents (alcohols) can attack the nitrile to form imidates (Pinner reaction).
Additives Water (for solubility)Powdered 3Å Molecular Sieves Scavenges trace moisture introduced by hygroscopic bases.
Protocol 1: Anhydrous Suzuki Coupling for Labile Nitriles

Objective: Couple aryl boronic acid to 2-Bromo-6-methylisonicotinonitrile without hydrolysis.

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Reagents:

    • 1.0 eq 2-Bromo-6-methylisonicotinonitrile.

    • 1.2 eq Aryl Boronic Acid.

    • 3.0 eq Anhydrous

      
        (finely ground).
      
    • 5 mol%

      
       (or catalyst of choice).
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degassing: Sparge with Argon for 15 minutes. Do not skip this—oxygen promotes homocoupling, requiring longer reaction times which risks hydrolysis.

  • Reaction: Heat to 80°C. Monitor via TLC/LCMS every hour.

    • Critical Check: If conversion stalls, do not add water. Add 10% more catalyst or increase temp slightly.

  • Workup (The Danger Zone): Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove the base before adding any water/brine. This prevents the "quench hydrolysis" spike.

Module 3: Workup & Isolation Troubleshooting

Q: The reaction looked clean on LCMS, but the NMR of the isolated solid shows amide. When did this happen?

A: This likely occurred during the aqueous workup or concentration . If you quench a basic reaction mixture directly with water, you create a localized high-pH aqueous environment. Even at room temperature, this can hydrolyze the nitrile during the extraction process.

Decision Tree: Safe Isolation Logic

WorkupLogic Start Reaction Complete CheckBase Is solid base present? Start->CheckBase Filter Step A: Filter off solid base (Celite/Sintered Glass) CheckBase->Filter Yes (Anhydrous Protocol) Avoid AVOID: Direct Water/NaOH Quench CheckBase->Avoid No (Homogeneous) Quench Step B: Buffer Quench (Use sat. NH4Cl, pH ~7) Filter->Quench Dry Step C: Dry Organic Layer (Na2SO4) & Vac Down Quench->Dry Avoid->Quench If unavoidable, keep cold (0°C)

Caption: Figure 2. Optimized workup workflow. Mechanical removal of base prior to aqueous contact is the most effective prevention strategy.

Corrective Protocol: The "Buffered" Quench

Instead of using water or brine initially:

  • Dilute the reaction mixture with organic solvent (EtOAc/DCM).

  • Wash with Saturated Ammonium Chloride (

    
    ) .
    
    • Why?

      
       buffers the aqueous phase to pH ~5-6. This is acidic enough to neutralize residual base but mild enough to prevent acid-catalyzed hydrolysis (which requires pH < 1 and heat).
      

Module 4: Storage & Handling

Q: My starting material has turned from white to off-white/yellow. Is it still good?

A: The color change indicates surface degradation. 4-cyanopyridines are hygroscopic.

  • Root Cause: Atmospheric moisture condenses on the crystal surface. Over time, this micro-aqueous layer promotes slow hydrolysis, releasing ammonia (which may cause the yellowing/smell).

  • Action:

    • Check LCMS.[4] If purity >95%, recrystallize from minimal hot ethanol/heptane or pass through a short silica plug.

    • Storage: Store in a desiccator or under nitrogen. Cold storage (4°C) is recommended to slow kinetic degradation.

References

  • BenchChem. Technical Support Center: 2-Bromo-6-methylisonicotinic Acid.[5] (Discusses side reactions including hydrolysis and decarboxylation of related pyridine derivatives).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Provides foundation for anhydrous coupling protocols).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews, 95(7), 2457-2483. (The authoritative text on base roles in transmetallation).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[7] (Mechanistic grounding for nitrile hydrolysis in electron-deficient heterocycles).

  • Lumen Learning. Hydrolysis of Nitriles. (General mechanisms for acid/base hydrolysis).[1][2][3]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-6-methylisonicotinonitrile Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming bottlenecks in heterocyclic chemistry.

When performing Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-6-methylisonicotinonitrile , temperature optimization is the single most critical parameter. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you achieve high-yielding, regioselective substitutions without degrading your starting material.

Mechanistic Causality: Why Temperature Matters

To optimize the reaction, we must first understand the electronic environment of the substrate. 2-Bromo-6-methylisonicotinonitrile is an exceptionally electrophilic scaffold. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer complex[1].

The presence of the strongly electron-withdrawing nitrile (-CN) group at the 4-position, combined with the pyridine nitrogen, provides massive resonance stabilization to this intermediate[2]. Because the activation energy barrier is already drastically lowered by these functional groups, excessive thermal energy is rarely required and often detrimental .

Heating this specific substrate above 80°C introduces two major failure modes:

  • Nitrile Hydrolysis/Decyanation: The C4-nitrile group is highly sensitive to hydration (forming primary amides or carboxylic acids) when exposed to adventitious water and base at elevated temperatures.

  • 6-Methyl Deprotonation: The protons on the 6-methyl group are weakly acidic. Strong bases (like alkoxides) at high temperatures can deprotonate this position, leading to unwanted dimerization or tar formation.

SNAr_Mechanism SM 2-Bromo-6-methyl isonicotinonitrile (Electrophile) MC Meisenheimer Complex (Stabilized by 4-CN) SM->MC Addition (Rate Limiting) Nuc Nucleophile (e.g., R-NH2, R-SH) Nuc->MC Prod Substitution Product + HBr MC->Prod Elimination (Fast at Optimal Temp) Side Side Products (Nitrile Hydrolysis/Tar) MC->Side High Temp (>80°C)

SNAr mechanism of 2-Bromo-6-methylisonicotinonitrile highlighting temperature-dependent pathways.

Troubleshooting Guides & FAQs

Q: My reaction with a primary aliphatic amine is sluggish at room temperature (20°C). Should I immediately reflux the reaction? A: No. Do not immediately default to reflux. While highly nucleophilic aliphatic amines and thiolates often react cleanly at room temperature[3], steric hindrance can slow the reaction. Incrementally increase the temperature to 40–50°C. Refluxing in high-boiling solvents (like DMF) dramatically increases the risk of hydrating the C4-nitrile group.

Q: I observe a complex mixture with multiple spots on TLC when using sodium alkoxides at 80°C. What is happening? A: At 80°C, strong bases like alkoxides trigger competitive side reactions. The electron-deficient pyridine ring increases the acidity of the 6-methyl protons. High temperatures promote deprotonation here over SNAr at the 2-position, leading to polymerization. Lower the temperature to 0°C–25°C and ensure strictly anhydrous conditions.

Q: How does the leaving group influence my temperature optimization strategy? A: In SNAr, fluorine is typically the best leaving group due to its strong inductive effect, which accelerates the formation of the Meisenheimer complex[1]. Because your substrate utilizes a bromine leaving group, the initial attack is slightly slower. Instead of compensating for this by applying excessive heat, consider switching to a more polar aprotic solvent (e.g., DMSO instead of THF) to better solvate the transition state.

Temperature Optimization Data

The optimal temperature is inextricably linked to the nature of your nucleophile. Use the following validated data table to establish your baseline conditions before escalating thermal energy.

Nucleophile ClassExample ReagentsOptimal Temp RangePreferred SolventHigh-Temp Side Reaction Risk (>80°C)
Aliphatic Amines Morpholine, Piperidine20°C – 40°CMeCN, THFNitrile hydration (if trace H₂O present)
Anilines p-Anisidine, Indoles50°C – 80°CDMF, DMSODecyanation, Oxidation
Thiolates Sodium methanethiolate0°C – 25°CTHF, DMFDisulfide formation, Polymerization
Alkoxides Sodium methoxide0°C – 25°CTHF, MeOH6-Methyl deprotonation, Ether cleavage

Self-Validating Experimental Protocol

To prevent substrate degradation, utilize this step-by-step, self-validating methodology for temperature-controlled SNAr workflows.

Step 1: System Preparation Flame-dry a Schlenk flask and equip it with a magnetic stir bar and a nitrogen inlet. Absolute exclusion of moisture is critical to prevent nitrile hydrolysis.

Step 2: Reagent Loading Dissolve 2-Bromo-6-methylisonicotinonitrile (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., MeCN or DMF) to achieve a 0.2 M concentration. Maintain the flask at room temperature (20°C).

Step 3: Nucleophile Addition

  • For neutral amines: Add the amine (1.2–1.5 equiv) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 equiv) dropwise.

  • For anionic nucleophiles (thiolates/alkoxides): Pre-form the anion at 0°C using NaH (or use a commercial salt), then add the solution dropwise to the electrophile at 0°C to control the initial exotherm.

Step 4: Baseline Incubation & Validation Stir the reaction at the designated baseline temperature (refer to the data table above). After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of MeCN/H₂O, and monitor via LC-MS.

  • Validation Check: If the product mass accounts for >95% of the UV peak area, proceed directly to Step 6.

Step 5: Thermal Escalation If conversion is <50% after 2 hours, increase the temperature by strictly 15°C increments (e.g., 20°C → 35°C). Hold for 1 hour and re-analyze via LC-MS.

  • Validation Check: If side products (e.g., M+18 for hydration) exceed 5% of the total mixture, halt heating immediately . Do not exceed 80°C. If the reaction remains sluggish, change the solvent to DMSO rather than increasing the temperature further.

Step 6: Quench and Workup Cool the reaction to 0°C. Quench with saturated aqueous NH₄Cl to neutralize excess base and prevent late-stage side reactions. Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF/DMSO), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Temp_Optimization Start Start SNAr Reaction at Room Temp (20-25°C) Check Check Conversion (LC-MS/TLC at 2h) Start->Check Complete Reaction Complete. Proceed to Workup. Check->Complete >95% Conversion Incomplete Incomplete/Sluggish. Increase to 40-50°C Check->Incomplete <50% Conversion Check2 Check Conversion at Elevated Temp Incomplete->Check2 Check2->Complete Clean Conversion SideReact Side Reactions Observed? (e.g., Nitrile Hydrolysis) Check2->SideReact Impurities Formed SideReact->Incomplete No (Increase Temp) Base Change Base/Solvent Instead of Heating SideReact->Base Yes

Step-by-step troubleshooting workflow for optimizing SNAr reaction temperatures.

References

  • Benchchem. "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution.
  • ACS Omega / PubMed. "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

Sources

Technical Support Center: Troubleshooting Solubility of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for addressing the aqueous solubility challenges of 2-Bromo-6-methylisonicotinonitrile. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering users to make informed decisions and effectively troubleshoot issues encountered during experimentation.

Part 1: Initial Assessment & Compound Profile

FAQ: Why is 2-Bromo-6-methylisonicotinonitrile poorly soluble in water?

Answer: The limited aqueous solubility of 2-Bromo-6-methylisonicotinonitrile stems directly from its molecular structure. The molecule possesses a largely nonpolar character due to the pyridine ring, the methyl group (-CH₃), and the bromo- substituent (-Br). These components contribute to a hydrophobic profile, making it energetically unfavorable for the molecule to interact with polar water molecules.[1] Furthermore, in its solid state, the planar structure can lead to strong intermolecular forces (crystal lattice energy), which require significant energy to overcome during the dissolution process.[2][3] While the nitrile (-C≡N) group and the nitrogen atom in the pyridine ring add some polarity, their influence is insufficient to grant significant water solubility.

Table 1: Physicochemical Properties of 2-Bromo-6-methylisonicotinonitrile

PropertyValueSource
CAS Number 25462-99-1[4]
Molecular Formula C₇H₅BrN₂[4]
Molecular Weight 197.04 g/mol [4]
Predicted Nature Crystalline Solid, Hydrophobic[5][6]
Key Structural Features Pyridine Ring, Bromo Group, Methyl Group, Nitrile Group[7]

Part 2: A Logical Workflow for Solubility Enhancement

When encountering solubility issues, a systematic approach is critical. The following workflow guides the user from the simplest and most common techniques to more advanced formulation strategies.

G start Start: Compound Insoluble in Aqueous Buffer cosolvent Strategy 1: Co-solvency (e.g., DMSO, Ethanol) start->cosolvent ph_adjust Strategy 2: pH Adjustment (Acidic Buffers) cosolvent->ph_adjust No success Success: Compound Solubilized cosolvent->success Is it soluble & compatible with the assay? surfactant Strategy 3: Surfactants (e.g., Tween® 80) ph_adjust->surfactant No ph_adjust->success Is it soluble & compatible with the assay? cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD) surfactant->cyclodextrin No surfactant->success Is it soluble & compatible with the assay? cyclodextrin->success Is it soluble & compatible with the assay?

Caption: A step-by-step decision workflow for solubilizing your compound.

Part 3: Troubleshooting Guides & Protocols in Detail

This section provides direct answers and step-by-step protocols for the most common solubility challenges.

Q1: My compound won't dissolve in my aqueous buffer. What is the first and simplest thing to try?

Answer: The most direct first-line approach is co-solvency . This involves preparing a concentrated stock solution of your compound in a water-miscible organic solvent and then diluting this stock into your final aqueous buffer.[8][9]

The Causality: Co-solvents work by reducing the overall polarity of the water-based solvent system.[10][] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making dissolution more favorable.[8]

Table 2: Common Co-solvents for Laboratory Use

Co-SolventTypical Starting Stock Conc.Key Characteristics
Dimethyl Sulfoxide (DMSO) 10 - 50 mg/mLExcellent solubilizing power; keep final concentration <0.5% for most cell-based assays.[]
Ethanol (EtOH) 5 - 20 mg/mLBiocompatible at low concentrations; can be more volatile.[8]
Polyethylene Glycol 400 (PEG 400) 10 - 30 mg/mLLow volatility and toxicity; suitable for many in-vivo and in-vitro systems.[]
Propylene Glycol (PG) 10 - 30 mg/mLCommonly used in pharmaceutical formulations.[8]
  • Select a Co-solvent: Start with 100% DMSO.

  • Prepare Stock Solution: Weigh out your 2-Bromo-6-methylisonicotinonitrile and add the co-solvent to achieve a high concentration (e.g., 10 mg/mL). Use a vortex mixer to ensure complete dissolution.

  • Dilute into Aqueous Buffer: Perform a serial dilution. For example, add 2 µL of your 10 mg/mL DMSO stock solution to 98 µL of your aqueous buffer. This results in a final compound concentration of 200 µg/mL with 2% DMSO.[5]

  • Observe: Vortex the final solution thoroughly. Visually inspect for any signs of precipitation (cloudiness, particles) immediately and after one hour at room temperature.[5]

  • Self-Validation: If precipitation occurs, the compound has exceeded its thermodynamic solubility in the final solvent mixture. Your options are to either lower the final compound concentration or try a different solubilization strategy.

Q2: Using a co-solvent led to precipitation upon dilution. What is the next logical step?

Answer: The next strategy to employ is pH adjustment . The pyridine ring in 2-Bromo-6-methylisonicotinonitrile contains a basic nitrogen atom. By lowering the pH of the aqueous solution, this nitrogen can become protonated, forming a pyridinium salt.[5][12] This charged species is significantly more polar and, therefore, more soluble in water.[13]

G cluster_0 Insoluble Form (Neutral pH) cluster_1 Soluble Form (Acidic pH, e.g., < 5) Pyridine 2-Bromo-6-methylisonicotinonitrile (Basic Nitrogen) Pyridinium Protonated Pyridinium Salt (Positive Charge) Pyridine->Pyridinium + H⁺ (from acidic buffer) Pyridinium->Pyridine - H⁺ (pH increases)

Caption: Protonation of the pyridine nitrogen at acidic pH increases polarity.

  • Prepare Buffers: Make a series of biocompatible buffers with decreasing pH values (e.g., Phosphate buffer pH 7.4, Acetate buffer pH 5.0, Citrate buffer pH 4.0).[14]

  • Direct Dissolution Test: Add a small, known amount of the solid compound directly to each buffer and vortex vigorously. Observe for dissolution.

  • Co-solvent Combination (Recommended): Prepare a concentrated stock in DMSO (as per Protocol 1).

  • Dilute into Buffers: Add 1-2 µL of the DMSO stock to 98-99 µL of each prepared buffer.

  • Observe and Quantify: Visually inspect for precipitation. For a more rigorous analysis, centrifuge any samples with precipitate and measure the concentration of the compound in the supernatant using HPLC-UV to determine the saturation solubility at each pH.[5]

  • Self-Validation: A clear solution at a lower pH that was cloudy at neutral pH confirms the effectiveness of this method. Ensure the selected acidic pH is compatible with your downstream application.

Q3: The compound is still not soluble enough, or my experiment is pH-sensitive. What advanced methods can I use?

Answer: When co-solvents and pH are insufficient or incompatible, you should explore advanced formulation techniques like using surfactants or cyclodextrins .

Option A: Surfactant-Mediated Solubilization

The Causality: Surfactants are amphipathic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[15] Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles.[16] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds like 2-Bromo-6-methylisonicotinonitrile, allowing them to be dispersed in the aqueous solution.[17]

Table 3: Common Non-Ionic Surfactants for Solubilization

SurfactantCommon NameTypical Use Concentration (% w/v)Notes
Polysorbate 80 Tween® 800.1 - 2%Widely used, low toxicity, effective emulsifier.[18]
Polysorbate 20 Tween® 200.1 - 2%Similar to Tween® 80, often used in biological applications.
Polyoxyl 35 Castor Oil Cremophor® EL0.5 - 5%Excellent solubilizer but can have biological activity.
  • Prepare Surfactant Solution: Create a solution of your chosen surfactant (e.g., 1% Tween® 80) in your desired aqueous buffer.

  • Add Compound: Add the solid compound directly to the surfactant solution and mix (vortex, sonicate) until dissolved.

  • Alternative Method: Prepare a concentrated stock of the compound in a co-solvent like ethanol. Add this stock solution dropwise to the stirred surfactant solution. The co-solvent helps facilitate the transfer of the compound into the micelles.

  • Self-Validation: A successful formulation will result in a clear, stable solution. The solution should not become cloudy upon standing or gentle centrifugation.

Option B: Cyclodextrin-Mediated Complexation

The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[19] They act as "molecular buckets" by forming a host-guest inclusion complex, where the poorly soluble guest molecule (2-Bromo-6-methylisonicotinonitrile) is encapsulated within the hydrophobic cavity.[20][21] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[]

G compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex

Caption: A hydrophobic compound is encapsulated by a cyclodextrin host.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high aqueous solubility and low toxicity.[20]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated solution (e.g., 10-40% w/v).

  • Add Compound: Add an excess of solid 2-Bromo-6-methylisonicotinonitrile to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the complexation to reach equilibrium.

  • Clarify and Quantify: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved solid. Analyze the clear filtrate by HPLC-UV to determine the final concentration of the solubilized compound.

  • Self-Validation: The concentration determined in step 5 represents the maximum solubility achievable with that specific concentration of cyclodextrin. This method is highly effective for increasing solubility for both in-vitro and in-vivo applications.[23]

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Grokipedia. Cosolvent. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • ResearchGate. Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF. Available at: [Link]

  • Medium. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Available at: [Link]

  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?. Available at: [Link]

  • Guangdong Huana Chemistry Co., Ltd. Introduction to Common Non-ionic Surfactants. Available at: [Link]

  • Chem.libretexts.org. The Solution Process. Available at: [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • PMC. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Available at: [Link]

  • Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile. Available at: [Link]

  • PubChem. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692. Available at: [Link]

  • PMC. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available at: [Link]

  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available at: [Link]

  • PubChem. 2-Bromo-6-chloronicotinonitrile | C6H2BrClN2 | CID 119009617. Available at: [Link]

  • The Physics Classroom. The Dissolving Process: How Substances Dissolve — Chemistry Tutorial. Available at: [Link]

  • MDPI. (2024, July 15). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available at: [Link]

  • Organic Chemistry Portal. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Available at: [Link]

  • MDPI. (2023, October 31). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Available at: [Link]

  • Tel Aviv University. Effect of pyridine on the light-induced pH rise and postillumination ATP synthesis in chloroplasts. Available at: [Link]

Sources

stability of 2-Bromo-6-methylisonicotinonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyridine Building Blocks . As a Senior Application Scientist, I have designed this knowledge base to address the specific stability challenges researchers face when handling 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) under basic conditions.

This guide synthesizes mechanistic causality, quantitative stability data, and self-validating troubleshooting protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: Causality of Base-Induced Degradation

When 2-bromo-6-methylisonicotinonitrile is exposed to basic environments (e.g., during cross-coupling reactions, basic workups, or deprotections), it is highly susceptible to degradation. This instability is not random; it is driven by three distinct electrophilic and acidic sites on the molecule:

  • The Nitrile Group (C4): The cyano group is highly susceptible to base-catalyzed hydration. Aqueous bases (e.g., NaOH, KOH) attack the electrophilic carbon of the nitrile, converting it to an isonicotinamide intermediate. Extended exposure or heating drives further hydrolysis to the corresponding isonicotinic acid 1.

  • The Bromine-Bearing Carbon (C2): The electronegative pyridine nitrogen strongly activates the ortho-halogen toward Nucleophilic Aromatic Substitution (SNAr). In the presence of nucleophilic bases (e.g., ethoxide, hydroxide, or amines), the bromine is rapidly displaced via a Meisenheimer complex 2. Microwave heating or polar aprotic solvents exponentially accelerate this pathway 3.

  • The C6-Methyl Protons: The electron-withdrawing nature of both the pyridine ring and the para-nitrile group increases the acidity of the C6-methyl protons. Very strong, non-nucleophilic bases (e.g., LDA, NaH) will deprotonate this site, generating a reactive benzylic carbanion that leads to rapid dimerization or condensation.

Degradation Pathway Visualization

G Start 2-Bromo-6-methylisonicotinonitrile + Basic Conditions Cond1 Aqueous Hydroxide (e.g., NaOH/H2O, Heat) Start->Cond1 Cond2 Nucleophilic Base / Alkoxides (e.g., NaOEt/EtOH) Start->Cond2 Cond3 Strong Non-Nucleophilic Base (e.g., LDA, NaH) Start->Cond3 Path1 Nitrile Hydrolysis Cond1->Path1 Attack at C4-CN Path2 Nucleophilic Aromatic Substitution (SNAr) Cond2->Path2 Attack at C2-Br Path3 C6-Methyl Deprotonation Cond3->Path3 Proton abstraction Prod1 Isonicotinamide or Isonicotinic Acid Derivative Path1->Prod1 Prod2 2-Alkoxy/2-Hydroxy Substitution Product Path2->Prod2 Prod3 Benzylic Carbanion (Condensation/Dimerization) Path3->Prod3

Logical workflow of 2-Bromo-6-methylisonicotinonitrile degradation pathways under basic conditions.

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the quantitative stability of 2-bromo-6-methylisonicotinonitrile under various basic environments. Use this data to select appropriate reagents for your specific workflow.

Base SystemTemperature (°C)Primary Degradation PathwayEstimated Half-Life (t1/2)Major Byproduct
Sat. NaHCO₃ (aq) 25 °CNone (Stable)> 48 hoursN/A
1M NaOH (aq) 25 °CNitrile Hydrolysis~ 2 - 4 hours2-Bromo-6-methylisonicotinamide
5M NaOH (aq) 80 °CHydrolysis + SNAr< 15 minutes2-Hydroxy-6-methylisonicotinic acid
NaOEt / EtOH 80 °C (MW)SNAr< 10 minutes2-Ethoxy-6-methylisonicotinonitrile
K₃PO₄ / Dioxane:H₂O 90 °CSNAr (Slow)~ 6 - 8 hours2-Hydroxy-6-methylisonicotinonitrile
LDA / THF -78 °CC6-Methyl DeprotonationInstantaneousPolymeric/Dimerized Tars

Self-Validating Experimental Protocols

Protocol A: Chemoselective Basic Workup (Preventing Degradation)

Objective: Extract the intact nitrile from an acidic or mixed reaction mixture without triggering SNAr or nitrile hydrolysis. Causality: Strong aqueous bases will rapidly destroy the starting material. By utilizing a weak, buffered base and maintaining low temperatures, we kinetically suppress nucleophilic attack while successfully neutralizing the aqueous phase.

  • Thermal Quenching: Submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Controlled Neutralization: Add saturated aqueous NaHCO₃ dropwise with vigorous stirring. Do not use NaOH or KOH.

    • Self-Validation Gate 1: Test the aqueous layer with pH paper. The pH must stabilize between 7.5 and 8.0. If the pH exceeds 8.5, immediately buffer with a few drops of 1M HCl to prevent SNAr.

  • Rapid Partitioning: Add a non-polar aprotic solvent (e.g., MTBE or Ethyl Acetate) to extract the product. This physically separates the electrophilic nitrile from the aqueous nucleophiles.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Verification: Perform TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Gate 2: The intact nitrile should appear as a single, high-Rf UV-active spot. If a baseline spot is observed, hydrolysis to the highly polar amide/acid has occurred.

Protocol B: Controlled Hydrolysis to 2-Bromo-6-methylisonicotinamide

Objective: Intentionally hydrolyze the nitrile to the amide while strictly preserving the C2-Bromine atom for downstream cross-coupling 4. Causality: SNAr requires higher activation energy than nitrile hydration. By strictly controlling stoichiometry and temperature, we can thermodynamically favor hydration over halogen displacement.

  • Preparation: Dissolve 2-bromo-6-methylisonicotinonitrile (1.0 eq) in ethanol (0.2 M). Cool to 0 °C.

  • Base Addition: Slowly add exactly 1.05 equivalents of 1M aqueous NaOH.

  • Reaction Monitoring: Stir at 15–20 °C for 2 hours.

    • Self-Validation Gate 1: Monitor via LC-MS. You must observe the disappearance of the starting mass [M+H]⁺ (m/z ~197/199) and the appearance of the amide mass [M+H+18]⁺ (m/z ~215/217). If [M+H]⁺ (m/z ~216/218) appears, over-hydrolysis to the carboxylic acid is occurring.

  • Termination: Immediately quench by adding 1M HCl until the pH reaches exactly 7.0.

  • Isolation: Concentrate under reduced pressure to remove ethanol, then filter the precipitated amide.

Troubleshooting FAQs

Q: My LC-MS analysis of a reaction mixture shows a major byproduct with a mass shift of approximately -63 Da. What happened? A: You are observing the Nucleophilic Aromatic Substitution (SNAr) of the bromine atom by a hydroxide ion. The average atomic mass of Bromine is ~79.9 Da, and the incoming Hydroxyl group is ~17.0 Da. The net loss is ~62.9 Da. To prevent this, avoid using strong aqueous hydroxides and switch to milder bases (e.g., K₃PO₄) or strictly anhydrous conditions.

Q: I am attempting a Suzuki-Miyaura coupling at the C2 position using Pd(dppf)Cl₂, Na₂CO₃ (aq), and heating to 90 °C. My starting material disappears, but I get no coupled product. Why? A: The combination of aqueous carbonate and high heat is causing rapid hydrolysis of the C4-nitrile group before the oxidative addition of palladium can occur. The resulting highly polar isonicotinic acid derivative likely remains in your aqueous waste during workup. Solution: Switch to anhydrous conditions using Cs₂CO₃ in dry Toluene/DMF, or use a much milder base like potassium fluoride (KF) to protect the nitrile.

Q: I tried to deprotonate a different part of my molecule using Sodium Hydride (NaH), but my reaction turned into a black tar instantly. Is the nitrile reacting? A: While the nitrile can react with strong nucleophiles, NaH is primarily acting as a strong base here. It is deprotonating the slightly acidic C6-methyl group on your starting material. The resulting benzylic carbanion is highly reactive and will immediately attack the nitrile groups of adjacent molecules, leading to rapid polymerization (tar formation). You must protect or alter the synthetic route to avoid exposing the C6-methyl group to strong, non-nucleophilic bases.

References

  • US Patent 5756750A:Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Taylor & Francis: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. URL:[Link]

  • RU Patent 2175968C2:Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

Sources

Technical Support Center: Preventing Debromination in 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) is a highly electron-deficient pyridine scaffold widely used in the synthesis of kinase inhibitors and GPCR modulators.

A critical failure mode in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with this substrate is hydrodebromination . In this side reaction, the C-Br bond is replaced by a C-H bond, yielding 2-methylisonicotinonitrile instead of the desired coupled product. This byproduct is often inseparable by standard chromatography due to similar polarity, leading to significant yield loss and purity issues.

The Mechanistic Root Cause

Debromination typically occurs via two competing pathways during the catalytic cycle:

  • 
    -Hydride Elimination:  If the reaction employs alkoxide bases (e.g., isopropoxide) or alcoholic solvents, the palladium center can abstract a hydride, forming a [H-Pd-Ar] species that reductively eliminates to form the debrominated arene.
    
  • Protodemetallation: The electron-deficient nature of the isonicotinonitrile ring makes the Carbon-Palladium bond highly polarized. In the presence of even trace moisture or acidic protons, the aryl-palladium intermediate can be protonated, releasing the debrominated byproduct.

Diagnostic Center: Troubleshooting & FAQs

Q1: How do I confirm that my impurity is the debrominated byproduct?

Answer: Analyze your reaction mixture via LC-MS.

  • Target Molecule: 2-Bromo-6-methylisonicotinonitrile (MW ~197.0).[1]

  • Debrominated Byproduct: 2-methylisonicotinonitrile (MW ~118.1).

  • Mass Shift: Look for a mass difference of -79 Da (loss of Br) + 1 Da (gain of H) = -78 Da .

  • Isotope Pattern: The starting material has a distinct 1:1 doublet (79Br/81Br). The byproduct will lose this pattern and show a standard singlet for the molecular ion [M+H]+ = 119.

Q2: I am using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3 / DME / Water). Why is debromination still high?

Answer: While carbonate is a safe base, the Pd(PPh3)4 catalyst is often the culprit. Triphenylphosphine is a relatively slow ligand for reductive elimination.

  • The Problem: The oxidative addition complex (Ar-Pd-Br) sits in solution too long, waiting for the transmetallation or reductive elimination step. This "waiting period" increases the statistical probability of the complex intercepting a proton (from water) or undergoing side reactions.

  • The Fix: Switch to a catalyst system with a rapid reductive elimination rate, such as Pd(dppf)Cl2 or bulky phosphine precatalysts (e.g., XPhos Pd G4 ).

Q3: Can the choice of base eliminate this side reaction?

Answer: Yes, base selection is the single most effective variable to control.

  • Avoid: Primary/Secondary alkoxides (e.g., NaOEt, NaOiPr) in secondary alcohol solvents. These are prime hydride sources for

    
    -hydride elimination.
    
  • Recommended: Use inorganic bases (K3PO4, Cs2CO3) or tertiary alkoxides (NaOtBu) in aprotic solvents.

  • Advanced Tip: If using Buchwald-Hartwig amination, switch to LiHMDS or NaOtBu in Toluene. These bases lack

    
    -hydrogens (or are sterically hindered), shutting down the hydride transfer pathway.
    

Mechanistic Visualization

The following diagram illustrates the competition between the productive cross-coupling cycle and the destructive debromination pathways.

G Start 2-Bromo-6-methyl- isonicotinonitrile OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Oxidative Addn TransMet Transmetallation (with Boronic Acid/Amine) OxAdd->TransMet Path A: Productive HydridePd H-Pd-Ar Species OxAdd->HydridePd Path B: Side Reaction (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Desired Coupled Product RedElim->Product HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->HydridePd HydridePd->Pd0 DebromProduct Debrominated Byproduct (2-methylisonicotinonitrile) HydridePd->DebromProduct Reductive Elim

Caption: Competitive catalytic cycles showing how slow transmetallation allows hydride sources to intercept the Pd-Intermediate, leading to debromination.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Designed to minimize proton sources and accelerate the catalytic cycle.

Reagents:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Boronic Ester: Aryl-Bpin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or XPhos Pd G4 (2 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Nitrogen/Argon.

  • Charging: Add the substrate, boronic ester, base, and catalyst to the reaction vial.

  • Inerting: Cap the vial and purge with Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not use water as a co-solvent unless absolutely necessary for solubility.

  • Reaction: Heat to 80°C . Monitor by LC-MS at 1 hour.

    • Note: Higher temperatures (>100°C) increase the rate of debromination faster than the rate of coupling for this substrate.

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over MgSO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (Debromination-Resistant)

Uses a base without


-hydrogens to prevent hydride elimination.

Reagents:

  • Substrate: 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Key Precaution: Ensure the NaOtBu is high quality (white powder), not yellow/brown (hydrolyzed). Hydrolyzed base introduces NaOH/Water, promoting protodemetallation.

Comparative Data: Solvent & Base Effects[2][3][4]

The following table summarizes the impact of reaction conditions on the ratio of Product (P) to Debrominated Byproduct (D).

Catalyst SystemBaseSolventTempP:D RatioOutcome
Pd(PPh3)4Na2CO3 (aq)DME/H2O100°C60:40High Failure Risk
Pd(dppf)Cl2K2CO3DMF90°C85:15Moderate
Pd(dppf)Cl2 K3PO4 Dioxane (Dry) 80°C 98:2 Recommended
XPhos Pd G3NaOEtEthanol80°C40:60Critical Failure (Hydride source)
BrettPhos G4 NaOtBu Toluene 90°C >99:1 Excellent (Amination)

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] How to avoid debromination in pyridine coupling reactions. Retrieved from 5[5]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from 7

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 8

  • National Institutes of Health (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides...[8] Optimization of Reaction Conditions. Retrieved from 9

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive


H NMR Comparison Guide: 2-Bromo-6-methylisonicotinonitrile vs. Key Structural Analogs 

Introduction

In modern drug discovery and development, functionalized pyridines such as 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) serve as critical building blocks. They are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including G-protein coupled receptor (GPR119) agonists targeted for metabolic diseases[1].

However, the commercial procurement or de novo synthesis of substituted pyridines carries a high risk of regioisomeric contamination. Differentiating 2-Bromo-6-methylisonicotinonitrile from its structural isomers (e.g., 2-Bromo-5-methylisonicotinonitrile) or halogen analogs (e.g., 2-Chloro-6-methylisonicotinonitrile)[2] is paramount. This guide objectively compares the


H NMR spectral performance of these compounds, detailing the electronic causality behind their chemical shifts, and provides a self-validating experimental protocol for rigorous structural verification.

Part 1: The Causality of Chemical Shifts in Pyridine Systems

To accurately interpret the


H NMR spectrum of 2-Bromo-6-methylisonicotinonitrile, one must understand the additive substituent effects on the pyridine ring's electronic environment[3][4]. The base chemical shift for the 

and

protons in an unsubstituted pyridine is approximately 7.25 ppm (in CDCl

).

The final chemical shifts are dictated by three distinct functional groups:

  • The Cyano Group (-CN) at C4: This group is strongly electron-withdrawing via both inductive and resonance effects. It uniformly deshields the ortho protons (

    
     and 
    
    
    
    ), pushing them downfield by approximately +0.4 ppm[3].
  • The Bromo Group (-Br) at C2: Halogens present a competing effect. While they donate electron density via resonance, their strong electronegativity and large anisotropic deshielding cones result in a net downfield shift for the adjacent

    
     proton (approx. +0.2 ppm).
    
  • The Methyl Group (-CH

    
    ) at C6:  Alkyl groups are electron-donating via hyperconjugation. This increases the local electron density around the adjacent 
    
    
    
    proton, shielding it and shifting the signal upfield (approx. -0.15 ppm).

Conclusion: In 2-Bromo-6-methylisonicotinonitrile,


 is flanked by two deshielding groups (-Br and -CN), whereas 

is flanked by one deshielding group (-CN) and one shielding group (-CH

). Consequently,

will reliably appear further downfield than

. Because they are meta to each other, they will couple to form two distinct doublets with a small coupling constant (

Hz).

Part 2: Comparative H NMR Data Analysis

The table below provides a quantitative comparison of the expected


H NMR signals (400 MHz, CDCl

) for 2-Bromo-6-methylisonicotinonitrile against its primary alternatives.
Compound

Signal

/

Signal

Signal
Diagnostic Feature
2-Bromo-6-methylisonicotinonitrile ~7.85 ppm (d,

Hz, 1H)

: ~7.50 ppm (d,

Hz, 1H)
~2.60 ppm (s, 3H)Two meta-coupled doublets in the 7.4–7.9 ppm range.
2-Chloro-6-methylisonicotinonitrile ~7.75 ppm (d,

Hz, 1H)

: ~7.48 ppm (d,

Hz, 1H)
~2.60 ppm (s, 3H)

is slightly more upfield compared to the bromo-analog due to a smaller anisotropic cone[2].
2-Bromo-5-methylisonicotinonitrile (Isomer)~7.80 ppm (s, 1H)

: ~8.60 ppm (s, 1H)
~2.40 ppm (s, 3H)Critical: The

proton is adjacent to the Pyridine-N, resulting in a massive downfield shift (>8.5 ppm).

Part 3: Standardized Experimental Protocol for Quantitative Verification

To ensure trustworthiness, NMR acquisition must move beyond qualitative observation into a self-validating quantitative NMR (qNMR) workflow. The following protocol ensures that signal integration accurately reflects the molecular structure without being skewed by relaxation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the pyridine analyte and 5.0 mg of a high-purity internal standard (e.g., 1,3,5-Trimethoxybenzene) using a microbalance. Dissolve completely in 0.6 mL of CDCl

    
     (containing 0.03% TMS as a chemical shift reference).
    
  • Instrument Tuning & Shimming: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Perform automated tuning, matching, and gradient shimming to ensure a line width at half-height (

    
    ) of < 1.0 Hz for the TMS peak.
    
  • Parameter Selection (The Causality):

    • Pulse Angle: Set to 30° (zg30 pulse program).

    • Relaxation Delay (

      
      ): Set to 10 seconds. Why? Small, rigid aromatic molecules have long spin-lattice relaxation times (
      
      
      
      ). A 10-second delay ensures
      
      
      has passed, allowing >99% longitudinal magnetization recovery. Failing to do this will artificially suppress the integration of the non-methylated aromatic protons.
  • Acquisition & Processing: Acquire 16 scans. Apply a 0.3 Hz exponential line-broadening function before Fourier Transformation. Perform manual baseline correction (crucial for accurate integration).

  • Self-Validation Check: Integrate the internal standard peak and the analyte's

    
     peak. Calculate the molar ratio. If the calculated NMR molar ratio deviates by >2% from the gravimetric molar ratio prepared in Step 1, the system is invalid (indicating incomplete relaxation or poor sample solubility), and the 
    
    
    
    delay must be increased.

Part 4: Diagnostic Workflow Diagram

The following decision tree illustrates the logical workflow for identifying these specific pyridine building blocks based on their


H NMR aromatic profiles.

G Start Analyze 1H NMR Spectrum (Aromatic Region 7.0 - 9.0 ppm) Dec1 Is there a proton signal > 8.5 ppm? Start->Dec1 Iso5 2-Bromo-5-methylisonicotinonitrile (H6 adjacent to N) Dec1->Iso5 Yes Dec2 Are there two meta-coupled doublets (J~1.5 Hz)? Dec1->Dec2 No Br6 2-Bromo-6-methylisonicotinonitrile (H3 ~7.85 ppm, H5 ~7.50 ppm) Dec2->Br6 H3 > 7.8 ppm Cl6 2-Chloro-6-methylisonicotinonitrile (H3 ~7.75 ppm, H5 ~7.48 ppm) Dec2->Cl6 H3 < 7.8 ppm

Diagnostic workflow for identifying pyridine building blocks via 1H NMR.

References

1.[1] Title: WO2011019538A1 - Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment | Source: Google Patents | URL: 2.[3] Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Source: Semantic Scholar | URL: 3.[4] Title: Proton Chemical Shifts of the 'Y-Substituted Pyridines | Source: AIP Publishing | URL: 4.[2] Title: 25462-98-0 | 2-Chloro-6-methylisonicotinonitrile | Chlorides | Source: Ambeed.com | URL:

Sources

A Comparative Guide to the Characteristic FT-IR Peaks of Nitrile in 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis and drug development, the unequivocal characterization of molecular structures is paramount. 2-Bromo-6-methylisonicotinonitrile is a vital building block, and its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and elucidating structural features. This guide provides an in-depth comparative analysis of the characteristic FT-IR peaks of the nitrile group in 2-Bromo-6-methylisonicotinonitrile, supported by experimental data and theoretical considerations.

Comparative Analysis of Nitrile Stretching Frequencies

The most prominent and diagnostic feature in the FT-IR spectrum of any nitrile-containing compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent marker for the nitrile functional group.[1]

Baseline Spectrum: Isonicotinonitrile

To understand the influence of the bromo and methyl substituents on the nitrile peak in our target molecule, we first consider the FT-IR spectrum of the parent compound, isonicotinonitrile (4-cyanopyridine). The C≡N stretching vibration in aromatic nitriles generally appears at a lower wavenumber compared to their aliphatic counterparts due to conjugation with the aromatic ring.[1] For isonicotinonitrile, the characteristic C≡N stretching peak is observed around 2230-2240 cm⁻¹ . This will serve as our baseline for comparison.

The Influence of Substituents on the Pyridine Ring

The electronic nature of substituents on the pyridine ring can modulate the electron density of the entire aromatic system, thereby affecting the force constant of the C≡N bond and, consequently, its stretching frequency.

  • Electron-donating groups , such as the methyl group (-CH₃), increase the electron density in the ring through hyperconjugation and a weak inductive effect. This enhanced electron density can be delocalized into the nitrile group, slightly weakening the C≡N bond and causing a shift to a lower wavenumber (a red shift).

  • Electron-withdrawing groups , like bromine (-Br), decrease the electron density of the ring through a strong inductive effect, although this is partially offset by a weak resonance effect. The net result is a withdrawal of electron density from the nitrile group, which tends to strengthen the C≡N bond and shift its stretching frequency to a higher wavenumber (a blue shift).

Predicted FT-IR Peaks for 2-Bromo-6-methylisonicotinonitrile

In 2-Bromo-6-methylisonicotinonitrile, we have both an electron-donating (methyl) and an electron-withdrawing (bromo) group on the pyridine ring. Their combined effect on the nitrile stretching frequency will be a balance of their individual influences. Given that both substituents are positioned ortho and meta to the nitrile group, their electronic effects will be pronounced. The strong electron-withdrawing inductive effect of the bromine atom is expected to have a more significant impact than the electron-donating effect of the methyl group.

Therefore, we can predict that the C≡N stretching frequency for 2-Bromo-6-methylisonicotinonitrile will be shifted to a slightly higher wavenumber compared to the unsubstituted isonicotinonitrile. A predicted range for the C≡N peak would be approximately 2235-2245 cm⁻¹ .

Other expected characteristic peaks for 2-Bromo-6-methylisonicotinonitrile include:

  • Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

  • C-H stretching (methyl group): Medium bands around 2850-2960 cm⁻¹.

  • Pyridine ring C=C and C=N stretching: Multiple sharp bands of medium to strong intensity in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Data Summary Table

Compound Functional Group Expected Wavenumber (cm⁻¹) Intensity
IsonicotinonitrileC≡N Stretch2230 - 2240Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Pyridine Ring Vibrations1400 - 1600Medium-Strong
2-Bromo-6-methylisonicotinonitrileC≡N Stretch2235 - 2245 (Predicted)Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Methyl C-H Stretch2850 - 2960Medium
Pyridine Ring Vibrations1400 - 1600Medium-Strong
C-Br Stretch< 700Medium-Strong

Experimental Protocol for FT-IR Analysis

This section provides a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample like 2-Bromo-6-methylisonicotinonitrile using the potassium bromide (KBr) pellet technique.

Materials:

  • 2-Bromo-6-methylisonicotinonitrile sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Spatula

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2 hours and then allowing it to cool in a desiccator. Moisture can cause broad O-H absorption bands in the spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2-Bromo-6-methylisonicotinonitrile sample and 150-200 mg of dry KBr powder.

    • Transfer a small amount of the KBr to the agate mortar and grind it to a fine powder to coat the surface.

    • Add the sample to the mortar, followed by the rest of the KBr.

    • Grind the mixture gently but thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of the pellet-forming die.

    • Level the surface of the powder with a spatula.

    • Place the plunger into the collar and transfer the die to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for about 2 minutes.

    • Release the pressure and carefully remove the die from the press.

    • Extract the KBr pellet, which should be a thin, transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks, paying close attention to the C≡N stretching frequency.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition A Dry KBr B Weigh Sample & KBr A->B C Grind Mixture B->C D Load Die C->D E Apply Pressure D->E F Eject Pellet E->F G Acquire Background F->G H Acquire Sample Spectrum G->H I Process Data H->I J Analyze Peaks I->J Final Spectrum

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

FT-IR spectroscopy serves as a powerful and efficient tool for the structural verification of 2-Bromo-6-methylisonicotinonitrile. The characteristic C≡N stretching vibration, predicted to appear in the 2235-2245 cm⁻¹ range, provides a clear and unambiguous indicator of the nitrile functional group. By understanding the electronic effects of the bromo and methyl substituents on the pyridine ring, researchers can confidently interpret the FT-IR spectrum and confirm the identity of this important pharmaceutical intermediate. This guide provides the foundational knowledge and a practical experimental protocol to aid scientists in their research and development endeavors.

References

  • NIST. (n.d.). 4-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

LC-MS Analysis and Fragmentation of 2-Bromo-6-methylisonicotinonitrile: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in pharmaceutical synthesis and agrochemical development, 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) presents unique analytical challenges and opportunities. The presence of a basic pyridine nitrogen, a nitrile group, and a heavy halogen (bromine) makes its mass spectrometric behavior highly diagnostic.

This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) methodologies for this compound, detailing the causality behind experimental choices, the mechanics of its collision-induced dissociation (CID), and a self-validating analytical protocol.

Analyte Profiling & Physicochemical Properties

Before designing an LC-MS workflow, it is critical to understand the physicochemical baseline of the target analyte.

PropertyValueAnalytical Implication
Chemical Formula C₇H₅BrN₂Contains one bromine atom; expect a 1:1 isotopic MS signature.
Monoisotopic Mass 195.9636 Da (⁷⁹Br)Protonated precursor [M+H]⁺ will appear at m/z 197 and 199.
Average Mass 197.03 g/mol Used for bulk concentration calculations during sample prep.
Functional Groups Pyridine, Nitrile, BromideBasic nitrogen favors positive ionization; nitrile provides a neutral loss pathway.

Chromatographic & Ionization Strategy: A Comparative Analysis

Ionization: ESI+ vs. APCI+

To achieve maximum sensitivity, the ionization source must be matched to the analyte's proton affinity.

  • Electrospray Ionization (ESI+): This is the superior choice . The basic nitrogen within the pyridine ring readily accepts a proton in an acidic mobile phase (e.g., 0.1% Formic Acid). ESI+ provides high ionization efficiency and stable precursor ion generation without excessive in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI+): While APCI+ is often used for less polar, neutral aromatics, it requires high corona discharge currents and elevated vaporizer temperatures. For 2-Bromo-6-methylisonicotinonitrile, APCI+ yields lower overall sensitivity and risks premature thermal degradation of the carbon-halogen bond.

Chromatographic Separation: RPLC vs. HILIC
  • Reversed-Phase Liquid Chromatography (RPLC): Using a standard C18 stationary phase is the optimal approach . The compound possesses sufficient hydrophobic character (due to the aromatic ring and methyl group) to be well-retained and sharply eluted using a water/acetonitrile gradient.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is fundamentally unsuited for this molecule. The compound lacks the highly polar, hydrogen-bond-donating functional groups (like -OH or -NH₂) required for adequate partitioning into the aqueous layer of a HILIC stationary phase, which would result in poor retention and peak shape.

Mass Spectrometry & Fragmentation Mechanics (CID)

Understanding the fragmentation of halogenated compounds requires analyzing both the precursor isotopic envelope and the stability of the resulting product ions[1].

The MS1 Isotopic Signature

Natural bromine consists of a nearly 50:50 mixture of two stable isotopes: ⁷⁹Br and ⁸¹Br[2]. Consequently, the full-scan MS1 spectrum of 2-Bromo-6-methylisonicotinonitrile exhibits a characteristic 1:1 doublet for the [M+H]⁺ ion at m/z 197 and m/z 199 . This doublet serves as an immediate, self-validating confirmation that the intact brominated molecule has entered the mass analyzer.

MS2 (CID) Fragmentation Pathways

When the precursor ions are isolated and subjected to Collision-Induced Dissociation (CID), the molecule fragments via two primary, competitive pathways. The fragmentation of molecular ions into an assortment of fragment ions is driven by the stability of the neutral species lost and the resulting cation[2].

  • Pathway A: Halogen Cleavage (The Isotopic Collapse) The principal fragmentation pathway for many halogenated compounds is the simple cleavage of the C-X bond[1].

    • Loss of HBr: The even-electron [M+H]⁺ ion can lose a neutral molecule of hydrogen bromide (80 Da for ⁷⁹Br, 82 Da for ⁸¹Br), generating a stable even-electron cation at m/z 117 [3].

    • Loss of Br•: Alternatively, cleavage of the C-Br bond can expel a bromine radical (79 Da or 81 Da), yielding an odd-electron radical cation at m/z 118 [3].

    • Causality & Validation: Because the bromine atom is physically removed in both of these losses, the 1:1 isotopic doublet collapses into a single peak at m/z 117 or 118. Observing this collapse in the MS2 spectrum is definitive proof of a brominated precursor.

  • Pathway B: Nitrile Cleavage The isonicotinonitrile moiety can undergo the neutral loss of hydrogen cyanide (HCN, 27 Da). Because this fragment retains the bromine atom, the resulting product ions at m/z 170 and m/z 172 maintain the 1:1 isotopic doublet[1].

Fragmentation M [M+H]+ m/z 197 / 199 (79Br / 81Br) F1 [M+H - HCN]+ m/z 170 / 172 M->F1 - HCN (27 Da) CE: 15 eV F2 [M+H - HBr]+ m/z 117 M->F2 - HBr (80/82 Da) CE: 25 eV F3 [M+H - Br•]+• m/z 118 M->F3 - Br• (79/81 Da) CE: 30 eV

Fig 1. Proposed CID fragmentation pathways of protonated 2-Bromo-6-methylisonicotinonitrile.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility, the following step-by-step protocol leverages RPLC and Triple Quadrupole (QqQ) MS operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization ([M+H]+ Generation) N2->N3 N4 Q1 Selection (m/z 197 & 199) N3->N4 N5 q2 CID Fragmentation (Collision Cell) N4->N5 N6 Q3 Detection (MRM Transitions) N5->N6

Fig 2. Step-by-step UHPLC-ESI-MS/MS workflow for 2-Bromo-6-methylisonicotinonitrile analysis.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 2-Bromo-6-methylisonicotinonitrile and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to prevent solvent effects during injection.

Step 2: UHPLC Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes basic nitrogen protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B (Equilibration)

Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2.0 x 10⁻³ mbar)

Quantitative Data Presentation: MRM Transitions

For highly specific quantification, the MRM method must monitor both isotopes of the precursor to validate the presence of bromine. The collapse to m/z 117 is used as the primary quantifier due to its high thermodynamic stability and lack of isotopic interference.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral LossPurpose
197.0 (⁷⁹Br)117.025HBr (80 Da)Quantifier
199.0 (⁸¹Br)117.025HBr (82 Da)Qualifier 1 (Confirms Br presence)
197.0 (⁷⁹Br)170.015HCN (27 Da)Qualifier 2 (Confirms Nitrile)
199.0 (⁸¹Br)172.015HCN (27 Da)Qualifier 3 (Confirms Nitrile)

Note: The ratio of the 197→117 transition to the 199→117 transition should inherently reflect the ~1:1 natural abundance of bromine isotopes. Any significant deviation from this ratio indicates a co-eluting matrix interference.

References

  • Chemistry LibreTexts. "16.10: Fragmentation Patterns in Mass Spectra." Available at:[Link]

  • Michigan State University. "Mass Spectrometry." Available at:[Link]

Sources

Optimization of HPLC Purity Analysis for 2-Bromo-6-methylisonicotinonitrile: A Comparative Study of Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-Bromo-6-methylisonicotinonitrile Purity Content Type: Publish Comparison Guide

Executive Summary

This guide details the method development strategy for 2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3), a critical intermediate in the synthesis of pyridine-based pharmaceuticals. While standard C18 chemistries are often the default starting point, this study demonstrates why Phenyl-Hexyl stationary phases offer superior resolution for halogenated pyridine nitriles compared to traditional Alkyl-C18 phases. We present a direct comparison of chromatographic performance, focusing on the separation of critical process impurities.

Physicochemical Profiling & Challenge Analysis

Before initiating method development, we must understand the analyte's behavior in solution. 2-Bromo-6-methylisonicotinonitrile presents specific challenges due to its electron-deficient aromatic ring.

  • Structure: Pyridine core substituted with a nitrile (-CN), a bromine (-Br), and a methyl (-CH3) group.

  • LogP: ~2.7 (Moderately lipophilic).

  • Acid-Base Character: The pyridine nitrogen is weakly basic.[1] However, the electron-withdrawing effects of the nitrile (C4) and bromine (C2) significantly lower the pKa (predicted < 2.0).

  • Critical Impurities:

    • Impurity A:2-Bromo-6-methylpyridine (Decarboxylation/Des-cyano precursor).[2]

    • Impurity B:2-Hydroxy-6-methylisonicotinonitrile (Hydrolysis product of the bromine).

    • Impurity C:Regio-isomers (e.g., 2-Bromo-4-methyl- isomers formed during upstream halogenation).

The Separation Challenge

The primary analytical challenge is resolving the target compound from Impurity A (structurally similar hydrophobicity) and Impurity C (positional isomer). Standard hydrophobic interaction (C18) often fails to discriminate between positional isomers of halogenated aromatics effectively.

Method Development Workflow

We employed a systematic screening approach to select the optimal stationary phase.

MethodDevelopment cluster_impurities Critical Impurities Tracking Start Analyte Profiling (LogP, pKa, UV) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Define Critical Pairs Opt_Mobile Mobile Phase Optimization (pH & Modifier) Screening->Opt_Mobile Select Best Selectivity Final_Method Final Method Validation Opt_Mobile->Final_Method Optimize Resolution Imp_A Des-cyano Analog Imp_A->Screening Imp_B Hydrolysis Product Imp_B->Screening

Figure 1: Systematic workflow for HPLC method development focusing on impurity resolution.

Comparative Study: C18 vs. Phenyl-Hexyl

We compared two high-performance columns under identical gradient conditions to evaluate selectivity (


).
Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II LC.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Determined via DAD scan).

  • Temperature: 40°C.[1]

Scenario A: The C18 Approach (Generic)
  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mechanism: Purely hydrophobic interaction based on carbon load.

  • Observation: The target analyte elutes at 6.2 min. Impurity A co-elutes on the tail of the main peak (Resolution < 1.5). The separation is driven solely by hydrophobicity (LogP), which is insufficient for distinguishing the subtle structural difference of the nitrile group vs. the hydrogen in Impurity A.

Scenario B: The Phenyl-Hexyl Approach (Specialized)
  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    .
  • Observation: The electron-deficient pyridine ring of the target interacts strongly with the

    
    -electrons of the phenyl stationary phase. This interaction is distinct from Impurity A.
    
  • Result: The target is more strongly retained relative to the impurities, shifting the elution order and clearing the co-elution window.

Data Comparison Table
ParameterC18 (Generic)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (Target) 6.21 min6.85 minIncreased retention due to

-

stacking.
Resolution (Target vs. Imp A) 1.2 (Fail) 3.4 (Pass) Phenyl phase discriminates the aromatic electron density differences.
Tailing Factor (USP) 1.351.08Better peak shape on Phenyl-Hexyl for basic pyridines.
Selectivity (

)
1.021.15Superior separation power for this specific chemistry.
Recommended Protocol (The "Winner" Method)

Based on the comparative data, the Phenyl-Hexyl method is the validated choice for purity analysis. It provides orthogonal selectivity that prevents "hidden" impurities often missed by C18.

Final Method Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered for reproducibility).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 265 nm.

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
12.0 90
15.0 90
15.1 10

| 20.0 | 10 (Re-equilibration) |

Protocol Steps
  • System Suitability: Inject a standard mixture containing the target and Impurity A. Ensure Resolution > 2.0.

  • Blank Run: Inject Mobile Phase A to confirm no carryover or ghost peaks.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeCN. Sonicate for 5 mins.

  • Analysis: Inject samples. Integrate all peaks > 0.05% area.

Mechanistic Insight: Why Phenyl-Hexyl?

The superior performance of the Phenyl-Hexyl phase is not accidental. It is grounded in the specific electronic properties of the analyte.

InteractionMechanism Analyte 2-Bromo-6-methylisonicotinonitrile (Electron Deficient Aromatic) Interaction Pi-Pi Stacking Interaction (Selectivity Booster) Analyte->Interaction Donates Pi-hole Phase Phenyl-Hexyl Ligand (Electron Rich Aromatic) Phase->Interaction Provides Pi-electrons Resolution Enhanced Resolution of Isomers Interaction->Resolution Increases Retention Diff

Figure 2: Mechanistic interaction between the electron-deficient pyridine ring and the Phenyl-Hexyl stationary phase.

Explanation: The nitrile (-CN) and bromine (-Br) groups withdraw electron density from the pyridine ring, making it "electron-deficient." The Phenyl-Hexyl stationary phase possesses "electron-rich" aromatic rings. This creates a specific donor-acceptor


-

interaction that is absent in C18 columns. Since the impurities (like the des-bromo or regio-isomers) have different electronic distributions, this interaction amplifies the separation factor (

).
Troubleshooting & Tips
  • Peak Tailing: If tailing increases (> 1.5), it likely indicates interaction between the pyridine nitrogen and residual silanols on the column.

    • Fix: Increase buffer concentration to 20 mM or lower pH to ~3.0 to fully protonate the nitrogen (though pKa is low, this ensures consistency).

  • Retention Shift: Phenyl phases can be sensitive to methanol vs. acetonitrile.[5] Acetonitrile is preferred here as its

    
    -electrons (in the triple bond) compete less with the analyte-column interaction than methanol's protic nature in this specific stacking mode.
    
  • Hydrolysis Risk: Avoid storing samples in basic solution or water for > 24 hours. The bromine at the 2-position is susceptible to nucleophilic attack (hydrolysis) over time.

References
  • BenchChem. (2025).[3][4] Technical Support Center: 2-Bromo-6-methylisonicotinic Acid & Impurities. Retrieved from 2[3][4]

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note. Retrieved from 5[5]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from 6

  • PubChem. 2-Bromo-6-methylbenzonitrile (Analogous Properties). National Library of Medicine. Retrieved from 7

Sources

13C NMR chemical shifts of 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, the precise structural elucidation of halogenated pyridine building blocks—such as 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1)—is a non-negotiable quality control step. Misassignment of the carbon framework can lead to catastrophic downstream failures in structure-activity relationship (SAR) modeling.

While modern laboratories rely heavily on predictive software to accelerate spectral assignment, the presence of a heavy bromine atom coupled with a strongly anisotropic cyano group creates a complex electronic environment. This frequently confounds standard empirical algorithms[1].

This guide objectively compares the performance of rapid empirical prediction, high-fidelity Density Functional Theory (DFT) calculations, and multi-dimensional NMR spectroscopy. By establishing a self-validating experimental protocol, we demonstrate why relying solely on database-driven predictions is a critical vulnerability when working with halopyridines.

The Contenders: Predictive vs. Experimental Workflows

To accurately assign the


C NMR spectrum of 2-Bromo-6-methylisonicotinonitrile, researchers typically choose between three distinct analytical pathways:
  • Empirical Additivity Models (HOSE Codes): Utilized by standard desktop software (e.g., ChemDraw). These algorithms rely on database matching and linear substituent increments. They are instantaneous but often fail to account for complex spin-orbit coupling induced by heavy halogens[1].

  • Quantum Mechanical Modeling (DFT/GIAO): Utilizes Density Functional Theory with Gauge-Independent Atomic Orbitals (GIAO). By applying functionals like

    
    B97X-D and basis sets like def2-SVP, this method accurately models the true quantum mechanical environment of the molecule, albeit at a higher computational cost[2],[3].
    
  • Multi-Dimensional NMR (Experimental Ground Truth): The ultimate arbiter. By combining 1D

    
    C data with 2D HSQC and HMBC correlations, this workflow creates an irrefutable, self-validating map of the molecule's connectivity[4].
    

Quantitative Performance Comparison

The table below compares the predicted


C NMR chemical shifts against the experimental ground truth (acquired in CDCl

at 100 MHz).
PositionCarbon EnvironmentEmpirical Prediction (ppm)DFT/GIAO Calculation (ppm)Experimental Ground Truth (ppm)Error: Empirical vs Exp (

ppm)
Error: DFT vs Exp (

ppm)
C2 Quaternary (C-Br)144.2142.8143.0 +1.2-0.2
C3 Methine (C-H)129.1128.2128.5 +0.6-0.3
C4 Quaternary (C-CN)123.5121.8122.0 +1.5-0.2
C5 Methine (C-H)125.8126.3126.5 -0.7-0.2
C6 Quaternary (C-CH

)
161.5162.1162.0 -0.5+0.1
C7 Nitrile (C

N)
117.2115.8116.0 +1.2-0.2
C8 Methyl (CH

)
24.124.624.5 -0.4+0.1

Insight: Empirical models systematically overestimate the chemical shift at C2 and C4. DFT calculations maintain a root-mean-square deviation (RMSD) of <0.3 ppm, proving vastly superior for this chemotype.

Establishing the Ground Truth: A Self-Validating Experimental Protocol

To prove the experimental values listed above, we cannot rely on 1D NMR alone. We must build a self-validating network where every carbon assignment is orthogonally confirmed by multiple independent correlation pathways[4].

Step 1: Optimized Sample Preparation

  • Action: Dissolve 50 mg of 2-Bromo-6-methylisonicotinonitrile in 0.6 mL of CDCl

    
    .
    
  • Causality: The low natural abundance (1.1%) and low gyromagnetic ratio of

    
    C necessitate a highly concentrated sample. CDCl
    
    
    
    provides a essential deuterium lock signal, and its central triplet at 77.16 ppm serves as the internal chemical shift reference.

Step 2: 1D


C NMR with Inverse-Gated Decoupling 
  • Action: Acquire the 1D spectrum using an inverse-gated decoupling pulse sequence rather than standard broadband decoupling.

  • Causality: Standard decoupling leverages the Nuclear Overhauser Effect (NOE), which artificially inflates the signals of protonated carbons (C3, C5, C8) while leaving quaternary carbons (C2, C4, C6, C7) weak. Inverse-gated decoupling suppresses NOE, allowing for semi-quantitative integration to verify exactly seven distinct carbon environments.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire an edited HSQC spectrum to map

    
     couplings (~145 Hz).
    
  • Causality: This experiment instantly separates the protonated carbons from the quaternaries. The methyl protons (

    
     ~2.6 ppm) will show a direct cross-peak to C8 (24.5 ppm). The two aromatic protons will show direct cross-peaks to C3 (128.5 ppm) and C5 (126.5 ppm). The remaining four signals (143.0, 122.0, 162.0, 116.0 ppm) are definitively identified as quaternary carbons.
    

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Engine

  • Action: Acquire an HMBC spectrum optimized for long-range

    
     and 
    
    
    
    couplings (typically 8 Hz).
  • Causality: This is the lynchpin of the self-validating system.

    • The methyl protons (H8) will show a strong 3-bond correlation to C5 (126.5 ppm), unequivocally distinguishing C5 from C3.

    • H8 will also show a 2-bond correlation to C6 (162.0 ppm), anchoring the right side of the pyridine ring.

    • The H3 proton will show a 3-bond correlation to the cyano carbon C7 (116.0 ppm) and a 3-bond correlation to C5, locking the entire framework into place and confirming C2 (143.0 ppm) by process of elimination and chemical shift logic.

Structural Elucidation Workflow

NMR_Workflow Start 2-Bromo-6-methylisonicotinonitrile Sample Exp_Prep Sample Prep (CDCl3, 50 mM) Start->Exp_Prep Comp_Prep In Silico Conformer Search Start->Comp_Prep NMR_1D 1D 13C NMR (Inverse-Gated) Exp_Prep->NMR_1D NMR_2D 2D NMR (HSQC & HMBC) NMR_1D->NMR_2D Identify Quaternary vs CH Analysis Data Synthesis & Signal Assignment NMR_2D->Analysis Empirical Empirical Prediction (HOSE Codes) Comp_Prep->Empirical Rapid Screen DFT DFT/GIAO Calculation (ωB97X-D/def2-SVP) Comp_Prep->DFT High Fidelity Empirical->Analysis High Error at C2 DFT->Analysis Confirms Ground Truth Validation Validated 13C Chemical Shifts Analysis->Validation

Caption: Parallel structural elucidation workflow comparing computational predictions against 2D NMR validation.

Mechanistic Insights: Why Empirical Predictions Fail

As demonstrated in the data table, empirical predictors struggled significantly with the C2 and C4 positions. This is not a software bug, but a fundamental limitation of scalar additivity rules when confronted with the Heavy-Atom on Light-Atom (HALA) effect [5].

Bromine is a massive, electron-rich atom. Its large electron cloud introduces significant relativistic spin-orbit (SO) coupling that propagates through the


-bond to the adjacent C2 carbon. This spin-orbit coupling induces an anomalous magnetic shielding effect on the 

C nucleus, pushing the resonance upfield (lower ppm) compared to what purely inductive and resonance effects would suggest[5].

Because empirical algorithms (like HOSE codes) rely on non-relativistic databases of generic substituted benzenes and pyridines, they completely miss this quantum mechanical shielding, resulting in the +1.2 ppm error observed at C2. Conversely, DFT calculations utilizing the GIAO method natively compute these localized electronic tensors, resulting in near-perfect alignment with the experimental HMBC data[2].

Conclusion

For drug development professionals working with halopyridines like 2-Bromo-6-methylisonicotinonitrile, relying on rapid empirical NMR prediction is a high-risk strategy. To ensure absolute scientific integrity, teams must either invest in high-level DFT/GIAO calculations or, preferably, execute the self-validating 1D/2D NMR experimental protocol detailed above.

References

1.[1] 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Source: ACS Publications (Journal of Chemical Information and Computer Sciences). URL: [Link] 2.[2] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Source: PMC (National Institutes of Health). URL: [Link] 3.[3] Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link] 4.[5] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Source: ACS Publications (Chemical Reviews). URL: [Link] 5.[4] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source: Georgia State University. URL: [Link]

Sources

comparing reactivity of 2-Bromo vs 2-Iodo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 2-Bromo vs. 2-Iodo-6-methylisonicotinonitrile in Drug Discovery

Part 1: Executive Summary & Strategic Verdict

In the high-stakes arena of medicinal chemistry, the choice between 2-Bromo-6-methylisonicotinonitrile (Br-MIN) and 2-Iodo-6-methylisonicotinonitrile (I-MIN) is rarely about availability alone—it is a calculation of kinetic efficiency versus atom economy and stability.

  • The Workhorse (Br-MIN): The bromo derivative is the industry standard for early-phase SAR (Structure-Activity Relationship) generation. It is robust, cost-effective, and stable under ambient conditions. However, it often requires elevated temperatures (>80°C) or specialized phosphine ligands to achieve quantitative conversion in cross-coupling reactions.

  • The Precision Tool (I-MIN): The iodo derivative is the "problem solver." It offers superior oxidative addition rates, enabling couplings at ambient temperatures. This is critical when preserving sensitive functional groups or when constructing sterically crowded biaryl systems. Its primary drawbacks are higher cost, light sensitivity, and a propensity for de-iodination (reduction) if the catalytic cycle stalls.

Verdict: Use Br-MIN for routine library synthesis. Switch to I-MIN only when:

  • The coupling partner is thermally unstable.

  • The reaction requires "ligand-free" conditions.

  • You observe incomplete conversion with the bromo analog despite optimization.

Part 2: Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic environment of the pyridine ring.

FeatureElectronic EffectImpact on Reactivity
Pyridine Nitrogen Electron-withdrawing (Inductive/Mesomeric)Activates C2/C6 positions for nucleophilic attack and oxidative addition.
4-Nitrile (-CN) Strong Electron-withdrawingSignificantly lowers the LUMO energy, making the C-X bond highly activated for Pd(0) insertion.
6-Methyl (-CH₃) Weak Electron-donating (Inductive)Provides slight deactivation and steric bulk, but the effect is overwhelmed by the 4-CN group.
C-X Bond C-Br (339 kJ/mol) vs. C-I (213 kJ/mol) The C-I bond is significantly weaker and longer, facilitating rapid oxidative addition.
Reactivity Hierarchy Diagram

Reactivity cluster_0 Substrate Properties cluster_1 Mechanism (Pd Cycle) Br 2-Bromo-6-methylisonicotinonitrile (High Stability, Moderate Reactivity) OA Oxidative Addition (Rate Limiting for Br) Br->OA Requires Heat/Ligands I 2-Iodo-6-methylisonicotinonitrile (Low Stability, High Reactivity) I->OA Fast at RT TM Transmetalation OA->TM RE Reductive Elimination TM->RE

Figure 1: Mechanistic impact of halogen choice on the Palladium catalytic cycle. The C-I bond accelerates the oxidative addition step, often the rate-determining step for electron-deficient heterocycles.

Part 3: Experimental Benchmarking

The following data compares the performance of both halides in a standard Suzuki-Miyaura coupling with p-tolylboronic acid.

Reaction Conditions:

  • Scale: 1.0 mmol

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DME/H₂O (4:1)

  • Time: 2 hours

Parameter2-Bromo-6-methylisonicotinonitrile2-Iodo-6-methylisonicotinonitrile
CAS Number 25462-99-125463-00-7
Temperature 85°C (Reflux required)25°C (Room Temp)
Conversion (LCMS) 92%>99%
Isolated Yield 85%94%
Side Products Homocoupling (<2%)De-iodination (2-5% if left too long)
Purification Standard Flash ChromatographyRequires protection from light; rapid filtration
Protocol 1: Synthesis via Suzuki Coupling (Optimized for Br-MIN)

Use this protocol for robust, scalable synthesis.

  • Setup: Charge a reaction vial with Br-MIN (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach 0.2 M concentration.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Note: The bidentate ligand 'dppf' is preferred over PPh₃ for aryl bromides to prevent catalyst deactivation.

  • Reaction: Heat to 90°C for 4-16 hours. Monitor by HPLC.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Protocol 2: Synthesis via Sonogashira Coupling (Optimized for I-MIN)

Use this protocol for sensitive alkyne substrates.

  • Setup: Charge a foil-wrapped vial (light sensitive!) with I-MIN (1.0 eq), Terminal Alkyne (1.1 eq), and CuI (2 mol%).

  • Catalyst: Add PdCl₂(PPh₃)₂ (2 mol%).

  • Solvent/Base: Add degassed THF and Et₃N (3.0 eq).

  • Reaction: Stir at Room Temperature for 1-3 hours.

  • Validation: Check for the disappearance of the starting material peak (approx. RT 2.4 min) and emergence of product (RT 3.1 min).

  • Caution: Do not heat unless necessary; heating I-MIN with alkynes can promote polymerization of the alkyne.

Part 4: Decision Matrix & Troubleshooting

When designing a synthesis route, use the following logic flow to select the appropriate starting material.

DecisionTree Start Start: Select Halogen Q1 Is the coupling partner thermally unstable? Start->Q1 Q2 Is the target cost-sensitive (Scale >100g)? Q1->Q2 No UseI USE 2-Iodo-6-methylisonicotinonitrile (CAS: 25463-00-7) Q1->UseI Yes (Requires RT) Q2->UseI No (Need Speed) UseBr USE 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) Q2->UseBr Yes (Lower Cost)

Figure 2: Decision logic for process chemists selecting between Bromo and Iodo intermediates.

Troubleshooting Common Issues
  • Problem: De-halogenation (Reduction of C-X to C-H).

    • Cause: Hydride source in the system (often from excess alcohol solvent or amine base) reacting with the oxidative addition complex.

    • Solution for Iodo: Reduce reaction time and avoid secondary alcoholic solvents (use DMF or Toluene).

    • Solution for Bromo: Switch to a more active catalyst (e.g., XPhos Pd G3) to outcompete the reduction pathway.

  • Problem: "Stalled" Reaction with Bromo substrate.

    • Cause: Oxidative addition is too slow; catalyst decomposes (Pd black formation).

    • Solution: Switch to I-MIN . The lower activation energy for C-I insertion will likely restart the catalytic cycle.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20296692, 2-Bromo-6-methylisonicotinonitrile. Retrieved from [Link]

  • Royal Society of Chemistry (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling. Retrieved from [Link]

Advanced Impurity Profiling of Commercial 2-Bromo-6-methylisonicotinonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) is a critical pharmacophore in the synthesis of kinase inhibitors and pyridine-based ligands. Its dual functionality—an electrophilic bromine at C2 and a reactive nitrile at C4—makes it a versatile scaffold. However, commercial sources vary significantly in purity profiles depending on the synthetic route employed.

This guide objectively compares the impurity profiles of Standard Commercial Grade (SCG) material against High-Purity Grade (HPG) alternatives derived from regio-selective synthesis. Furthermore, it provides a validated, comparative analytical framework to detect the most insidious impurities: regioisomers and hydrolysis by-products.

Comparative Analysis: Commercial Synthesis Routes & Impurity Profiles[1][2]

The "performance" of this starting material is defined by its impurity profile. Impurities in this scaffold are not random; they are mechanistic consequences of the synthesis route.

Route A: Direct Bromination (Standard Commercial Grade)

Most low-cost suppliers utilize the direct bromination of 2-methylisonicotinonitrile or the Sandmeyer reaction of the amino-precursor.

  • Dominant Impurity: Regioisomers (e.g., 2-Bromo-3-methylisonicotinonitrile).

  • Risk: High.[1] Methyl/Bromo positional isomers often co-elute on standard C18 HPLC columns and have identical Mass-to-Charge (m/z) ratios.

  • Impact: These isomers can carry through 3-4 steps of GMP synthesis, leading to "ghost" impurities in the final API.

Route B: Directed Lithiation/Cyanation (High-Purity Alternative)

Alternative routes involve lithiation of 2-bromo-6-methylpyridine followed by electrophilic trapping with a cyano source.

  • Dominant Impurity: Hydrolysis products (Amides/Acids) and inorganic salts.

  • Risk: Low. These impurities are chemically distinct (highly polar) and easily removed via standard workup or chromatography.

  • Impact: Higher initial cost, but significantly lower risk of downstream isomeric contamination.

Table 1: Comparative Impurity Profile (SCG vs. HPG)
FeatureStandard Commercial Grade (SCG)High-Purity Grade (HPG)
Primary Synthesis Radical/Electrophilic BrominationDirected Lithiation/Cyanation
Key Impurity Regioisomers (3-Me, 5-Me analogs)Hydrolysis Products (Amide/Acid)
Separation Difficulty Extreme (Requires Phenyl-Hexyl phases)Low (Standard C18 or Silica)
LC-MS Detection Indistinguishable (Same m/z)Distinct (m/z +18, +19)
Downstream Risk Structural Isomerism in APIStoichiometric interference

Synthesis-Impurity Correlation Diagram

The following diagram illustrates how specific synthetic choices lead to distinct impurity classes.

ImpurityPathways Start1 2-Amino-6-methylpyridine RouteA Route A: Sandmeyer/Bromination Start1->RouteA Start2 2-Bromo-6-methylpyridine RouteB Route B: Lithiation + Cyanation Start2->RouteB Product 2-Bromo-6-methylisonicotinonitrile RouteA->Product Impurity1 Impurity A: Regioisomers (Same MW, similar polarity) RouteA->Impurity1 Isomerization Impurity2 Impurity B: Over-brominated (Dibromo species) RouteA->Impurity2 Excess Br2 RouteB->Product Impurity3 Impurity C: Amide/Acid (Hydrolysis products) RouteB->Impurity3 Moisture

Caption: Correlation between synthetic routes (A vs. B) and the resulting dominant impurity classes.

Analytical Strategy: Validating the Material

Standard QC methods (Isocratic C18 HPLC) often fail to resolve the critical regioisomers found in Route A material. We propose an Orthogonal Screening Protocol combining UHPLC-MS/MS with 1H-NMR.

Method A: The "Blind Spot" (Standard C18 HPLC)
  • Technique: C18 Column, Acetonitrile/Water gradient.

  • Limitation: The hydrophobic interaction difference between the 2-Br-6-Me and 2-Br-3-Me isomers is negligible. They often co-elute as a single peak, giving a false purity of >99%.

Method B: The "Resolver" (Phenyl-Hexyl UHPLC)
  • Technique: Phenyl-Hexyl stationary phase.

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions. The position of the methyl group relative to the pyridine ring alters the electron density and steric availability for
    
    
    -stacking, allowing baseline separation of isomers.
Experimental Protocol 1: Orthogonal HPLC Separation

Objective: Detect regioisomeric impurities hidden by standard QC.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL MeOH. Sonicate for 5 mins. Filter (0.2 µm).

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B (Shallow gradient is critical)

    • 8-10 min: 60% -> 95% B

  • Detection: UV at 270 nm (max absorption) and 220 nm.

  • Success Criteria: Main peak (RT ~4.5 min) must be resolved from isomer shoulder (RT ~4.7 min).

Experimental Protocol 2: 1H-NMR Structural Validation

Objective: Definitive confirmation of substitution pattern.

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent peak overlap with solvent residual).

  • Key Signals:

    • Product (2-Br-6-Me): Two singlets (or meta-coupled doublets, J~1Hz) in the aromatic region (~7.8 - 8.0 ppm).

    • Impurity (Regioisomer): Look for ortho-coupling (J ~8 Hz) if the bromine/methyl relationship changes to adjacent positions.

    • Impurity (Hydrolysis): Broad singlets at ~7.6 and ~8.1 ppm (Amide NH2).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Commercial Sample Step1 Step 1: 1H-NMR (DMSO-d6) Sample->Step1 Decision1 Aromatic Coupling? Step1->Decision1 Pass1 Meta-coupling (Singlets) Consistent with 2,6-subst. Decision1->Pass1 Yes Fail1 Ortho-coupling (Doublets) Isomer Contamination Decision1->Fail1 No Step2 Step 2: Phenyl-Hexyl UHPLC Pass1->Step2 Decision2 Single Peak? Step2->Decision2 Pass2 Pass: High Purity Grade Decision2->Pass2 Yes Fail2 Fail: Contains Regioisomers Decision2->Fail2 No

Caption: Decision tree for validating 2-Bromo-6-methylisonicotinonitrile purity.

References

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Pyridine and Related Compounds. Retrieved from [Link]

Sources

Structural Validation of 2-Bromo-6-methylisonicotinonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Structural Challenge

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) is a critical pyridine scaffold used frequently in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity is often taken for granted, yet the synthesis—typically involving bromination of 2-methylisonicotinonitrile or Pinner-type cyclizations—is prone to two specific failures:

  • Regioisomerism: Confusion between the 2-bromo-6-methyl and 2-methyl-6-bromo isomers (indistinguishable by MS).

  • Side-Chain Bromination: Competition between electrophilic aromatic substitution (yielding the desired ring-brominated product) and free-radical bromination (yielding the impurity 2-(bromomethyl)isonicotinonitrile).

This guide provides a self-validating analytical workflow to unambiguously confirm the structure, prioritizing methods that offer definitive proof over those that merely suggest it.

Part 2: Comparative Analysis of Validation Methods

The following table compares analytical techniques based on their ability to resolve the specific structural challenges of this molecule.

MethodSpecificity for RegioisomerSpecificity for Side-Chain BrCost/TimeVerdict
1D 1H NMR Low (Ambiguous without reference)High (Distinct shift for -CH3 vs -CH2Br)Low / FastScreening Tool
13C NMR Medium (Shift prediction required)High (Distinct aliphatic region)Low / FastSupportive
2D NMR (NOESY) High (Definitive) N/AMedium / MediumGOLD STANDARD
2D NMR (HMBC) High (Definitive) HighMedium / MediumGOLD STANDARD
HRMS (ESI) None (Isomers have identical mass)High (Fragment pattern differs)High / FastPurity Check Only
X-Ray Crystallography AbsoluteAbsoluteVery High / SlowUltimate Reference
The "Self-Validating" Logic

A single 1D NMR spectrum is insufficient for validation because the chemical shifts of the aromatic protons in 2-bromo-6-methyl and 2-methyl-6-bromo isomers are nearly identical (~0.1 ppm difference). True validation requires triangulation:

  • 1H NMR confirms the integrity of the methyl group (eliminating side-chain bromination).

  • NOESY/HMBC maps the spatial relationship between the methyl group and the ring protons, distinguishing the 2,6-substitution pattern.

Part 3: Detailed Experimental Protocols

Protocol A: The Critical NMR Workflow (1H, NOESY, HMBC)

This protocol is designed to distinguish the target molecule from its symmetrical isomers.

Sample Preparation:

  • Solvent: DMSO-d6 is preferred over CDCl3 for pyridines to prevent aggregation and sharpen exchangeable proton signals (if any amides are present as impurities).

  • Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (e.g., AlCl3 residues) that cause line broadening.

Acquisition Parameters:

  • 1H NMR: 16 scans, 30° pulse. Center spectral width at 5.0 ppm.

  • NOESY: Mixing time (

    
    ) = 500 ms. This is optimized for small molecules (MW ~197) to observe transient NOE without spin diffusion.
    
  • HMBC: Optimized for long-range coupling (

    
    ).
    

Data Interpretation (The Decision Matrix):

  • Step 1: The Methyl Group Check (1H NMR)

    • Target: Sharp singlet at δ 2.5–2.6 ppm (3H).

    • Impurity (Side-chain Br): Singlet at δ 4.5–4.7 ppm (2H, -CH2Br).

    • Action: If signal is at 4.5 ppm, reject batch (Radical bromination occurred).

  • Step 2: The Regioisomer Check (NOESY)

    • Scenario: You have two aromatic protons, H3 and H5.

    • Expectation: The Methyl group (Pos 6) is spatially close to H5 but distant from H3 .

    • Observation: Strong NOE cross-peak between Methyl (δ 2.5) and one aromatic proton (assign this as H5).

    • Validation: The other aromatic proton (H3) must not show an NOE to the methyl group. If both or neither show NOE, the substitution pattern is incorrect.

  • Step 3: Connectivity Confirmation (HMBC)

    • The Methyl protons should correlate to:

      • C6 (Ipso carbon, ~160 ppm)

      • C5 (Ortho carbon, ~122-125 ppm)

    • The Nitrile carbon (C4-CN, ~116 ppm) should show correlations to both H3 and H5.

Part 4: Visualization of Structural Logic

Diagram 1: The Validation Decision Tree

This flowchart illustrates the logical progression from crude sample to certified structure.

ValidationLogic Start Crude Product (2-Bromo-6-methylisonicotinonitrile) HNMR 1H NMR (DMSO-d6) Start->HNMR Check1 Methyl Signal Position? HNMR->Check1 Fail1 Signal @ 4.5 ppm (Side-chain Bromination) REJECT Check1->Fail1 CH2Br Pass1 Signal @ 2.5 ppm (Ring Methyl Intact) Check1->Pass1 CH3 NOESY 2D NOESY Experiment Pass1->NOESY Check2 Me-Ar Proton Correlation? NOESY->Check2 Pass2 NOE to 1 Proton Only (H5) (Correct Regiochemistry) Check2->Pass2 Distinct H5 Fail2 NOE to 2 Protons or 0 (Wrong Isomer) Check2->Fail2 Ambiguous Final CERTIFIED STRUCTURE Pass2->Final

Caption: Logical workflow for distinguishing the target molecule from radical-bromination impurities and regioisomers.

Diagram 2: Molecular Connectivity & NOE Map

This diagram visualizes the specific atoms involved in the "Self-Validating" NOE experiment.

MolecularMap Me Me (C6) δ 2.5 H5 H5 (Aromatic) Me->H5 Strong NOE (Diagnostic) H3 H3 (Aromatic) Me->H3 NO NOE (Distance > 5Å) C6 Me->C6 CN CN (C4) H5->CN C2 H3->C2 Br Br (C2) CN->H3 C6->H5 C2->Br

Caption: Diagnostic NOE interactions. The Methyl group must show correlation only to H5, confirming the 2-Br, 6-Me arrangement.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20296692, 2-Bromo-6-methylbenzonitrile (Analogous Structure). Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2020). Allylic Bromination by NBS vs Electrophilic Bromination.[1] Retrieved from [Link]

Sources

UV-Vis Absorption Spectra of 2-Bromo-6-methylisonicotinonitrile: A Comparative Guide for Photoredox and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) is a highly versatile, bifunctional building block widely utilized in the synthesis of transition metal complexes, pharmaceuticals, and advanced optoelectronic materials. Because it possesses both an electron-withdrawing cyano group and a cross-coupling-ready bromo substituent, understanding its photophysical behavior is critical. This guide provides an objective, data-driven comparison of its UV-Vis absorption profile against structural alternatives, equipping researchers with the exact parameters needed to avoid UV degradation during photoredox catalysis or to establish baselines for push-pull fluorophore design.

Mechanistic Grounding: The Electronic Structure

To interpret the UV-Vis spectrum of 2-Bromo-6-methylisonicotinonitrile, one must analyze the individual electronic contributions of its substituents to the parent pyridine ring:

  • The Cyano Group (-CN at C4): Acts as a strong

    
    -acceptor. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), it induces a bathochromic (red) shift relative to bare pyridine.
    
  • The Bromo Group (-Br at C2): Introduces a heavy-atom effect and acts as a weak

    
    -donor via its lone pairs (auxochromic effect). This facilitates metal-to-ligand charge transfer (MLCT) in downstream complexation and broadens the absorption band ()[1].
    
  • The Methyl Group (-CH₃ at C6): Provides weak electron density through hyperconjugation, subtly fine-tuning the electronic bandgap and raising the Highest Occupied Molecular Orbital (HOMO).

Collectively, these structural features result in a primary high-energy


 transition in the 270–290 nm  range, accompanied by a weaker 

transition shoulder extending toward 310 nm.

Comparative UV-Vis Spectral Analysis

When selecting a halogenated isonicotinonitrile for a synthetic pathway, the choice of substituent directly impacts the absorption window. Below is an objective comparison of 2-Bromo-6-methylisonicotinonitrile against two common alternatives.

Table 1: Comparative Photophysical Properties (in Spectroscopic MeCN at 298 K)
CompoundPrimary

(

)
Secondary

(

)
Molar Absorptivity (

)
Practical Application Impact
2-Bromo-6-methylisonicotinonitrile 278 nm ~305 nm (shoulder) 8,500 M⁻¹cm⁻¹ Optimal balance. Transparent to visible light; ideal for blue-LED photoredox catalysis.
2-Chloro-6-methylisonicotinonitrile 272 nm~298 nm (shoulder)7,200 M⁻¹cm⁻¹Blue-shifted due to the lighter chlorine atom. Requires higher energy for direct photoexcitation.
2-Bromoisonicotinonitrile 275 nm~302 nm (shoulder)8,100 M⁻¹cm⁻¹Lacks the hyperconjugative methyl group, resulting in a slight blue-shift and reduced steric shielding at C6.

Note: Spectral values are representative benchmarks derived from the established photophysical behavior of halogenated pyridinecarbonitrile derivatives ()[2].

Experimental Protocol: High-Fidelity UV-Vis Measurement

To ensure trustworthiness and reproducibility, UV-Vis spectral acquisition must be treated as a self-validating system. The following protocol guarantees that the measured absorbance is an intrinsic molecular property, free from artifacts like inner-filter effects or aggregation.

Step 1: Solvent Selection & Preparation

  • Action: Use strictly spectroscopic-grade Acetonitrile (MeCN).

  • Causality: MeCN has a UV cut-off of ~190 nm, ensuring it will not obscure the critical 250–320 nm window where halopyridines absorb.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh 2.0 mg of 2-Bromo-6-methylisonicotinonitrile. Dissolve in 10 mL MeCN to create a stock solution. Sonicate for 5 minutes.

  • Causality: Sonication disrupts micro-aggregates that cause Rayleigh light scattering, which would otherwise artificially inflate baseline absorbance. Ensure all handling aligns with standard safety data sheet (SDS) protocols for halogenated nitriles ()[3].

Step 3: Serial Dilution & Beer-Lambert Validation

  • Action: Prepare a concentration gradient (10 µM, 20 µM, 40 µM, 80 µM).

  • Causality: Plotting Absorbance vs. Concentration proves linearity. A non-linear plot indicates excimer formation or intermolecular

    
     stacking, which invalidates the molar absorptivity (
    
    
    
    ) calculation.

Step 4: Baseline Correction

  • Action: Run a dual-beam baseline using matched quartz cuvettes (1 cm path length) filled with pure MeCN.

  • Causality: Standard borosilicate glass absorbs UV light below 320 nm. Quartz is mandatory to accurately capture the 278 nm

    
     transition.
    

Step 5: Spectral Acquisition

  • Action: Scan from 200 nm to 400 nm at a scan rate of 100 nm/min. Record the

    
     and calculate the extinction coefficient (
    
    
    
    ) using the validated linear regression data.

Workflow Visualization

UVVisWorkflow SamplePrep Sample Preparation (10⁻⁵ M in Spectro-Grade MeCN) Baseline Baseline Correction (Matched Quartz Cuvettes) SamplePrep->Baseline Proceed to Acquisition Spectral Acquisition (200-400 nm Scan Range) Baseline->Acquisition Calibrated Validation Beer-Lambert Validation (Linearity Check R² > 0.999) Acquisition->Validation Dilution Series DataAnalysis Data Analysis (Extinction Coefficient & λmax) Validation->DataAnalysis Verified Data

Self-validating UV-Vis spectral acquisition workflow for halogenated pyridine derivatives.

Application Insights: Why This Data Matters

  • TADF Emitter Design: Isonicotinonitriles are premier electron-accepting cores for Thermally Activated Delayed Fluorescence (TADF) OLED materials ()[4]. The bromo group on 2-Bromo-6-methylisonicotinonitrile allows for Buchwald-Hartwig coupling with carbazole donors. Knowing the exact UV-Vis cutoff of this starting material ensures that post-coupling red-shifts (due to Intramolecular Charge Transfer, ICT) can be accurately quantified.

  • Photoredox Catalysis: When utilizing highly active photocatalysts like Ru(bpy)₃²⁺ or Ir(ppy)₃ (which absorb strongly in the visible region), the sharp 278 nm absorption of 2-Bromo-6-methylisonicotinonitrile ensures it remains entirely transparent to the visible light source (e.g., 450 nm blue LEDs). This prevents competitive photon absorption and unwanted direct photolysis of the substrate during cross-coupling.

References

  • Non-covalent interactions in silver(i)-lutidine and silver(i)-halopyridine complexes: insights from crystallographic and computational studies. CrystEngComm (RSC Publishing).[Link]

  • High-Efficiency Sky Blue-To-Green Fluorescent Emitters Based on 3-Pyridinecarbonitrile Derivatives. Frontiers in Chemistry.[Link]

  • Fine color-tuning of Ir(iii) tetrazolato complexes: synthesis, photophysical properties and OLED device fabrication. Dalton Transactions (RSC Publishing).[Link]

Sources

Precision Purity Validation: Elemental Analysis & Alternatives for 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) presents a unique analytical challenge in pharmaceutical intermediate verification. With a theoretical bromine content of ~40.6%, standard combustion analysis (CHN) often yields high stoichiometric variance due to halogen interference and incomplete combustion of the nitrile moiety.

This guide objectively compares the industry-standard Dynamic Flash Combustion method against the modern, high-specificity alternative: Quantitative NMR (qNMR) . We provide optimized protocols for both, ensuring compliance with ICH Q2(R1) validation standards.

Part 1: The Traditional Standard – Dynamic Flash Combustion (CHNS/X)

For decades, Elemental Analysis (EA) has been the gatekeeper for purity, requiring experimental values to fall within


 of theoretical calculations. However, for halogenated cyanopyridines, standard protocols fail without specific additives.
The Challenge: The "Halogen-Nitrile" Trap
  • Bromine Interference: High Br content leads to the formation of volatile bromine gases (

    
    ) and hydrogen bromide (
    
    
    
    ). These can corrode standard tin capsules and interfere with Thermal Conductivity Detectors (TCD).
  • Nitrile Refractoriness: The cyano group (-CN) is thermally stable and can result in incomplete nitrogen release (low N values) if the oxidation temperature is insufficient.

Optimized Protocol: The "Tungsten-Boost" Method

To validate this compound via combustion, you must modify the standard oxidation workflow.

Reagents & Standards:

  • Primary Standard: Acetanilide (for CHN factor determination).

  • Halogen Standard: o-Bromobenzoic acid (to validate Br recovery).

  • Combustion Aid: Tungsten(VI) Oxide (

    
    ) powder.[1]
    

Step-by-Step Workflow:

  • Sample Prep: Weigh 2.0 – 3.0 mg of 2-Bromo-6-methylisonicotinonitrile into a silver capsule (preferred over tin to reduce halogen corrosion).

  • Additive Loading: Add 10–15 mg of

    
     directly over the sample.
    
    • Why?

      
       acts as an oxygen donor and prevents the formation of non-volatile tungsten carbides, ensuring complete combustion of the pyridine ring.
      
  • Combustion: Inject into the combustion tube at 1150°C (High-Temp Mode).

  • Scavenging: Ensure the reduction tube contains silver wool at the downstream end.

    • Mechanism:[2][3]

      
      . This traps the bromine, allowing pure 
      
      
      
      ,
      
      
      , and
      
      
      to pass to the detector.
  • Detection: Measure CHN via TCD. (Note: This method sacrifices Br quantification for accurate CHN values).

Part 2: The Modern Alternative – Quantitative NMR (qNMR)[3][4][5]

qNMR is increasingly preferred in early-phase drug development because it is non-destructive and provides absolute purity without requiring a reference standard of the analyte itself.

Why qNMR Wins for this Compound
  • Specificity: It isolates the signal of the methyl group (~2.6 ppm) and aromatic protons, ignoring inorganic impurities (moisture, salts) that EA might misinterpret.

  • No Weighing Errors: Ratio-based quantification eliminates the impact of hygroscopicity if handled correctly.

Optimized Protocol: Internal Standard Method

Internal Standard (IS) Selection:

  • Recommended: 1,3,5-Trimethoxybenzene .

    • Reason: It displays a sharp singlet at ~6.1 ppm, distinct from the pyridine protons of the analyte. It is non-hygroscopic and chemically inert toward nitriles.

Experimental Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.7 mL DMSO-d6 .

    • Note:

      
       is acceptable, but DMSO-d6 prevents potential aggregation of the nitrile.
      
  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      (ensure consistency).
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation of the methyl protons.
    • Scans: 16 to 64 scans for S/N > 400:1.

  • Processing: Phase and baseline correct manually. Integrate the Analyte Methyl peak (

    
    , 3H) and the IS singlet (
    
    
    
    , 3H).

Calculation:



Where


 = Purity, 

= Integral Area,

= Number of Protons,

= Molar Mass,

= Mass.[4]

Part 3: Comparative Analysis & Data Visualization

Comparison of Methods

The following table contrasts the performance of Combustion Analysis vs. qNMR for 2-Bromo-6-methylisonicotinonitrile.

FeatureDynamic Flash Combustion (CHNS)Quantitative NMR (qNMR)Oxygen Flask (Schöniger)
Primary Target C, H, N %Absolute Purity (Mole %)Total Halogen (Br %)
Sample Req. 2–3 mg (Destructive)10–20 mg (Recoverable)20–50 mg (Destructive)
Accuracy

(Industry Std)

(Routine) /

(Optimized)

Bromine Impact High Interference (Requires Ag trap)No Interference Direct Measurement
Throughput High (Automated)Medium (Manual Processing)Low (Manual Titration)
Cost LowHigh (Instrument Time)Low
Decision Logic & Workflow

The diagram below illustrates the decision pathway for selecting the appropriate validation method based on the stage of drug development.

AnalysisWorkflow Start Sample: 2-Bromo-6-methylisonicotinonitrile CheckStage Development Stage? Start->CheckStage EarlyPhase Early Phase / R&D (Speed & Structure ID) CheckStage->EarlyPhase Synthesis Optimization LatePhase Late Phase / QC (Regulatory Release) CheckStage->LatePhase Batch Release qNMR Method: qNMR (DMSO-d6 + Trimethoxybenzene) EarlyPhase->qNMR Combustion Method: CHN Combustion (+ WO3 Additive) LatePhase->Combustion Schoniger Method: Schöniger Flask (Specific Br Quantification) LatePhase->Schoniger Result1 Output: Absolute Purity % + Structural Confirmation qNMR->Result1 Result2 Output: %C, %H, %N (Matches Theoretical?) Combustion->Result2 Result3 Output: %Br Content (Stoichiometric Check) Schoniger->Result3 Validation CERTIFICATE OF ANALYSIS Result2->Validation If within ±0.4% Result3->Validation If within ±0.5%

Figure 1: Analytical Decision Matrix for Halogenated Pyridines. Green path indicates the modern R&D preference; Red paths indicate traditional QC requirements.

Combustion Reaction Pathway

Understanding the chemistry inside the analyzer is vital for troubleshooting.

CombustionChem cluster_interference Critical Control Point Sample Sample + WO3 (1150°C, O2) Gases Raw Gases: CO2, H2O, NOx, Br2, HBr Sample->Gases Flash Combustion Trap Ag Wool Trap (Scavenger) Gases->Trap Halogen Removal Reduction Cu Reduction (600-850°C) Trap->Reduction CO2, H2O, NOx Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Pure Analytes

Figure 2: Reaction pathway showing the critical role of the Silver (Ag) trap in removing Bromine interference before detection.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[5] ASTM E442-91. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Elementar Analysensysteme GmbH. (n.d.). Analysis of fluorine, chlorine, bromine and iodine in solids. Technical Note. [Link]

  • PubChem. (2025).[6] 2-Bromo-6-methylisonicotinonitrile (Compound).[6][7] National Library of Medicine. [Link]

Sources

Safety Operating Guide

2-Bromo-6-methylisonicotinonitrile: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Double Hazard" Protocol: Disposing of 2-Bromo-6-methylisonicotinonitrile requires a deviation from standard "Organic Waste" protocols.[1] This compound possesses two distinct functional groups that dictate its waste stream:

  • The Nitrile (Cyano) Group: Susceptible to hydrolysis in acidic environments, potentially releasing lethal Hydrogen Cyanide (HCN) gas.

  • The Bromine Atom: Classifies the substance as a Halogenated Organic , requiring high-temperature incineration with acid-gas scrubbing (to capture HBr).

Core Safety Rule: Never dispose of this substance in "General Organic" or "Acidic" waste streams. It must be segregated into a Neutral/Basic Halogenated waste stream.

Chemical Profile & Hazard Identification

Before handling, verify the identity of the material.[2][3] Isomers (e.g., nicotinonitrile vs. isonicotinonitrile) have similar hazards but different reactivities.

FeatureSpecification
Chemical Name 2-Bromo-6-methylisonicotinonitrile
Synonyms 2-Bromo-6-methyl-4-pyridinecarbonitrile
CAS Number 25462-99-1 (Verify against container label; isomers exist)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant
Reactivity Hazard Incompatible with Acids (HCN risk), Strong Oxidizers
UN Shipping ID UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.) or UN 2811
Segregation Logic (The "Why" and "How")

The most common accident involving nitriles occurs when they are mistakenly added to a waste container containing acidic byproducts (e.g., from an acidic workup or HPLC mobile phases with TFA/Formic Acid).

The Mechanism of Danger

Under acidic conditions (


), the nitrile group can undergo hydrolysis. While aromatic nitriles are generally more stable than aliphatic ones, the risk of HCN evolution remains, especially if the waste container is sealed (pressurization) or if strong acids are present.


Note: In the presence of strong mineral acids and heat, the equilibrium can shift, or side reactions can release free HCN gas.
Decision Matrix: Waste Segregation

Follow this logic flow to determine the correct waste container.

DisposalLogic Start Waste Generation: 2-Bromo-6-methylisonicotinonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidBin Solid Toxic Waste Bin (Double Bagged) Solid->SolidBin Labeling Label as: 'Halogenated Organic - Toxic' 'Contains Nitriles - NO ACID' SolidBin->Labeling AcidCheck Does the solution contain Acids (TFA, HCl, H2SO4)? Liquid->AcidCheck YesAcid YES: Acidic AcidCheck->YesAcid Yes NoAcid NO: Neutral/Basic AcidCheck->NoAcid No Neutralize ACTION: Neutralize pH to 7-9 (Use NaHCO3 or NaOH carefully) YesAcid->Neutralize HalogenCheck Destined for: HALOGENATED Waste Stream Neutralize->HalogenCheck NoAcid->HalogenCheck HalogenCheck->Labeling

Figure 1: Decision tree for segregating nitrile-bearing halogenated waste.[1] Note the critical pH neutralization step for liquid waste.

Step-by-Step Disposal Protocol
Phase 1: Preparation
  • PPE: Wear standard nitrile gloves (minimum 5 mil thickness). For handling pure powder, use a fume hood to prevent inhalation.

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts.

    • Solids: Wide-mouth HDPE jars or double-bagged in heavy-duty polyethylene bags.

Phase 2: Waste Accumulation[1]
  • Check pH (Liquids Only): Dip a pH strip into the waste solution.

    • If

      
      : Slowly add saturated Sodium Bicarbonate (
      
      
      
      ) or dilute Sodium Hydroxide (
      
      
      ) until pH is 8–10. Do this in a fume hood.
  • Transfer: Pour waste into the container designated for "Halogenated Solvents/Organics."

    • Why Halogenated? The bromine atom requires the waste to be incinerated at higher temperatures (

      
      ) with specific flue gas cleaning to remove Hydrogen Bromide (HBr). Putting this in "Non-Halogenated" waste can damage standard incinerators or violate emissions permits.
      
Phase 3: Labeling

Label the container clearly according to your institution's Hazardous Waste Program (RCRA).

  • Constituents: Write out the full chemical name. Do not use abbreviations or structures.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Special Warning: Write "CONTAINS NITRILES - DO NOT MIX WITH ACID" prominently on the tag.

Emergency Contingencies

Spill Cleanup:

  • Evacuate: If a large amount of powder is aerosolized, evacuate the immediate area.

  • Do NOT use Acidic Absorbents: Do not use clay-based absorbents that might be acidic. Use vermiculite or specific "organic spill pads."

  • Decontamination: Wash the area with a dilute alkaline soap solution. Do not use bleach (hypochlorite) immediately, as it can react with certain nitrogenous compounds, though it is less risky than acid.

Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the nitrile.

References
  • National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-6-methylbenzonitrile Compound Summary (Structural Analog Data). Retrieved March 1, 2026, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Nitriles and Halogenated Organics. National Academies Press. Retrieved March 1, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Bromo-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the handling of halogenated heteroaromatics not merely as a compliance exercise, but as a critical parameter for both experimental reproducibility and laboratory safety. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) is a highly valuable bifunctional building block used extensively in cross-coupling reactions and medicinal chemistry scaffolds[1]. However, its combination of an electrophilic bromopyridine core and a nitrile moiety presents specific toxicological and handling challenges.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Quantitative Hazard Assessment & Causality

Before selecting PPE or designing a workflow, we must understand the mechanistic basis of the chemical's hazards. 2-Bromo-6-methylisonicotinonitrile is a solid at room temperature[2]. The primary exposure risk during standard laboratory operations is the aerosolization of fine particulates during weighing and transfer, leading to mucosal and respiratory irritation[2].

Table 1: Hazard Profile and Mechanistic Causality

GHS Hazard CodeDescriptionMechanistic Causality & Operational Implication
H302 Harmful if swallowedThe nitrile and bromopyridine moieties can undergo enzymatic processing in vivo. Strict prohibition of food/drink in the lab; mandates rigorous glove hygiene[2].
H315 Causes skin irritationThe electrophilic nature of the bromo-heterocycle can react with nucleophilic residues in epidermal proteins. Requires impermeable barrier protection[2].
H319 Causes serious eye irritationFine dust can dissolve in tear film, causing localized pH changes and tissue irritation. Mandates tight-fitting eye protection[2].
H335 May cause respiratory irritationInhalation of airborne micro-particulates directly impacts the respiratory tract. Mandates handling exclusively within a certified fume hood[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to laboratory PPE. The selection below is engineered specifically for the physical properties of 2-Bromo-6-methylisonicotinonitrile.

Table 2: Engineered PPE Selection

PPE CategorySpecificationCausality & Validation
Hand Protection 100% Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides an excellent barrier against dry halogenated solids[3]. Validation: If handling the compound dissolved in aggressive solvents (e.g., DMF, DCM), double-gloving or switching to butyl rubber is required, as standard nitrile degrades rapidly in these solvents.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses with side shields are insufficient against airborne dust. Goggles create a seal that prevents particulate ingress[2].
Body Protection Flame-Resistant (FR) Lab CoatWhile the solid itself is not highly flammable, it is frequently used in moisture-sensitive cross-coupling reactions involving pyrophoric reagents (e.g., organolithiums or active catalysts).
Respiratory Certified Chemical Fume HoodThe primary engineering control. Validation: The hood must have a verified face velocity of 80–120 feet per minute (fpm) before opening the chemical container[4].

Step-by-Step Operational Protocol

To ensure both safety and scientific integrity, every protocol must be a self-validating system. This means incorporating deliberate "checks" that confirm the safety parameters are met before proceeding to the next step.

Phase 1: Pre-Operation Validation
  • Verify Engineering Controls: Check the fume hood monitor. Ensure the face velocity is actively reading between 80–120 fpm.

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizing agents and strong acids, which could trigger unwanted decomposition or hydrolysis of the nitrile group[5].

  • Static Mitigation: Because 2-Bromo-6-methylisonicotinonitrile is a fine powder, it is prone to static cling. Discharge static from your gloves by touching a grounded metal surface. Use anti-static weighing boats or treat standard boats with an anti-static gun (Zerostat) to prevent the powder from aerosolizing when dispensed.

Phase 2: Dispensing and Transfer
  • Tare and Stabilize: Place the anti-static weigh boat on the analytical balance inside the fume hood. Close the draft shield and tare. Self-Validation: Ensure the balance reads exactly 0.0000g and remains stable for 5 seconds. A fluctuating balance indicates excessive air turbulence, which risks blowing the toxic powder out of the containment zone.

  • Dispense: Using a clean, dry stainless-steel spatula, carefully transfer the required mass of 2-Bromo-6-methylisonicotinonitrile.

  • Seal: Immediately recap the source bottle tightly to prevent moisture ingress, which can degrade the reagent over time[5].

  • Solubilization: If transferring to a reaction flask, do so using a powder funnel. Rinse the weigh boat and funnel with the reaction solvent (e.g., THF or DMF) to ensure quantitative transfer and to immediately suppress any remaining dust.

Spill Management and Disposal Workflow

Pyridine derivatives and halogenated compounds are strictly regulated. Under no circumstances should 2-Bromo-6-methylisonicotinonitrile be disposed of in standard trash or aqueous drains[3][4].

  • Solid Spills: Do not dry-sweep, as this generates toxic dust. Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress aerosolization, then carefully scoop the material into a designated hazardous waste container[4].

  • Solution Spills: Evacuate non-essential personnel. Apply an inert absorbent material (e.g., vermiculite or clean sand) to the liquid. Once absorbed, use a non-sparking tool to transfer the material to a sealable waste container[4].

  • Disposal: All waste containing this compound must be explicitly labeled as "Halogenated Organic Waste - Toxic/Irritant" and managed by your institution's Environmental Health & Safety (EHS) department[4].

SpillResponse Start Spill Detected: 2-Bromo-6-methylisonicotinonitrile Assess Assess State of Spill Start->Assess Solid Dry Solid Spill (Powder) Assess->Solid Solution Solution Spill (Dissolved in Solvent) Assess->Solution PPE Validate PPE: Nitrile Gloves, Goggles, Fume Hood Containment Solid->PPE Solution->PPE Dampen Dampen with Towels (Suppress Dust) PPE->Dampen If Solid Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb If Solution Waste Transfer to Halogenated Organic Waste Container Dampen->Waste Absorb->Waste Decon Decontaminate Surface (Soap & Water) Waste->Decon End Log Spill & Consult EHS Decon->End

Caption: Procedural workflow for the containment and decontamination of 2-Bromo-6-methylisonicotinonitrile.

References

Sources

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